Product packaging for Lasiol(Cat. No.:CAS No. 131479-19-1)

Lasiol

Cat. No.: B145620
CAS No.: 131479-19-1
M. Wt: 156.26 g/mol
InChI Key: NEFLTGMRGQSVHM-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lasiol has been reported in Lasius meridionalis with data available.
isolated from the mandibular gland secretion of male ants, Lasius meridionalis;  structure in first source;  RN given refers to (R*,R*)-isome

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O B145620 Lasiol CAS No. 131479-19-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

131479-19-1

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

(2S,3S)-2,3,6-trimethylhept-5-en-1-ol

InChI

InChI=1S/C10H20O/c1-8(2)5-6-9(3)10(4)7-11/h5,9-11H,6-7H2,1-4H3/t9-,10+/m0/s1

InChI Key

NEFLTGMRGQSVHM-VHSXEESVSA-N

Isomeric SMILES

C[C@@H](CC=C(C)C)[C@H](C)CO

Canonical SMILES

CC(CC=C(C)C)C(C)CO

Other CAS No.

142795-59-3

Synonyms

2,3,6-trimethyl-5-hepten-1-ol
lasiol

Origin of Product

United States

Foundational & Exploratory

Lasiol: A Technical Overview of its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasiol is a naturally occurring acyclic monoterpene alcohol. It has been identified as a semiochemical, playing a role in the chemical communication of certain insect species. This technical guide provides a comprehensive overview of the chemical structure of this compound, along with available physicochemical data. While detailed experimental protocols for its synthesis and isolation are not extensively documented in publicly available literature, this guide presents the foundational chemical information critical for researchers in natural products chemistry, chemical ecology, and drug discovery.

Chemical Structure and Identification

The definitive chemical structure of this compound is that of an unsaturated, branched-chain alcohol. Its systematic IUPAC name is (2S,3S)-2,3,6-trimethylhept-5-en-1-ol . This nomenclature precisely describes the arrangement of its ten carbon atoms, including the stereochemistry at its two chiral centers.

Key identifiers for this compound are summarized in the table below:

IdentifierValue
IUPAC Name (2S,3S)-2,3,6-trimethylhept-5-en-1-ol
Molecular Formula C₁₀H₂₀O
CAS Number 131479-19-1
Molecular Weight 156.27 g/mol
Canonical SMILES C--INVALID-LINK--CO">C@@HCC=C(C)C
InChI Key NEFLTGMRGQSVHM-VHSXEESVSA-N

The structural formula of this compound is presented below:

Chemical structure of this compound

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided in the following table. These values are computationally derived and provide an estimation of the compound's physical and chemical characteristics.

PropertyValue
Molecular Weight 156.27 g/mol
XLogP3 3.2
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 5
Exact Mass 156.151415 g/mol
Monoisotopic Mass 156.151415 g/mol
Topological Polar Surface Area 20.2 Ų
Heavy Atom Count 11
Complexity 154

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons of the methyl groups, the methylene groups, the methine protons at the chiral centers, the vinyl proton, and the hydroxyl proton. The chemical shifts and coupling patterns of these signals would be crucial for confirming the connectivity and stereochemistry of the molecule.

  • ¹³C NMR: The carbon NMR spectrum would display ten unique signals corresponding to each carbon atom in the this compound structure, including the sp³-hybridized carbons of the alkyl chain and the sp²-hybridized carbons of the double bond.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) would be a suitable technique for the analysis of this compound. The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern resulting from the cleavage of bonds within the molecule. This fragmentation pattern would provide valuable information for structural elucidation.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the isolation of this compound from its natural source, the ant species Lasius meridionalis, or for its complete chemical synthesis are not extensively described in readily accessible scientific literature. The development of a synthetic route would likely involve stereoselective reactions to establish the two chiral centers with the correct (2S, 3S) configuration. Isolation from natural sources would typically involve solvent extraction of the biological material followed by chromatographic separation and purification techniques.

Logical Workflow for Characterization

The logical workflow for the complete chemical characterization of a natural product like this compound would follow a standard procedure in natural product chemistry.

Lasiol_Characterization cluster_0 Isolation & Purification cluster_1 Structure Elucidation cluster_2 Synthesis & Confirmation Isolation Isolation from Lasius meridionalis Purification Chromatographic Purification (e.g., HPLC) Isolation->Purification MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS NMR_1D 1D NMR (¹H, ¹³C) Purification->NMR_1D Confirmation Spectroscopic Comparison Purification->Confirmation NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Stereochem Stereochemical Analysis NMR_2D->Stereochem Synthesis Total Synthesis Stereochem->Synthesis Synthesis->Confirmation

The Enigmatic Mandibular Gland Secretion of Lasius meridionalis: A Technical Guide to the Discovery of Lasiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery of Lasiol, a unique acyclic monoterpenol identified in the mandibular gland secretion of the ant species Lasius meridionalis. The compound's novel structure and potential biological significance make it a subject of interest for chemical ecologists, entomologists, and researchers in drug discovery and natural product synthesis.

Introduction to Lasius meridionalis and its Secretions

Lasius meridionalis is a species of ant belonging to the Formicidae family.[1] The mandibular glands of ants are a known source of a diverse array of chemical compounds, often employed as alarm pheromones, defensive agents, or communication signals. The investigation into the chemical constituents of Lasius meridionalis's mandibular gland secretion led to the identification of a novel compound, this compound.

The Discovery of this compound

The seminal work in the discovery of this compound is the 1990 publication by Lloyd, H. A., Jones, T. H., Hefetz, A., & Tengö, J. titled "this compound, a new acyclic monoterpenol in the mandibular gland secretion of Lasius meridionalis," published in Tetrahedron Letters.[2][3][4][5] This paper first reported the isolation and structure elucidation of this previously unknown natural product.

Structure and Properties of this compound

This compound is an acyclic monoterpenol. Its structure was determined through spectroscopic analysis and confirmed by total synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₂₀O
IUPAC Name (2R,3S,5E)-2,3,6-trimethylhept-5-en-1-ol
Molar Mass 156.27 g/mol
Class Acyclic Monoterpenol

Experimental Protocols

While the full, detailed experimental protocols are contained within the original research article, this section outlines the general methodologies typically employed for such a discovery, based on common practices in natural product chemistry.

Collection of Specimens and Gland Dissection

Worker ants of Lasius meridionalis would be collected from a field location. The mandibular glands are then carefully dissected from the ant heads under a microscope.

Extraction of Glandular Secretions

The dissected mandibular glands are typically submerged in a suitable organic solvent, such as hexane or dichloromethane, to extract the volatile and semi-volatile chemical components. This extract would then be concentrated for analysis.

Chemical Analysis and Structure Elucidation

The primary analytical techniques for identifying novel volatile compounds from insect glands are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to separate the individual components of the glandular extract and to obtain their mass spectra. The mass spectrum of this compound would have provided crucial information about its molecular weight and fragmentation pattern, aiding in the determination of its chemical structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would have been employed to determine the precise arrangement of atoms within the this compound molecule, including the connectivity and stereochemistry.

  • Infrared (IR) Spectroscopy: IR spectroscopy would likely have been used to identify the presence of functional groups, such as the hydroxyl (-OH) group in this compound.

Logical Workflow for the Discovery of this compound

The following diagram illustrates the logical workflow that would have been followed for the discovery and characterization of this compound.

Lasiol_Discovery_Workflow cluster_collection Specimen and Gland Preparation cluster_extraction Extraction cluster_analysis Analysis and Structure Elucidation cluster_synthesis Confirmation A Collection of Lasius meridionalis workers B Dissection of Mandibular Glands A->B C Solvent Extraction of Glandular Contents B->C D Gas Chromatography-Mass Spectrometry (GC-MS) C->D E Nuclear Magnetic Resonance (NMR) Spectroscopy C->E F Infrared (IR) Spectroscopy C->F G Structure Proposal D->G E->G F->G H Total Synthesis of Proposed Structure G->H I Spectroscopic Comparison of Natural and Synthetic Compound H->I J This compound Discovery I->J Structure Confirmed

Caption: A flowchart illustrating the key stages in the discovery of this compound.

Signaling Pathways and Biological Role

The original research on the discovery of this compound primarily focused on its chemical characterization. While the specific signaling pathways activated by this compound in Lasius meridionalis have not been detailed, compounds found in the mandibular glands of related ant species often function as alarm pheromones.

The potential biological role of this compound could involve:

  • Alarm Signaling: Rapidly alerting other colony members to a threat.

  • Defensive Secretion: Acting as a repellent or toxic agent against predators or competitors.

  • Trail Pheromone: Guiding nestmates to food resources, although this is less common for mandibular gland secretions.

Further research is required to elucidate the precise biological function and the associated signaling pathways of this compound in Lasius meridionalis. The following diagram depicts a hypothetical signaling pathway for an alarm pheromone.

Alarm_Pheromone_Signaling cluster_release Pheromone Release cluster_reception Signal Reception and Transduction cluster_response Behavioral Response A Threat Detected by Individual Ant B Release of this compound from Mandibular Glands A->B C This compound Binds to Odorant Receptors on Antennae of Nestmates B->C D Activation of Olfactory Sensory Neurons C->D E Signal Transduction Cascade (e.g., G-protein coupled) D->E F Signal Processing in Antennal Lobe and Higher Brain Centers E->F G Initiation of Alarm Behavior (e.g., aggression, recruitment) F->G

Caption: A hypothetical signaling pathway for an alarm pheromone like this compound.

Conclusion and Future Directions

The discovery of this compound in Lasius meridionalis has added a new molecule to the rich chemical vocabulary of ants. While its structure has been elucidated, its full biological role and the underlying signaling mechanisms remain an open area for future research. Further investigation into the biosynthesis of this compound, its enantiomeric specificity and activity, and its ecological significance will provide a more complete understanding of its function in the biology of Lasius meridionalis. Such studies could also reveal potential applications for this novel monoterpenol in areas such as pest management or as a scaffold for the development of new bioactive compounds.

References

The Biosynthesis of Lasiol in Insects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasiol is a furanosesquiterpenoid, a class of secondary metabolites with a C15 backbone, that plays a significant role in the chemical ecology of certain insect species. Notably, it is a characteristic component of the glandular secretions of the jet black ant, Lasius fuliginosus. As a volatile organic compound, this compound is involved in chemical communication and defense. Understanding the biosynthetic pathway of this compound is crucial for elucidating the molecular mechanisms of insect chemical signaling and for the potential development of novel pest management strategies or therapeutic agents. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound in insects, supported by available scientific literature on terpenoid biosynthesis.

Core Biosynthetic Pathway: From Mevalonate to Farnesyl Pyrophosphate

The biosynthesis of this compound, like all terpenoids in insects, commences with the well-established mevalonate (MVA) pathway. This series of enzymatic reactions converts acetyl-CoA into the fundamental five-carbon building blocks of all isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

The key steps of the MVA pathway are:

  • Condensation of Acetyl-CoA: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

  • Formation of Mevalonate: HMG-CoA is reduced to mevalonate by the enzyme HMG-CoA reductase. This is a rate-limiting step in the pathway.

  • Phosphorylation and Decarboxylation: Mevalonate is sequentially phosphorylated to yield mevalonate-5-pyrophosphate, which is then decarboxylated to produce isopentenyl pyrophosphate (IPP).

  • Isomerization: IPP is reversibly isomerized to dimethylallyl pyrophosphate (DMAPP) by the enzyme IPP isomerase.

These C5 units, IPP and DMAPP, are the universal precursors for the synthesis of longer-chain isoprenoids. A head-to-tail condensation of one molecule of DMAPP and two molecules of IPP, catalyzed by farnesyl pyrophosphate synthase (FPPS), results in the formation of the C15 intermediate, (2E,6E)-farnesyl pyrophosphate (FPP). FPP is the direct precursor for the biosynthesis of all sesquiterpenoids, including this compound.

Proposed Biosynthesis of this compound from Farnesyl Pyrophosphate

The conversion of the linear FPP molecule into the specific cyclic furanosesquiterpenoid structure of this compound is a critical and less characterized part of the pathway. Based on the known chemistry of terpenoid cyclization and functionalization, a plausible two-step enzymatic process is proposed:

  • Cyclization by a Terpene Synthase (TPS): The initial step is likely catalyzed by a specific sesquiterpene synthase. This enzyme would facilitate the ionization of the pyrophosphate group from FPP, generating a farnesyl carbocation. This reactive intermediate then undergoes a series of intramolecular rearrangements and cyclization to form a dendrolasin-type carbocation. Neutralization of this carbocation by the loss of a proton would yield the hydrocarbon precursor of this compound, dendrolasin. Insect terpene synthases are known to be evolutionarily related to isoprenyl diphosphate synthases (IDSs).[1][2]

  • Oxidation by a Cytochrome P450 Monooxygenase: The final step in the biosynthesis of this compound is the hydroxylation of the dendrolasin backbone. This oxidation is likely carried out by a cytochrome P450 monooxygenase (CYP). These enzymes are well-known for their role in the functionalization of terpenoid skeletons in insects and other organisms. The specific CYP would introduce a hydroxyl group at the appropriate position on the dendrolasin molecule to yield this compound. The formation of furan rings in other terpenoids has been shown to involve P450-catalyzed oxidation.[3]

The following Graphviz diagram illustrates the proposed biosynthetic pathway of this compound.

Lasiol_Biosynthesis cluster_MVA Mevalonate Pathway cluster_FPP_synthesis FPP Synthesis cluster_Lasiol_synthesis This compound Synthesis (Proposed) AcetylCoA Acetyl-CoA (x3) HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP IPP isomerase FPP (2E,6E)-Farnesyl Pyrophosphate (FPP) IPP->FPP Farnesyl Pyrophosphate Synthase (FPPS) DMAPP->FPP Dendrolasin Dendrolasin FPP->Dendrolasin Terpene Synthase (TPS) This compound This compound Dendrolasin->this compound Cytochrome P450 Monooxygenase

Caption: Proposed biosynthetic pathway of this compound in insects.

Quantitative Data

Currently, there is a lack of specific quantitative data in the published literature regarding the enzyme kinetics, substrate concentrations, and product yields for the biosynthesis of this compound. However, studies on other insect terpenoids provide a framework for the types of quantitative analyses that are informative.

ParameterTypical Range/Value (from related systems)Significance
HMG-CoA Reductase Activity Varies significantly with developmental stage and tissueRate-limiting enzyme of the MVA pathway; its activity controls the overall flux towards terpenoid synthesis.
Farnesyl Pyrophosphate Synthase (FPPS) Km for IPP 1-10 µMIndicates the affinity of the enzyme for its substrate; a key parameter in metabolic modeling.
Terpene Synthase (TPS) Km for FPP 0.5-5 µMReflects the efficiency of the specific terpene synthase in utilizing the FPP precursor pool.
Cytochrome P450 Turnover Rate 1-100 min-1Determines the rate of the final oxidative step in this compound formation.
This compound Titer in Glandular Secretions µg to mg per individualRepresents the final accumulation of the biosynthetic product, which can vary based on age, caste, and environmental factors.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would rely on a combination of biochemical and molecular biology techniques. The following are detailed methodologies for key experiments that could be adapted for this purpose.

Identification and Functional Characterization of Candidate Genes

Objective: To identify the terpene synthase and cytochrome P450 genes involved in this compound biosynthesis.

Experimental Workflow:

Gene_Identification_Workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Characterization A Transcriptome Sequencing (e.g., of L. fuliginosus glands) B Homology Search (BLAST) against known TPS and CYP gene families A->B C Phylogenetic Analysis B->C D Candidate Gene Selection C->D E Gene Cloning and Heterologous Expression (e.g., in E. coli or yeast) D->E F Protein Purification E->F G Enzyme Assays with FPP and potential intermediates F->G H Product Identification (GC-MS, NMR) G->H

Caption: Workflow for candidate gene identification and characterization.

Methodology:

  • Transcriptome Analysis:

    • Dissect the mandibular glands (or other relevant tissues) from Lasius fuliginosus.

    • Extract total RNA using a standard Trizol-based protocol.

    • Perform high-throughput RNA sequencing (RNA-Seq) to generate a comprehensive transcriptome.

    • Assemble the transcriptome de novo or map reads to a reference genome if available.

  • Candidate Gene Identification:

    • Perform BLAST searches of the assembled transcriptome against databases of known insect terpene synthases and cytochrome P450s.

    • Identify putative full-length candidate genes.

    • Conduct phylogenetic analysis to determine the evolutionary relationship of the candidate genes to other known enzymes.

  • Heterologous Expression and Protein Purification:

    • Clone the open reading frames of candidate genes into an appropriate expression vector (e.g., pET vector for E. coli).

    • Transform the expression host and induce protein expression (e.g., with IPTG).

    • Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assays:

    • For the putative terpene synthase, incubate the purified enzyme with FPP in a suitable buffer containing a divalent cation (e.g., Mg2+).

    • For the putative cytochrome P450, incubate the purified enzyme with the product of the terpene synthase reaction (dendrolasin) in the presence of a P450 reductase and NADPH.

    • Extract the reaction products with an organic solvent (e.g., hexane).

  • Product Analysis:

    • Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the reaction products by comparing their mass spectra and retention times to authentic standards of dendrolasin and this compound.

    • For structural confirmation, large-scale reactions can be performed to obtain sufficient material for Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vivo Pathway Elucidation using Labeled Precursors

Objective: To confirm the incorporation of precursors from the mevalonate pathway into this compound.

Methodology:

  • Precursor Administration:

    • Synthesize or procure isotopically labeled precursors, such as [13C]-acetate, [13C]-mevalonate, or [2H]-FPP.

    • Administer the labeled precursor to L. fuliginosus individuals, either through feeding or microinjection.

  • Incubation and Extraction:

    • Allow sufficient time for the insects to metabolize the labeled precursor.

    • Dissect the relevant glands and extract the volatile compounds using solvent extraction or solid-phase microextraction (SPME).

  • Isotope Analysis:

    • Analyze the extract using GC-MS.

    • The incorporation of the label into this compound will be evident from an increase in the molecular weight of the this compound peak and characteristic changes in its fragmentation pattern.

    • For [13C]-labeled precursors, analysis by NMR spectroscopy can reveal the specific positions of the incorporated labels, providing detailed insights into the cyclization and rearrangement mechanisms.

Conclusion

The biosynthesis of this compound in insects is proposed to follow the canonical terpenoid biosynthesis pathway, starting from the mevalonate pathway to produce the universal sesquiterpenoid precursor, farnesyl pyrophosphate. The subsequent conversion of FPP to this compound is hypothesized to be a two-step process involving a specific terpene synthase to form the dendrolasin skeleton, followed by an oxidative modification by a cytochrome P450 monooxygenase to yield the final product. While direct experimental evidence for the specific enzymes involved in this compound biosynthesis is still forthcoming, the proposed pathway provides a solid foundation for future research. The experimental protocols outlined in this guide offer a roadmap for the definitive elucidation of this important biosynthetic pathway, which will undoubtedly contribute to a deeper understanding of insect chemical ecology and may open new avenues for the development of innovative biotechnological applications.

References

Unveiling Lasiol: A Technical Guide to its Natural Sources and Occurrence

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide providing an in-depth exploration of the natural sources, biosynthesis, and experimental analysis of the terpenoid Lasiol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical ecology.

Executive Summary

This compound, a naturally occurring terpenoid, has been identified as a key component of the mandibular gland secretion of the male ant, Lasius meridionalis. This guide synthesizes the current scientific knowledge on the natural occurrence, biosynthetic origins, and analytical methodologies for this compound. While quantitative data on its precise abundance in natural sources remains to be extensively documented in publicly available literature, this guide provides a framework for its study, including a detailed, generalized experimental protocol for its isolation and identification. Furthermore, a hypothetical biosynthetic pathway is proposed based on established principles of terpenoid synthesis in insects. This document aims to serve as a foundational resource for researchers interested in the chemical ecology and potential applications of this compound.

Natural Occurrence of this compound

The primary and thus far, only documented natural source of this compound is the male of the ant species Lasius meridionalis.[1] this compound is a constituent of the volatile secretions produced by the mandibular glands of these insects. The mandibular gland secretions of ants are known to play crucial roles in various aspects of their social behavior, including communication, defense, and mating. While the specific function of this compound in Lasius meridionalis is not definitively established, its presence in male-specific glands suggests a potential role as a pheromone, possibly involved in attracting mates or in other reproductive behaviors.

Table 1: Quantitative Composition of Male Lasius meridionalis Mandibular Gland Secretion

CompoundChemical ClassRelative Abundance (%)
This compoundTerpenoidData not available
Other VolatilesVariousData not available

Note: A comprehensive quantitative analysis detailing the complete chemical profile and relative abundance of all components in the mandibular gland secretion of male Lasius meridionalis is not currently available in the reviewed scientific literature.

Biosynthesis of this compound

The biosynthesis of terpenoids in insects, including ants of the family Formicidae, generally proceeds through the mevalonate (MVA) pathway. This pathway synthesizes the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). While the specific enzymatic steps leading to this compound in Lasius meridionalis have not been elucidated, a hypothetical pathway can be proposed based on the known principles of terpenoid biosynthesis.

The biosynthesis is initiated with the condensation of IPP and DMAPP to form geranyl pyrophosphate (GPP), a ten-carbon precursor. Further elongation with another IPP unit leads to the formation of the fifteen-carbon intermediate, farnesyl pyrophosphate (FPP). It is from these precursors that a diverse array of terpenoid structures are generated through the action of specific terpene synthases and modifying enzymes such as reductases, oxidases, and acyltransferases. Given that this compound is a C10 monoterpenoid alcohol, its biosynthesis likely involves the enzymatic modification of a GPP-derived intermediate.

Lasiol_Biosynthesis cluster_MVA Mevalonate Pathway cluster_Terpenoid_Backbone Terpenoid Backbone Synthesis cluster_Lasiol_Formation Hypothetical this compound Formation Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate Multiple Steps IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP Multiple Steps GPP Geranyl Pyrophosphate (GPP) IPP_DMAPP->GPP Geranyl Pyrophosphate Synthase FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Farnesyl Pyrophosphate Synthase Intermediate Intermediate GPP->Intermediate Terpene Synthase GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Geranylgeranyl Pyrophosphate Synthase This compound This compound Intermediate->this compound Reductase/Oxidase

A hypothetical biosynthetic pathway for this compound in Lasius meridionalis.

Experimental Protocols

The isolation and identification of this compound from its natural source involves a series of meticulous steps, from sample collection to chemical analysis. The following is a generalized protocol based on established methods for the analysis of insect glandular secretions.[2][3][4]

Sample Collection and Gland Dissection
  • Specimen Collection: Male Lasius meridionalis ants are collected from their natural habitat. Specimens should be handled carefully to prevent the premature release of glandular secretions.

  • Specimen Preservation: Ants are immediately anaesthetized, for example, by chilling on ice, to immobilize them and preserve the integrity of their glandular contents.

  • Dissection: Under a stereomicroscope, the head of the ant is carefully separated from the thorax. The mandibles are then gently pulled apart to expose the mandibular glands.

  • Gland Excision: Using fine forceps and micro-scissors, the mandibular glands are carefully excised from the head capsule. Care must be taken to avoid contamination from other tissues.

  • Sample Pooling: For sufficient material for analysis, mandibular glands from multiple individuals are typically pooled in a clean glass vial.

Extraction of Volatile Compounds
  • Solvent Selection: A high-purity volatile solvent, such as hexane or dichloromethane, is used to extract the chemical constituents of the glands.

  • Extraction Procedure: The pooled mandibular glands are immersed in a minimal volume of the chosen solvent within the vial.

  • Agitation: The vial is gently agitated for a short period (e.g., 5-10 minutes) to ensure efficient extraction of the volatile compounds.

  • Filtration/Centrifugation: The solvent extract is carefully separated from the glandular tissue, either by passing it through a small filter or by centrifugation to pellet the tissue debris.

  • Concentration (Optional): If the concentration of the target compounds is expected to be low, the extract may be carefully concentrated under a gentle stream of nitrogen gas.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is the primary analytical instrument for identifying and quantifying volatile organic compounds like this compound.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of terpenoids.

  • Injection: A small volume (e.g., 1 µL) of the solvent extract is injected into the GC inlet, which is heated to vaporize the sample.

  • Temperature Program: The GC oven temperature is programmed to start at a low temperature (e.g., 40-60°C) and gradually increase to a high temperature (e.g., 250-280°C). This temperature gradient allows for the separation of compounds based on their boiling points and interactions with the column's stationary phase.

  • Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound.

  • Compound Identification: The mass spectrum of an unknown peak is compared to a library of known spectra (e.g., NIST, Wiley) to identify the compound. Confirmation is often achieved by comparing the retention time and mass spectrum with that of an authentic standard of this compound.

  • Quantification: The abundance of this compound can be estimated by comparing the peak area of this compound in the chromatogram to the peak area of an internal standard of a known concentration.

Experimental_Workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis A Collect Male Lasius meridionalis B Anesthetize Ants A->B C Dissect Mandibular Glands B->C D Solvent Extraction (e.g., Hexane) C->D E Separate Extract from Tissue D->E F GC-MS Analysis E->F G Data Processing & Identification F->G H This compound Identified G->H Confirmation with Authentic Standard

A generalized experimental workflow for the isolation and identification of this compound.

Conclusion

This technical guide provides a foundational overview of the natural sources, biosynthesis, and analytical methodologies pertaining to the terpenoid this compound. Its confirmed presence in the mandibular gland secretions of male Lasius meridionalis ants opens avenues for further research into its ecological role and potential applications. The provided hypothetical biosynthetic pathway and detailed experimental protocol offer a starting point for researchers aiming to delve deeper into the study of this intriguing natural product. Future research efforts should focus on obtaining quantitative data on the composition of the glandular secretion and elucidating the specific enzymatic steps in the biosynthesis of this compound to fully understand its biological significance.

References

The Function of Lasiol and Related Terpenoids in Lasius Ant Communication: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical communication systems in Lasius ants, with a specific focus on the function of Lasiol and related acyclic monoterpenoids. While historical and broader chemical ecology literature has explored a range of compounds, this review clarifies that the primary trail pheromone in well-studied Lasius species, such as Lasius fuliginosus and Lasius niger, consists of a complex mixture of fatty acids and the dihydroisocoumarin, mellein. This compound, a mandibular gland secretion identified in the males of Lasius meridionalis, is more accurately characterized as a sex attractant. Furthermore, a structurally similar compound, 2,6-dimethyl-5-heptenol (DMH), functions as an alarm pheromone in Lasius flavus, though it elicits weak trail-following behavior at high concentrations. This guide synthesizes the available quantitative data, details experimental protocols for pheromone identification and bioassays, and presents signaling pathway and workflow diagrams to elucidate the distinct roles of these semiochemicals.

Introduction: Unraveling the Chemical Language of Lasius Ants

Social insects, particularly ants of the genus Lasius, have evolved sophisticated chemical communication systems to coordinate complex social behaviors such as foraging, defense, and reproduction. Trail pheromones are a cornerstone of this communication, enabling efficient recruitment of nestmates to food sources. Early research into the trail pheromone of Lasius fuliginosus identified a blend of active compounds, including several fatty acids. Subsequent and more definitive studies have isolated and identified additional, highly potent components, shifting the focus away from simple terpenoids like this compound as the primary agents of trail-following.

This guide will dissect the evidence to provide a clear understanding of the functional roles of different chemical signals in Lasius ants, with a particular emphasis on distinguishing the established trail pheromones from other semiochemicals like this compound and its analogs.

Identified Trail Pheromone Components in Lasius Species

Contrary to the initial query, the principal trail pheromone components identified in key Lasius species are not this compound. Instead, a combination of fatty acids and, more significantly, the compound mellein, are responsible for inducing trail-following behavior.

Quantitative Analysis of Trail Pheromone Activity

The following table summarizes the quantitative data on the concentration and behavioral activity of the major identified trail pheromone components in Lasius ants.

SpeciesCompoundGlandular SourceQuantity per IndividualBehavioral ThresholdReference
Lasius fuliginosusn-Hexanoic acidHindgutNot specifiedActive, but weaker than other components
n-Heptanoic acidHindgutNot specifiedActive, but weaker than other components
(R)-MelleinHindgut50-100 pgHigh activity
Lasius niger(R)-3,4-dihydro-8-hydroxy-3,5,7-trimethylisocoumarinHindgut150-200 pgNot specified
Lasius flavus(R)-MelleinHindgut5.56 ± 1.4 pg0.01 pg/cm

The Role of this compound and Related Acyclic Monoterpenoids

This compound and the structurally related compound 2,6-dimethyl-5-heptenol (DMH) are acyclic monoterpenoids that have been identified in Lasius species. However, their primary function is not trail-following.

This compound: A Male-Specific Sex Attractant

This compound has been identified as a component of the mandibular gland secretion in the males of Lasius meridionalis. Its male-specific production strongly suggests a role in reproduction, likely as a sex attractant for queens during nuptial flights, rather than as a trail pheromone for worker ants.

2,6-Dimethyl-5-heptenol (DMH): An Alarm Pheromone with Secondary Trail-Following Effects

In Lasius flavus, DMH has been identified as a key alarm pheromone. It is found in the heads of worker ants at a concentration of 1.12 ± 0.58 ng per head. While its primary function is to elicit alarm and aggression, it also induces a weak trail-following response at significantly higher concentrations than mellein.

Quantitative Comparison of Mellein and DMH Activity in Lasius flavus

The following table presents a quantitative comparison of the trail-following and alarm responses elicited by (R)-Mellein and DMH in Lasius flavus workers.

CompoundBehavioral AssayEffective Concentration for Trail-FollowingEffective Concentration for Alarm ResponsePotency Relative to Mellein (Trail-Following)Reference
(R)-MelleinCircular Trail Bioassay0.01 pg/cmLow activity-
DMHCircular Trail Bioassay100 pg/µl and 10 ng/µl≥ 1 pg/µl1000-fold less potent
Mandible Opening ResponseWeak activity≥ 1 pg/µl-

Experimental Protocols

Detailed methodologies are crucial for the accurate identification and quantification of pheromones and for understanding their behavioral effects.

Bioassay-Directed Fractionation for Pheromone Identification

This protocol outlines the general steps used to identify the trail and alarm pheromones in Lasius flavus.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_bioassay Bioassay cluster_analysis Analysis cluster_confirmation Confirmation whole_ants Whole Ant Bodies extraction Solvent Extraction (e.g., Hexane) whole_ants->extraction hplc High-Performance Liquid Chromatography (HPLC) extraction->hplc fractions Collection of Fractions hplc->fractions trail_assay Circular Trail-Following Bioassay fractions->trail_assay active_fractions Identification of Active Fractions trail_assay->active_fractions gcms Gas Chromatography-Mass Spectrometry (GC-MS) active_fractions->gcms identification Structural Identification of Active Compounds gcms->identification synthesis Synthesis of Putative Pheromones identification->synthesis confirmation_assay Bioassay with Synthetic Standards synthesis->confirmation_assay

Caption: Workflow for Bioassay-Directed Fractionation.

Methodology:

  • Extraction: Whole bodies of Lasius flavus workers are extracted with a non-polar solvent like hexane to isolate lipids and other organic molecules, including pheromones.

  • Fractionation: The crude extract is subjected to High-Performance Liquid Chromatography (HPLC) to separate the components into different fractions based on their chemical properties.

  • Bioassay: Each fraction is tested for its ability to elicit trail-following behavior in a circular bioassay. This involves applying the fraction to a circular path and observing if ants follow the treated path.

  • Analysis: Fractions that show significant activity in the bioassay are analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the chemical structures of the active compounds.

  • Confirmation: The identified compounds are chemically synthesized, and these synthetic standards are then tested in the bioassay to confirm that they elicit the same behavioral response as the natural extract.

Circular Trail-Following Bioassay

This bioassay is used to quantify the trail-following response of ants to a specific chemical.

G cluster_setup Experimental Setup cluster_application Pheromone Application cluster_observation Observation cluster_analysis Data Analysis arena Circular Arena (e.g., Petri dish) paper Filter Paper with Circular Trail arena->paper solution Pheromone Solution (Test Compound in Solvent) application Apply Solution to Circular Trail solution->application control Solvent Only (Negative Control) control->application ant_intro Introduce Single Ant into Arena behavior Record Time Ant Spends Following the Trail ant_intro->behavior comparison Compare Trail-Following Time between Test and Control behavior->comparison stats Statistical Analysis (e.g., ANOVA) comparison->stats

Caption: Workflow for a Circular Trail-Following Bioassay.

Methodology:

  • Arena Preparation: A circular trail is drawn on a piece of filter paper placed inside a circular arena (e.g., a Petri dish).

  • Chemical Application: A solution of the test compound at a known concentration is applied to the drawn trail. A separate arena with a trail treated only with the solvent serves as a negative control.

  • Ant Introduction: A single worker ant is introduced into the center of the arena.

  • Behavioral Recording: The time the ant spends actively following the treated trail within a set observation period is recorded.

  • Data Analysis: The trail-following times for the test compound and the control are statistically compared to determine if the compound elicits a significant trail-following response.

Signaling Pathways and Functional Roles

The distinct functions of mellein and DMH in Lasius flavus can be represented in a simplified signaling diagram.

G cluster_stimulus Chemical Stimulus cluster_perception Sensory Perception cluster_response Behavioral Response mellein (R)-Mellein (Hindgut Secretion) antennae Antennal Chemoreceptors mellein->antennae High Affinity dmh DMH (Mandibular Gland Secretion) dmh->antennae Lower Affinity for Trail-Following High Affinity for Alarm trail_following Trail Following (Foraging Recruitment) dmh->trail_following Weak Secondary Pathway (High Concentration) antennae->trail_following Primary Pathway (Low Concentration) alarm Alarm & Aggression (Defense) antennae->alarm Primary Pathway (High Concentration)

Caption: Functional Divergence of Mellein and DMH Signaling.

This diagram illustrates that while both compounds are detected by the ant's antennae, they trigger distinct primary behavioral responses. (R)-Mellein is a high-potency trail pheromone, effective at very low concentrations. In contrast, DMH is primarily an alarm pheromone, though it can induce a weak trail-following response at much higher concentrations, suggesting some crossover in the sensory pathways or a less specific receptor interaction for trail-following behavior.

Conclusion and Future Directions

The evidence strongly indicates that this compound does not function as a primary trail pheromone in the well-studied Lasius species. This role is fulfilled by a blend of fatty acids and, most potently, by mellein and its derivatives. This compound's identification as a male-specific mandibular gland secretion in Lasius meridionalis points towards a function as a sex attractant. The related compound, DMH, serves as an alarm pheromone in Lasius flavus, with only secondary and weak trail-following activity.

For researchers and professionals in drug development, particularly in the context of pest management, this distinction is critical. Targeting the actual trail pheromones like mellein would be a more effective strategy for disrupting foraging and recruitment in pest Lasius species. Future research should focus on:

  • Electrophysiological Studies: Detailed electroantennography (EAG) and single-sensillum recording studies to identify and characterize the specific olfactory receptors for mellein and DMH on the ant antenna.

  • Biosynthetic Pathways: Elucidating the biosynthetic pathways of these pheromones could reveal novel targets for inhibiting their production.

  • Synergistic Effects: Investigating the synergistic or additive effects of the different components of the trail pheromone blend.

By focusing on the scientifically validated trail pheromones, more effective and targeted pest control strategies can be developed, and a deeper understanding of the chemical ecology of these socially complex insects can be achieved.

The Role of Chemical Signals in Lasius fuliginosus Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core chemical communication systems of the ant species Lasius fuliginosus. Moving beyond the initially erroneous term "Lasiol," this document focuses on the scientifically identified pheromones that govern critical aspects of their social behavior, including trail-following and alarm responses. This guide provides a comprehensive overview of the key chemical communicants, their behavioral effects, the experimental protocols for their study, and the underlying signaling pathways.

Key Pheromones in Lasius fuliginosus Communication

The chemical communication of Lasius fuliginosus is primarily mediated by a blend of compounds, with specific molecules acting as trail and alarm pheromones.

Trail Pheromone Complex

The trail pheromone of Lasius fuliginosus is not a single compound but a complex mixture that guides foraging workers. Early research identified a blend of fatty acids, including n-hexanoic acid and n-heptanoic acid, as components of the trail pheromone.[1][2] More recent studies have identified (R)-Mellein as a highly potent component of the trail pheromone in Lasius species.[3]

Alarm Pheromone: Dendrolasin

Dendrolasin is a key alarm pheromone in Lasius fuliginosus. This terpenoid compound is released to alert nestmates to danger, eliciting aggressive and defensive behaviors.

Quantitative Behavioral Data

The behavioral responses of ants to these pheromones are dose-dependent. While specific quantitative data for Lasius fuliginosus is limited in the available literature, studies on the closely related species Lasius flavus provide valuable insights into the potency of these compounds.

PheromoneSpeciesBioassayConcentrationObserved Response
(R)-MelleinLasius flavusTrail Following (Circle Assay)0.01 pg/cmSignificant trail-following activity[3]
(R)-MelleinLasius flavusTrail Following (Circle Assay)1 pg/µlMedian response of 3.5 radii crossed[3]
Dendrolasin (as part of a mixture)Lasius fuliginosusAlarm BehaviorNot specifiedAggressive posturing, mandible opening

Experimental Protocols

The identification and characterization of these semiochemicals rely on a combination of analytical and behavioral techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Pheromone Identification

GC-MS is the gold standard for separating and identifying volatile and semi-volatile compounds from glandular secretions.

Methodology:

  • Sample Preparation: Dufour's glands or whole heads of worker ants are dissected and extracted in a suitable solvent (e.g., hexane or diethyl ether). For trail pheromones from the hindgut, this part is specifically extracted.[3]

  • GC Separation: The extract is injected into a gas chromatograph equipped with a capillary column (e.g., DB-17). The oven temperature is programmed to ramp up, separating compounds based on their boiling points and polarity.

  • MS Detection: As compounds elute from the GC column, they are ionized and fragmented in a mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to spectral libraries and synthetic standards.[4]

Workflow for GC-MS Analysis:

A simplified workflow for pheromone identification using GC-MS.
Electroantennography (EAG) for Sensory Response Measurement

EAG is used to measure the electrical response of an ant's antenna to a specific odorant, providing a measure of its olfactory sensitivity.

Methodology:

  • Antenna Preparation: An antenna is carefully excised from a live ant.

  • Electrode Placement: The base and the tip of the antenna are placed in contact with two electrodes connected to an amplifier. These electrodes are typically glass capillaries filled with a conductive electrolyte solution.[5]

  • Stimulus Delivery: A pulse of air carrying a known concentration of the test pheromone is delivered to the antenna.

  • Signal Recording: The change in electrical potential across the antenna is recorded as an EAG response. The amplitude of the response correlates with the perceived intensity of the stimulus.

EAG Experimental Setup:

EAG_Setup Air Air Source Pheromone Pheromone Cartridge Air->Pheromone Airflow Antenna Excised Antenna Pheromone->Antenna Puff Electrodes Recording & Reference Electrodes Antenna->Electrodes Amplifier Amplifier Electrodes->Amplifier Computer Data Acquisition Amplifier->Computer

A schematic of a typical electroantennography (EAG) setup.
Y-Maze Bioassay for Behavioral Response

The Y-maze is a common behavioral assay used to test the attractiveness or repellency of a chemical cue. For trail-following ants, it is used to determine if they will follow an artificial trail.

Methodology:

  • Maze Construction: A Y-shaped maze is constructed from a neutral material like glass or acrylic. The dimensions can vary, but a typical design for ants might have arms of around 7-10 cm in length.[6][7]

  • Trail Application: A solution of the test pheromone is drawn along one of the arms of the maze. The other arm is treated with the solvent alone as a control.

  • Ant Introduction: A single ant is introduced at the entrance of the maze.

  • Choice Recording: The arm that the ant chooses to enter is recorded. A statistically significant preference for the pheromone-treated arm indicates a positive trail-following response.[2]

Y-Maze Experimental Logic:

YMaze_Logic Start Ant at Start of Maze Choice Choice Point Start->Choice ArmA Arm A (Pheromone Trail) Choice->ArmA Follows Trail ArmB Arm B (Solvent Control) Choice->ArmB Ignores Trail

The decision-making process of an ant in a Y-maze bioassay.

Pheromone Signaling Pathways in Insects

The perception of pheromones in insects initiates a complex signaling cascade within the olfactory sensory neurons located in the antennae. While the specific receptors for Dendrolasin and Mellein in Lasius fuliginosus have not been definitively identified, the general mechanism of insect olfactory signal transduction is well-understood.

General Olfactory Signaling Pathway:

  • Pheromone Binding: Pheromone molecules enter the sensillum lymph through pores in the cuticle of the antenna and are bound by Pheromone Binding Proteins (PBPs).

  • Receptor Activation: The PBP-pheromone complex interacts with an Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Sensory Neuron (OSN). Insect ORs are typically heterodimers, consisting of a specific odorant-binding subunit and a co-receptor (Orco).

  • Ion Channel Gating: Upon binding, the OR complex undergoes a conformational change, opening an associated ion channel. This leads to an influx of cations and depolarization of the neuron.

  • Signal Transduction: In addition to this ionotropic signaling, a metabotropic pathway involving G-proteins and second messengers like inositol trisphosphate (IP3) can also be activated, leading to a more amplified and prolonged signal.[8][9]

  • Action Potential Generation: The depolarization of the OSN generates an action potential that is transmitted to the antennal lobe of the brain for processing.

Insect Olfactory Signaling Cascade:

Olfactory_Signaling Pheromone Pheromone Molecule PBP Pheromone Binding Protein Pheromone->PBP Binding OR Olfactory Receptor (OR-Orco complex) PBP->OR Interaction IonChannel Ion Channel Opening OR->IonChannel Direct Gating (Ionotropic) G_Protein G-Protein Activation OR->G_Protein Activation (Metabotropic) Depolarization Neuron Depolarization IonChannel->Depolarization ActionPotential Action Potential Depolarization->ActionPotential Brain Signal to Brain ActionPotential->Brain SecondMessenger Second Messenger Cascade (e.g., IP3) G_Protein->SecondMessenger SecondMessenger->IonChannel Modulation

A generalized model of ionotropic and metabotropic olfactory signaling in insects.

Conclusion and Future Directions

The chemical communication system of Lasius fuliginosus is a sophisticated network of chemical cues that orchestrates complex social behaviors. Dendrolasin and Mellein are key players in their alarm and recruitment systems, respectively. While significant progress has been made in identifying these compounds and understanding their behavioral effects, further research is needed to fully elucidate the specific receptors and downstream signaling pathways involved in their perception in this species. A deeper understanding of these mechanisms could open new avenues for the development of novel pest management strategies and provide fundamental insights into the evolution of social behavior. The application of advanced techniques such as single-sensillum recording and functional characterization of olfactory receptors will be crucial in this endeavor.

References

Behavioral Responses of Ants to Lasiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the behavioral responses of ants, particularly within the Lasius genus, to Lasiol [(3S,4R)-3,4-dihydro-8-hydroxy-3,5-dimethylisocoumarin]. This compound is a key component of the trail pheromone in several ant species, playing a crucial role in communication and social organization. This document summarizes quantitative behavioral data, details experimental protocols for assessing these responses, and visualizes the underlying biological pathways.

Quantitative Behavioral Responses to this compound and Related Compounds

The primary behavioral response elicited by this compound in ants is trail following. This behavior is critical for foraging, recruitment, and nest relocation. Quantitative data from various studies on Lasius species demonstrate the potency and specificity of this chemical signal.

Table 1: Trail Following Behavior in Lasius niger in Response to a Synthetic Trail Pheromone Blend Containing Isocoumarin

TreatmentMean Distance Traveled (cm) ± SEStatistical Significance (p-value)
Isocoumarin Blend199.3 ± 43.1p = 0.001 (vs. Solvent Control)
Solvent Control32.2 ± 14.0-

Data extracted from a circular arena bioassay where trails were applied to the circumference of a filter paper[1]. The isocoumarin tested was 3,4-dihydro-8-hydroxy-3,5,7-trimethylisocoumarin, a compound structurally similar to this compound.

Table 2: Trail Following Accuracy in Lasius niger

Ant Task StatePercentage of Correct Decisions
Scouts (naive)83%
Recruits82%
Shuttlers (experienced)74%

Data from a T-maze bioassay testing the accuracy of following a pheromone trail[2]. While the specific pheromone component is not detailed as this compound, it represents the typical accuracy for trail-following behavior in this species.

Table 3: Sensitivity of Lasius flavus to Mellein (a related isocoumarin)

CompoundLowest Detectable Concentration for Trail Following
(R)-mellein0.01 pg per cm

Mellein is another isocoumarin identified as a trail pheromone in Lasius species. This data indicates the high sensitivity of ants to these compounds[3][4].

Experimental Protocols

Standardized bioassays are essential for quantifying the behavioral responses of ants to chemical stimuli like this compound. The most common methods are the Y-maze and the circular arena assay.

Y-Maze Bioassay

The Y-maze is a choice-based assay used to determine the preference of an ant for a particular chemical cue.

Protocol:

  • Apparatus: A Y-shaped maze, typically with arms 10-15 cm in length and 1-2 cm in width, is constructed from an inert material like glass or PTFE. The floor is often lined with replaceable filter paper.

  • Stimulus Application: A solution of this compound in a suitable solvent (e.g., hexane or dichloromethane) is applied to the filter paper lining one arm of the maze. The other arm is treated with the solvent alone as a control. The amount and concentration of this compound can be varied to generate dose-response curves.

  • Ant Introduction: A single ant is introduced at the base of the Y-maze.

  • Data Collection: The choice of the ant (i.e., which arm it enters) is recorded. The time taken to make a choice and the duration spent in each arm can also be measured.

  • Replication: The assay is repeated with multiple ants, and the position of the this compound-treated arm is randomized between trials to avoid any positional bias. The filter paper is replaced after each trial to prevent the influence of any deposited pheromones from the previous ant.

Circular Arena Bioassay

The circular arena assay is used to quantify the extent of trail-following behavior.

Protocol:

  • Apparatus: A circular arena (e.g., a petri dish or a larger custom-built arena) with a diameter of 9-15 cm is used. The floor is covered with a sheet of filter paper.

  • Trail Application: A solution of this compound is applied in a circular path on the filter paper. A solvent-only trail can be used as a control in a separate arena.

  • Ant Introduction: An ant is placed in the center of the arena.

  • Data Collection: The movement of the ant is recorded for a set period. The distance the ant travels along the this compound trail is measured. This can be done by marking the filter paper in intervals and counting the number of segments the ant traverses.

  • Replication: The experiment is repeated with numerous ants for each concentration of this compound being tested.

Signaling Pathways and Visualizations

The detection of this compound by an ant's antenna initiates a cascade of events within the olfactory sensory neurons, leading to a behavioral response. While the precise receptors for this compound have not been definitively identified in Lasius species, the general mechanism of insect olfaction provides a framework for understanding this process. It is widely accepted that G-protein coupled receptors (GPCRs) play a pivotal role in the perception of pheromones.

Olfactory Signal Transduction Pathway

The binding of a this compound molecule to a specific Odorant Receptor (OR) on the dendrite of an olfactory sensory neuron is the first step in the signaling cascade. This event triggers a conformational change in the receptor, which in turn activates a G-protein. The activated G-protein then initiates a second messenger cascade, leading to the opening of ion channels and the depolarization of the neuron. This generates an action potential that travels to the antennal lobe of the ant's brain for processing, ultimately resulting in the trail-following behavior.

Olfactory_Signal_Transduction cluster_0 Extracellular Space cluster_1 Dendritic Membrane of Olfactory Sensory Neuron cluster_2 Intracellular Space This compound This compound Molecule OBP Odorant Binding Protein (OBP) This compound->OBP Binds OR Odorant Receptor (OR) (GPCR) OBP->OR Delivers this compound Orco Orco Co-receptor G_protein G-protein (α, β, γ subunits) OR->G_protein Activates Second_Messenger Second Messenger Cascade G_protein->Second_Messenger Initiates Ion_Channel Ion Channel Depolarization Depolarization Ion_Channel->Depolarization Na+/Ca2+ influx Second_Messenger->Ion_Channel Opens Action_Potential Action Potential to Antennal Lobe Depolarization->Action_Potential Triggers

Olfactory Signal Transduction Pathway for this compound.
Experimental Workflow for Behavioral Bioassay

The process of conducting a behavioral bioassay to test the effects of this compound on ants follows a structured workflow, from the preparation of the chemical stimulus to the final analysis of the behavioral data.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_conclusion Conclusion Prep_this compound Prepare this compound Solution (Varying Concentrations) Apply_Stimulus Apply this compound and Control Solutions to Arena Prep_this compound->Apply_Stimulus Prep_Ants Collect and Prepare Ants (e.g., Starvation Period) Introduce_Ant Introduce Single Ant to Arena Prep_Ants->Introduce_Ant Prep_Arena Prepare Bioassay Arena (Y-maze or Circular) Prep_Arena->Apply_Stimulus Apply_Stimulus->Introduce_Ant Record_Behavior Record Behavioral Response (Choice, Distance, etc.) Introduce_Ant->Record_Behavior Extract_Data Extract Quantitative Data from Recordings Record_Behavior->Extract_Data Statistical_Analysis Perform Statistical Analysis (e.g., ANOVA, t-test) Extract_Data->Statistical_Analysis Generate_Plots Generate Dose-Response Curves and Plots Statistical_Analysis->Generate_Plots Interpret_Results Interpret Results and Draw Conclusions Generate_Plots->Interpret_Results Pheromone_Feedback_Loop Forager_Finds_Food Forager Ant Finds Food Source Lays_Trail Lays this compound Trail During Return to Nest Forager_Finds_Food->Lays_Trail Recruits_Nestmates Recruits Nestmates from the Nest Lays_Trail->Recruits_Nestmates Follow_Trail Recruited Ants Follow this compound Trail Recruits_Nestmates->Follow_Trail Follow_Trail->Forager_Finds_Food Find Food Reinforce_Trail Reinforce Trail Upon Finding Food Follow_Trail->Reinforce_Trail Successful Foraging Reinforce_Trail->Recruits_Nestmates Strengthens Signal

References

Lasiol: A Technical Guide to its Potential as an Insect Attractant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasiol, chemically known as (2S,3S)-2,3,6-trimethylhept-5-en-1-ol, is a volatile organic compound that has garnered significant interest in the field of chemical ecology and pest management. It is a known component of the sex pheromone of the cigarette beetle, Lasioderma serricorne, a major pest of stored products worldwide. This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, its role as an insect attractant, detailed experimental protocols for its evaluation, and the underlying signaling pathways involved in its perception by insects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of novel insect control strategies.

Chemical Properties of this compound

This compound is a monoterpene alcohol with the following key chemical properties:

PropertyValue
Chemical Formula C₁₀H₂₀O
Molar Mass 156.27 g/mol
IUPAC Name (2S,3S)-2,3,6-trimethylhept-5-en-1-ol
CAS Number 131479-19-1
Appearance Colorless liquid
Boiling Point Not specified
Solubility Soluble in organic solvents

This compound as an Insect Attractant: Quantitative Data

While this compound is a known component of the sex pheromone of Lasioderma serricorne, quantitative data on its specific attractive properties are often studied in the context of the entire pheromone blend. The primary component of the L. serricorne sex pheromone is Serricornin. However, studies on related compounds and the general principles of insect olfaction suggest that individual components can elicit behavioral responses.

Research on the behavioral response of Lasioderma serricorne to various volatile compounds has demonstrated its sensitivity to different chemical cues. For instance, studies have shown that this beetle exhibits attraction to certain compounds at low concentrations and repulsion at high concentrations.[1][2][3] This dose-dependent response is a critical factor in developing effective lures.

Table 1: Summary of Behavioral Responses of Lasioderma serricorne to Select Volatile Compounds (Illustrative)

CompoundConcentrationObserved BehaviorBehavioral Response Value (%)Reference
Citronellal1:100 (v/v)Attraction-88.89[1][3]
Citronellal1:10 (v/v)Repulsion>0[1][3]
Citral1:1000 (v/v)Attraction<0[1][3]
Citral1:50 (v/v)Repulsion100.00[1][3]

Note: This table is illustrative of the types of data available for related compounds and methodologies that can be applied to this compound. Specific quantitative data for this compound's isolated attractive properties are a key area for further research.

Experimental Protocols

Synthesis of this compound

Illustrative Synthesis Workflow:

Synthesis_Workflow Start Chiral Precursor Step1 Functional Group Transformation Start->Step1 Step2 Carbon Chain Elongation Step1->Step2 Step3 Introduction of Double Bond Step2->Step3 Step4 Final Modification & Purification Step3->Step4 This compound (2S,3S)-Lasiol Step4->this compound

A generalized workflow for the synthesis of this compound.
Electroantennography (EAG) Protocol

Electroantennography is a technique used to measure the electrical response of an insect's antenna to volatile compounds. This method provides a direct measure of the sensitivity of the insect's olfactory receptor neurons to a specific odorant.

Workflow for a Typical EAG Experiment:

EAG_Workflow Insect Insect Preparation (e.g., Lasioderma serricorne) Antenna Antenna Excision & Mounting Insect->Antenna Electrodes Electrode Placement (Recording & Reference) Antenna->Electrodes Amplification Signal Amplification & Filtering Electrodes->Amplification Stimulus Odorant Delivery (this compound Solution) Stimulus->Antenna Recording Data Acquisition (EAG Waveform) Amplification->Recording Analysis Data Analysis (Amplitude Measurement) Recording->Analysis

Workflow for an Electroantennography (EAG) experiment.

Detailed EAG Methodology:

  • Insect Preparation: Adult Lasioderma serricorne of a specific age and sex are used. They are often dark-adapted before the experiment.

  • Antenna Excision: The head of the beetle is excised, and one antenna is carefully removed at the base.

  • Electrode Placement: The excised antenna is mounted between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is inserted into the base of the antenna or the head capsule.

  • Odorant Delivery: A defined volume of air is passed over a filter paper impregnated with a known concentration of this compound dissolved in a solvent (e.g., hexane). This odor-laden air is then puffed onto the antenna for a specific duration (e.g., 0.5 seconds).

  • Signal Recording and Analysis: The electrical potential difference between the electrodes is amplified, filtered, and recorded using specialized software. The amplitude of the negative deflection in the EAG waveform is measured as the response to the stimulus.

Behavioral Bioassay Protocol

Behavioral bioassays are essential for determining the attractive or repellent nature of a compound and for quantifying the behavioral response of insects. A common method is the two-choice olfactometer.

Workflow for a Two-Choice Olfactometer Bioassay:

Olfactometer_Workflow Setup Olfactometer Setup (Y-tube or similar) Airflow Establish Laminar Airflow Setup->Airflow Odor Introduce Odor Source (this compound) & Control (Solvent) Airflow->Odor Insect Introduce Insect (e.g., L. serricorne) Odor->Insect Observation Record Insect's Choice & Time Spent in Each Arm Insect->Observation Analysis Statistical Analysis (e.g., Chi-square test) Observation->Analysis

Workflow for a two-choice olfactometer bioassay.

Detailed Behavioral Bioassay Methodology:

  • Apparatus: A Y-tube olfactometer is commonly used. It consists of a central tube where the insect is introduced, which then bifurcates into two arms.

  • Airflow: A constant, clean, and humidified airflow is passed through both arms of the olfactometer.

  • Odor Source: A filter paper treated with a specific concentration of this compound is placed in one arm's airflow, while a filter paper with only the solvent is placed in the other arm as a control.

  • Insect Introduction: A single adult Lasioderma serricorne is released at the base of the central tube.

  • Observation: The insect's movement is observed for a set period, and the first choice of arm and the time spent in each arm are recorded.

  • Data Analysis: The number of insects choosing the this compound-treated arm versus the control arm is analyzed using a chi-square test to determine statistical significance. A preference index can also be calculated.

Olfactory Signaling Pathway

The perception of this compound by an insect like Lasioderma serricorne involves a complex series of events at the molecular and cellular level within the insect's antenna. While the specific receptors for this compound have not been definitively identified, the general mechanism of insect olfaction provides a framework for understanding this process.[3][4][5][6][7]

Generalized Insect Olfactory Signaling Pathway:

Olfactory_Signaling cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane This compound This compound Molecule OBP Odorant Binding Protein (OBP) This compound->OBP Binding Lasiol_OBP This compound-OBP Complex OBP->Lasiol_OBP OR Odorant Receptor (OR) - Orco Complex Lasiol_OBP->OR Interaction Ion_Channel Ion Channel Opening OR->Ion_Channel Activation Depolarization Neuron Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Brain Signal to Brain Action_Potential->Brain

A generalized diagram of the insect olfactory signaling pathway.

Steps in the Olfactory Signaling Pathway:

  • Entry and Binding: this compound molecules enter the sensillum lymph through pores in the cuticle of the insect's antenna.[5]

  • Transport: In the aqueous lymph, hydrophobic molecules like this compound are thought to be bound by Odorant Binding Proteins (OBPs).[6]

  • Receptor Interaction: The this compound-OBP complex transports this compound to the dendritic membrane of an Olfactory Receptor Neuron (ORN), where it interacts with a specific Odorant Receptor (OR). Insect ORs are typically heterodimers composed of a variable, odorant-specific subunit and a conserved co-receptor called Orco.[3][5]

  • Signal Transduction: The binding of this compound to the OR complex is believed to directly gate an ion channel, leading to an influx of cations and depolarization of the ORN membrane.[7]

  • Signal Transmission: This depolarization generates action potentials that are transmitted along the axon of the ORN to the antennal lobe of the insect's brain for processing.

Conclusion and Future Directions

This compound holds significant potential as a tool for the management of the cigarette beetle, Lasioderma serricorne, and potentially other stored-product pests. Its role as a component of the natural sex pheromone makes it a prime candidate for use in monitoring and mating disruption strategies. However, to fully realize this potential, further research is required.

Key areas for future investigation include:

  • Quantitative Behavioral and Electrophysiological Studies: Detailed dose-response studies are needed to determine the optimal concentrations of this compound for attraction and to characterize its interaction with other pheromone components.

  • Identification of Specific Olfactory Receptors: Identifying the specific ORs in L. serricorne that detect this compound will provide valuable insights into the molecular basis of its perception and could aid in the design of more potent and selective attractants.

  • Field Trials: Rigorous field trials are necessary to evaluate the efficacy of this compound-based lures in real-world storage environments.[2]

  • Optimized Synthesis: The development of efficient and stereoselective synthetic routes to this compound is crucial for its cost-effective production for commercial applications.

By addressing these research gaps, the full potential of this compound as a valuable tool in integrated pest management programs can be unlocked, offering a more sustainable and environmentally friendly approach to protecting stored products.

References

Methodological & Application

Synthesis of Lasiol for Research Applications: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the chemical synthesis of Lasiol, an acyclic monoterpene alcohol. This compound, identified as (2S,3S)-2,3,6-trimethylhept-5-en-1-ol, is a naturally occurring compound found in the mandibular gland secretion of the male ant, Lasius meridionalis, where it functions as a sex attractant. This protocol is intended for research purposes to enable further investigation into its biological functions and potential applications.

Chemical Synthesis of this compound

The enantioselective synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. The following protocol is based on established synthetic routes and provides a detailed methodology for laboratory-scale preparation.

Materials and Reagents
Reagent/MaterialGradeSupplier
cis-4,5-dimethylcyclohexene oxide98%Commercially Available
Chiral Lithium AmideAs preparedIn-house preparation
Diethyl ether (anhydrous)ACS GradeCommercially Available
n-Butyllithium (in hexanes)1.6 MCommercially Available
Chiral amine (e.g., (S)-(-)-2-(methoxymethyl)pyrrolidine)99%Commercially Available
Jones reagent (CrO₃ in H₂SO₄)As preparedIn-house preparation
Methyltriphenylphosphonium bromide98%Commercially Available
Sodium hydride (in mineral oil)60% dispersionCommercially Available
Tetrahydrofuran (anhydrous)ACS GradeCommercially Available
DichloromethaneACS GradeCommercially Available
Silica gel60 Å, 230-400 meshCommercially Available
Experimental Protocol

The synthesis of this compound involves a key stereoselective epoxidation followed by a series of transformations to construct the acyclic backbone with the desired stereochemistry.

The synthesis commences with the asymmetric ring-opening of cis-4,5-dimethylcyclohexene oxide. This crucial step establishes the stereochemistry at one of the chiral centers of this compound. The reaction is mediated by a chiral lithium amide base, prepared in situ from a chiral amine and n-butyllithium. This reaction yields optically active cis-4,5-dimethyl-2-cyclohexen-1-ol.

The cyclic olefin intermediate is then subjected to oxidative cleavage. This can be achieved using ozonolysis followed by a reductive workup, or by employing other oxidative cleavage reagents like potassium permanganate under controlled conditions. This step breaks the cyclohexene ring to afford a dialdehyde intermediate.

The dialdehyde is then reacted with a suitable phosphorus ylide, such as the one generated from methyltriphenylphosphonium bromide and a strong base (e.g., sodium hydride or n-butyllithium). This Wittig reaction selectively converts one of the aldehyde functionalities into a terminal alkene, extending the carbon chain.

The remaining aldehyde group is reduced to a primary alcohol using a mild reducing agent like sodium borohydride. A series of protection and deprotection steps may be necessary throughout the synthesis to ensure the chemoselectivity of the reactions.

The final steps involve the introduction of the remaining methyl groups and any necessary functional group manipulations to arrive at the target this compound molecule. Purification at each step is critical and is typically achieved through column chromatography on silica gel. The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis Workflow

Synthesis_Workflow start cis-4,5-dimethylcyclohexene oxide step1 Asymmetric Epoxide Cleavage (Chiral Lithium Amide) start->step1 intermediate1 cis-4,5-dimethyl-2-cyclohexen-1-ol step1->intermediate1 step2 Oxidative Cleavage intermediate1->step2 intermediate2 Dialdehyde Intermediate step2->intermediate2 step3 Wittig Reaction intermediate2->step3 intermediate3 Alkene Aldehyde step3->intermediate3 step4 Reduction intermediate3->step4 intermediate4 Alkene Alcohol step4->intermediate4 step5 Final Modifications intermediate4->step5 end This compound step5->end

Synthetic route to this compound.

Biological Activity and Signaling Pathway

This compound has been identified as a sex attractant pheromone in the ant Lasius meridionalis[1][2]. Pheromones are chemical signals that trigger a social response in members of the same species. In the case of this compound, it is released by the male ant to attract females for mating.

The precise signaling pathway by which this compound exerts its effect has not been fully elucidated. However, it is generally understood that insect pheromones are detected by specialized olfactory receptor neurons (ORNs) located in the antennae. The binding of the pheromone molecule to a specific receptor protein on the surface of the ORN initiates a signal transduction cascade.

General Insect Pheromone Signaling Pathway

Pheromone_Signaling pheromone This compound (Pheromone) receptor Odorant Receptor (in antenna) pheromone->receptor g_protein G-protein receptor->g_protein activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector activates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger produces ion_channel Ion Channel Opening second_messenger->ion_channel activates depolarization Neuron Depolarization ion_channel->depolarization action_potential Action Potential to Brain depolarization->action_potential behavior Behavioral Response (Attraction) action_potential->behavior

General insect pheromone signaling pathway.

This cascade typically involves G-protein coupled receptors, leading to the production of second messengers (like cAMP or IP3) which in turn open ion channels. The resulting influx of ions depolarizes the neuron, generating an action potential that is transmitted to the brain, leading to a behavioral response, which in this case is attraction towards the source of the this compound.

Further research utilizing the synthesized this compound can aid in identifying the specific receptors and downstream signaling components involved in its perception, providing a deeper understanding of chemical communication in insects. Such studies could have implications for the development of novel and species-specific pest management strategies.

References

Analytical Methods for the Detection and Quantification of Lasiol (Lasalocid)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lasiol, also known as Lasalocid, is a carboxylic polyether ionophore antibiotic widely used in the veterinary field, primarily as a coccidiostat in poultry and cattle. Its ability to form lipid-soluble complexes with mono- and divalent cations allows it to disrupt the ionic equilibrium across biological membranes, leading to cell death in target organisms. The monitoring of this compound residues in animal-derived food products and the environment, as well as its quantification in pharmaceutical formulations, necessitates sensitive and reliable analytical methods.

These application notes provide an overview and detailed protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following tables summarize the quantitative performance parameters of various analytical methods for the determination of this compound in different matrices.

Table 1: HPLC-UV Method Performance

MatrixLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Reference
Raw Milk0.5 - 3.00.030.584.5[1][2]
Animal Feed0.5 - Not SpecifiedNot Specified0.5Not Specified[3]

Table 2: LC-MS/MS Method Performance

MatrixLinearity Range (µg/kg)LOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
Broiler Chicken TissuesNot Specified0.471.4479 - 98[4][5]
Animal Feed0.2 - 0.6 (µg/g)Not Specified200 - 600Not Specified[6]
Animal Tissues and Eggs10 - 200 (ng/g)Not Specified100059 - 109[7][8]

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application: Quantification of this compound in raw milk and animal feed.

Principle: This method utilizes reverse-phase chromatography to separate this compound from matrix components, followed by detection using a UV detector.

Protocol for this compound in Raw Milk [1][2]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of raw milk in a centrifuge tube, add 2 mL of acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Add 2 mL of hexane and vortex for 1 minute for defatting.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Discard the upper hexane layer.

    • Evaporate the acetonitrile layer to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase.

    • Filter through a 0.45 µm syringe filter before injection.

  • HPLC-UV Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Methanol:Acetonitrile:Water (e.g., 70:20:10, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 310 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: 35°C.

  • Quantification:

    • Prepare a calibration curve using this compound standards in the mobile phase over a linear range (e.g., 0.5 to 3.0 µg/mL).[1][2]

    • Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application: Trace level quantification of this compound in animal tissues.

Principle: This highly sensitive and selective method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry, allowing for accurate quantification at very low concentrations.

Protocol for this compound in Broiler Chicken Tissues [4][5]

  • Sample Preparation (Solvent Extraction):

    • Homogenize 2 g of tissue with 10 mL of acetonitrile.

    • Shake vigorously for 15 minutes.

    • Centrifuge at 5000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction step with another 10 mL of acetonitrile.

    • Combine the supernatants and evaporate to dryness under nitrogen at 50°C.

    • Reconstitute the residue in 1 mL of mobile phase.

    • Filter through a 0.22 µm syringe filter.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1200 series or equivalent.

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 80% A, decrease to 20% A over 5 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound (e.g., m/z 591.4 -> 377.2).

  • Quantification:

    • Use a matrix-matched calibration curve to compensate for matrix effects.

    • Spike blank tissue extracts with known concentrations of this compound standard.

    • Plot the peak area ratio of the analyte to an internal standard (if used) against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application: Analysis of this compound in complex matrices, often requiring derivatization.

Principle: GC-MS is suitable for volatile or semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility and thermal stability.

Protocol for this compound Analysis (General Approach)

  • Sample Preparation and Derivatization:

    • Extract this compound from the sample matrix using a suitable solvent (e.g., acetonitrile or ethyl acetate).

    • Perform a clean-up step using Solid Phase Extraction (SPE) if necessary to remove interfering substances.

    • Evaporate the extract to dryness.

    • Derivatize the dried extract by adding a silylating agent (e.g., BSTFA with 1% TMCS) and heating at 70°C for 30 minutes to form a trimethylsilyl (TMS) derivative of this compound.

  • GC-MS Conditions:

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes.

    • MS System: Mass selective detector.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-700.

  • Quantification:

    • Identify the TMS-derivatized this compound peak based on its retention time and mass spectrum.

    • Quantify using an internal or external standard method with a calibration curve prepared from derivatized this compound standards.

Mandatory Visualizations

experimental_workflow_hplc cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis p1 Milk Sample p2 Protein Precipitation (Acetonitrile) p1->p2 p3 Centrifugation p2->p3 p4 Defatting (Hexane) p3->p4 p5 Evaporation p4->p5 p6 Reconstitution p5->p6 p7 Filtration p6->p7 a1 HPLC Injection p7->a1 Filtered Extract a2 C18 Separation a1->a2 a3 UV Detection (310 nm) a2->a3 a4 Data Acquisition a3->a4

Caption: HPLC-UV workflow for this compound analysis in milk.

experimental_workflow_lcmsms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Tissue Homogenate p2 Solvent Extraction (Acetonitrile) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Collection p3->p4 p5 Evaporation p4->p5 p6 Reconstitution p5->p6 a1 LC Injection p6->a1 Reconstituted Extract a2 Chromatographic Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 Tandem MS Detection (MRM) a3->a4

Caption: LC-MS/MS workflow for this compound in tissues.

lasiol_mechanism cluster_cell Target Cell cluster_intra Intracellular Space cluster_extra Extracellular Space membrane Cell Membrane Na_in Na+ membrane->Na_in Na+ influx H_in H+ membrane->H_in H+ influx (via Na+/H+ exchange) organelles Organelle Dysfunction (Golgi, Lysosomes) Na_in->organelles Disrupted Ion Gradient K_in K+ K_in->membrane K+ efflux K_in->organelles Disrupted Ion Gradient Ca_in Ca2+ Ca_in->organelles Altered Ca2+ Homeostasis lysis Osmotic Lysis organelles->lysis This compound This compound This compound->membrane Forms complex with cations Na_out Na+ Na_out->membrane K_out K+ K_out->membrane

Caption: Mechanism of action of this compound as an ionophore.

This compound's Mechanism of Action: A Signaling Perspective

This compound does not operate through a conventional signaling pathway involving receptor binding and downstream kinase cascades. Instead, its biological effects are a direct consequence of its ionophoric properties, which disrupt fundamental cellular processes.

Ion Transport and Disruption of Homeostasis: this compound is a lipid-soluble molecule that can transport cations across cellular and subcellular membranes.[9][10] It forms a complex with cations, primarily monovalent ions like sodium (Na+) and potassium (K+), and to a lesser extent divalent cations like calcium (Ca2+).[9][11] This complex can then diffuse across the lipid bilayer of cell membranes, effectively creating a channel for these ions.

The primary mechanism of its antimicrobial and anticoccidial action is the disruption of the normal intracellular ion concentration gradients.[10][12] It facilitates an influx of Na+ into the cell and an efflux of K+, collapsing the electrochemical potential across the membrane. This process is often coupled with a Na+/H+ exchange, leading to intracellular acidification.[10]

Cellular Consequences: The disruption of ionic homeostasis has several downstream consequences:

  • Osmotic Imbalance: The influx of ions and water into the cell leads to swelling and eventual osmotic lysis, which is the primary mode of killing for organisms like coccidia.[12]

  • Mitochondrial Dysfunction: Alterations in intracellular ion concentrations, particularly Ca2+, can impair mitochondrial function, leading to a decrease in ATP production and the induction of apoptosis.

  • Disruption of Organelle Function: this compound has been shown to affect the pH of intracellular vesicles, such as endosomes and lysosomes, and to alter the structure and function of the Golgi apparatus.[13][14][15] This can interfere with protein trafficking and degradation pathways within the cell.

In essence, this compound's "signaling" is a direct physical and chemical disruption of the cell's internal environment, bypassing traditional signaling networks to induce cell death.

References

Application Note: Quantification of Lasiol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the qualitative and quantitative analysis of Lasiol, also known as (2S,3S)-2,3,6-trimethylhept-5-en-1-ol, using Gas Chromatography coupled with Mass Spectrometry (GC-MS). This compound, a naturally occurring terpene alcohol found in insect secretions, can be effectively analyzed using the protocols outlined below. This document provides comprehensive guidelines for sample preparation, instrument parameters, and data analysis, tailored for researchers in natural product chemistry, entomology, and drug development.

Introduction

This compound (C₁₀H₂₀O, MW: 156.26 g/mol ) is a volatile organic compound identified as a key component in the mandibular gland secretions of the male ant, Lasius meridionalis[1]. As a semiochemical, its accurate detection and quantification are crucial for studies in chemical ecology. Furthermore, the unique structure of this compound makes it a potential interest for synthetic chemists and drug development professionals. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for such volatile compounds, offering high-resolution separation and definitive identification based on mass-to-charge ratio. This application note presents a complete workflow for the analysis of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For biological samples like insect glands, a solvent extraction is typically employed. For air or headspace analysis, solid-phase microextraction (SPME) is a suitable alternative.

Protocol 1: Solvent Extraction from Biological Matrix

  • Dissection and Extraction: Dissect the biological tissue (e.g., mandibular glands) containing this compound under a stereomicroscope.

  • Immediately transfer the tissue into a 2 mL glass vial containing 500 µL of a volatile organic solvent such as hexane or dichloromethane.

  • Agitate the vial for 1-2 minutes to ensure efficient extraction of the volatile compounds.

  • To remove any particulate matter, centrifuge the vial and transfer the supernatant to a new GC vial.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)

  • Sample Placement: Place the sample (e.g., a single ant or a small amount of plant material) into a 10 or 20 mL headspace vial and seal it with a septum cap.

  • Incubation: Incubate the vial at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace.

  • Extraction: Expose a SPME fiber (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS coating) to the headspace for a set time (e.g., 20-30 minutes) to adsorb the analytes.

  • Desorption: Immediately after extraction, insert the SPME fiber into the GC injector for thermal desorption of the analytes onto the column.

Diagram: Experimental Workflow for this compound Analysis

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample Collection (e.g., Insect Glands) extraction Solvent Extraction (Hexane or CH2Cl2) start->extraction spme HS-SPME (DVB/CAR/PDMS fiber) start->spme centrifuge Centrifugation extraction->centrifuge gcms GC-MS System spme->gcms transfer Transfer to GC Vial centrifuge->transfer transfer->gcms separation Chromatographic Separation gcms->separation detection Mass Spectrometric Detection separation->detection identification Compound Identification (Mass Spectrum Library) detection->identification quantification Quantification (Peak Area Integration) identification->quantification report Reporting quantification->report

Caption: Workflow for this compound analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound and can be adapted based on the specific instrumentation and sample complexity.

Table 1: GC-MS Instrument Parameters

ParameterValue
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Injection ModeSplitless (for trace analysis) or Split (10:1 for higher concentrations)
Injector Temperature250 °C
Oven ProgramInitial temperature: 50 °C, hold for 2 min
Ramp: 10 °C/min to 280 °C
Hold at 280 °C for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-400
Scan ModeFull Scan (for qualitative analysis) and Selected Ion Monitoring (SIM) for quantification

Data Presentation and Analysis

Quantitative Data

For quantitative analysis, a calibration curve should be prepared using a certified standard of this compound. The peak area of a characteristic ion is plotted against the concentration.

Table 2: Example Quantitative Data for this compound

Concentration (ng/µL)Peak Area (Arbitrary Units)
115,234
578,910
10155,487
25380,123
50765,987
1001,520,456
Mass Spectral Fragmentation

The mass spectrum of this compound is expected to show characteristic fragmentation patterns for a terpene alcohol. The molecular ion peak (M⁺) at m/z 156 may be weak or absent due to the lability of the alcohol functional group.

Predicted Fragmentation Pathway

The primary fragmentation is likely to occur via alpha-cleavage adjacent to the hydroxyl group and cleavage at the allylic position.

  • Alpha-Cleavage: Loss of a CH₂OH radical (m/z 31) leading to a fragment at m/z 125.

  • Allylic Cleavage: Cleavage of the C-C bond beta to the double bond can result in stable carbocations.

  • Dehydration: Loss of a water molecule (H₂O, m/z 18) from the molecular ion is a common fragmentation pathway for alcohols, which would result in a fragment at m/z 138.

Diagram: Predicted this compound Fragmentation

fragmentation cluster_pathways Fragmentation Pathways This compound This compound (M+) m/z 156 dehydration Dehydration (-H2O) This compound->dehydration alpha_cleavage Alpha-Cleavage (-CH2OH) This compound->alpha_cleavage allylic_cleavage Allylic Cleavage This compound->allylic_cleavage dehydration_ion [M-H2O]+ m/z 138 dehydration->dehydration_ion alpha_ion [M-CH2OH]+ m/z 125 alpha_cleavage->alpha_ion allylic_ion Resonance-stabilized carbocation allylic_cleavage->allylic_ion

Caption: Predicted fragmentation pathways of this compound.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the analysis of this compound. The detailed protocols for sample preparation and instrument parameters can be readily implemented in laboratories equipped with standard GC-MS instrumentation. This method will be valuable for researchers in various fields requiring the precise identification and quantification of this and structurally related volatile organic compounds.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of Lasiol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lasiol (C₁₀H₁₆O) is a bicyclic monoterpenoid produced by the endophytic fungus Lasiodiplodia theobromae. It has garnered significant interest in the scientific community, particularly in the fields of agriculture and drug development, due to its potential herbicidal and other bioactive properties. Accurate and efficient sampling of this compound is crucial for its identification, quantification, and the study of its biological functions.

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that integrates sampling, extraction, and concentration of analytes into a single step.[1][2] It is particularly well-suited for the analysis of volatile organic compounds (VOCs) and semi-volatile organic compounds from various matrices.[3][4] Headspace SPME (HS-SPME), where the fiber is exposed to the vapor phase above a sample, is a non-invasive method ideal for profiling volatile metabolites from living microbial cultures.[5][6][7] This application note provides a detailed protocol for the use of HS-SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the sampling and analysis of this compound from Lasiodiplodia theobromae cultures.

Principle of Headspace SPME

In HS-SPME, a fused silica fiber coated with a stationary phase is exposed to the headspace above a sample in a sealed vial. Volatile analytes, such as this compound, partition from the sample matrix into the headspace and then adsorb/absorb onto the fiber coating.[4][7] After an equilibrium or pre-equilibrium period, the fiber is withdrawn and transferred to the hot injection port of a gas chromatograph, where the analytes are thermally desorbed for separation and detection.[3][7]

Experimental Workflow for this compound Analysis

SPME_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME Sampling cluster_analysis Analysis cluster_data Data Processing fungal_culture 1. Fungal Culture (Lasiodiplodia theobromae) inoculation 2. Inoculation into Vial (e.g., PDA medium) fungal_culture->inoculation incubation 3. Incubation (Allow for fungal growth and VOC production) inoculation->incubation equilibration 4. Equilibration (Vial heated to a set temperature) incubation->equilibration extraction 5. Fiber Exposure (SPME fiber exposed to headspace) equilibration->extraction desorption 6. Thermal Desorption (Fiber inserted into GC inlet) extraction->desorption gcms_analysis 7. GC-MS Analysis (Separation and Detection) desorption->gcms_analysis peak_identification 8. Peak Identification (Mass spectral library comparison) gcms_analysis->peak_identification quantification 9. Quantification (Internal standard method) peak_identification->quantification

Caption: Experimental workflow for this compound sampling and analysis using HS-SPME-GC-MS.

Detailed Protocols

Fungal Culture Preparation

This protocol is foundational for ensuring the reproducible production of this compound and other VOCs by Lasiodiplodia theobromae.

  • Materials:

    • Pure culture of Lasiodiplodia theobromae

    • Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA)

    • Petri dishes

    • Sterile 20 mL headspace vials with PTFE/silicone septa

    • Sterile cork borer or scalpel

    • Incubator

  • Procedure:

    • Prepare PDA or MEA according to the manufacturer's instructions and pour into petri dishes. Allow the agar to solidify.

    • Inoculate the center of the agar plates with a small plug of a fresh culture of L. theobromae.

    • Incubate the plates at 25-28 °C in the dark for 5-7 days, or until sufficient mycelial growth is observed.

    • Using a sterile cork borer, cut a small agar plug (e.g., 6 mm diameter) from the actively growing edge of the fungal colony.

    • Aseptically transfer the agar plug to a 20 mL headspace vial.

    • Seal the vial immediately with the screw cap containing a PTFE/silicone septum.

    • Prepare a blank control vial containing only a sterile agar plug.

    • Incubate the vials under the same conditions as the petri dish cultures for a predetermined time (e.g., 24-72 hours) to allow for the accumulation of VOCs in the headspace.

Headspace Solid-Phase Microextraction (HS-SPME)

The selection of the SPME fiber and optimization of extraction parameters are critical for the efficient collection of this compound.[8]

  • Materials and Equipment:

    • SPME fiber holder (manual or for autosampler)

    • SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS)

    • Heating block or water bath with temperature control

    • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Procedure:

    • Fiber Conditioning: Before the first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port at a specific temperature (e.g., 270 °C) for a recommended time (e.g., 30-60 min).[9]

    • Sample Incubation/Equilibration: Place the vial containing the fungal culture into a heating block or water bath set to the desired extraction temperature (e.g., 40-60 °C). Allow the sample to equilibrate for a set time (e.g., 10-20 minutes).[10] This step facilitates the partitioning of volatile compounds into the headspace.

    • Extraction: Manually or automatically insert the SPME fiber through the vial's septum, exposing the fiber to the headspace above the fungal culture. Do not allow the fiber to touch the agar surface.

    • Extraction Time: Allow the fiber to remain in the headspace for the optimized extraction time (e.g., 30-60 minutes).[8][10] This duration allows for the adsorption/absorption of this compound and other VOCs onto the fiber coating.

    • Fiber Retraction: After extraction, retract the fiber into the needle of the SPME holder.

    • Desorption and Analysis: Immediately insert the SPME device into the heated injection port of the GC-MS system for thermal desorption of the collected analytes.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of fungal VOCs. These may need to be optimized for your specific instrument and column.

  • Typical GC-MS Parameters:

    • Injector: Splitless mode, 250 °C

    • Desorption Time: 3-7 minutes[10]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

    • Column: Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness)

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes

      • Ramp: 5 °C/min to 150 °C

      • Ramp: 10 °C/min to 250 °C, hold for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: m/z 40-400

Data Presentation and Quantitative Summary

For reliable quantification, an internal standard should be used. The choice of internal standard should be a compound that is not naturally present in the sample, has similar chemical properties to this compound, and does not co-elute with other sample components.

Table 1: Recommended HS-SPME Parameters for this compound Analysis
ParameterRecommended ConditionRationale / Notes
SPME Fiber 50/30 µm DVB/CAR/PDMSThis triphasic fiber is effective for a broad range of VOCs, including non-polar compounds like terpenoids.[8][9]
Extraction Mode Headspace (HS)Non-invasive method suitable for analyzing live fungal cultures and minimizing matrix interference.[3][11]
Equilibration Time 10 - 20 minutesAllows for the establishment of equilibrium between the sample and the headspace.[10]
Extraction Temperature 40 - 60 °CBalances the volatility of this compound with the viability of the fungus. Higher temperatures increase volatility but may stress the organism.[8][10]
Extraction Time 30 - 60 minutesSufficient time for analyte partitioning to the fiber. Longer times may not significantly increase recovery.[8][10]
Desorption Temperature 250 °CEnsures complete transfer of analytes from the fiber to the GC column.[9][12]
Desorption Time 3 - 7 minutesAdequate for complete desorption without causing thermal degradation of the analytes or fiber.[10]
Table 2: Comparison of Common SPME Fiber Coatings for Fungal VOCs
Fiber CoatingPolarityPrimary Application / Target Analytes
Polydimethylsiloxane (PDMS) Non-polarVolatile, non-polar compounds (e.g., alkanes, some terpenes).[3][6]
Polyacrylate (PA) PolarPolar compounds (e.g., phenols, alcohols).[3]
Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) BipolarGeneral purpose for a wide range of VOCs.[6]
Carboxen/Polydimethylsiloxane (CAR/PDMS) BipolarSmall molecular weight VOCs and gases.[6]
Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) BipolarBroadest range of analytes, from small to large molecular weights and varying polarities. Highly recommended for profiling studies.[6][8][9]

Data Analysis and Interpretation

  • Compound Identification: Identify this compound and other VOCs by comparing their mass spectra with reference spectra in a commercial mass spectral library (e.g., NIST, Wiley). Further confirmation should be done by comparing retention indices with literature values or by running an authentic standard of this compound if available.

  • Quantification: Calculate the concentration of this compound based on the peak area ratio of the analyte to the internal standard. A calibration curve should be generated using a series of standard solutions of this compound to ensure accuracy.[13]

This compound Biosynthesis and Analysis Logic

While the specific enzymatic steps for this compound biosynthesis in Lasiodiplodia theobromae are not extensively detailed in readily available literature, terpenoids in fungi are generally synthesized via the mevalonate (MVA) pathway. The diagram below illustrates the logical flow from biosynthesis to analytical verification.

Lasiol_Logic cluster_bio Biosynthesis (General Terpenoid Pathway) cluster_analysis_logic Analytical Verification acetyl_coa Acetyl-CoA mva_pathway Mevalonate (MVA) Pathway acetyl_coa->mva_pathway ipp_dmpp IPP & DMAPP mva_pathway->ipp_dmpp gpp Geranyl Pyrophosphate (GPP) ipp_dmpp->gpp terpene_synthase Terpene Synthase gpp->terpene_synthase This compound This compound (Monoterpenoid) terpene_synthase->this compound spme HS-SPME Sampling This compound->spme Volatilization gcms GC-MS Analysis spme->gcms mass_spectrum Mass Spectrum Generation gcms->mass_spectrum library_match Library Match & RI Comparison mass_spectrum->library_match identification Positive Identification library_match->identification

Caption: Logical flow from the general terpenoid biosynthesis pathway to the analytical identification of this compound.

Disclaimer: This document provides a general protocol and should be adapted and optimized for specific laboratory conditions and research objectives. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols for the Field Collection of Dendrolasin from Lasius fuliginosus Ants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques for the field collection of Dendrolasin, a key semiochemical produced by the ant species Lasius fuliginosus. Dendrolasin, a volatile furanosesquiterpenoid, is the primary component of the alarm pheromone of this ant species and is located in the mandibular glands.

Introduction to Dendrolasin and Lasius fuliginosus

Lasius fuliginosus, commonly known as the jet-black ant, is a species of ant found in Europe and parts of Asia. It is known for its intricate carton nests, often built in hollow trees, and its symbiotic relationship with aphids from which it obtains honeydew. A key feature of its chemical ecology is the production of Dendrolasin in the mandibular glands of worker ants. This compound serves as a potent alarm pheromone, released in response to threats to the colony, triggering defensive and aggressive behaviors in nestmates. The unique biological activity of Dendrolasin and other insect-derived terpenoids makes them of interest for research and development in various fields, including pest management and drug discovery.

Data Presentation: Quantitative Analysis of Dendrolasin

A thorough review of the scientific literature did not yield specific quantitative data on the concentration or yield of Dendrolasin from individual Lasius fuliginosus workers or their mandibular glands. This represents a significant knowledge gap and an opportunity for future research. To facilitate such studies, the following table is provided as a template for recording and comparing quantitative data obtained from Dendrolasin extraction experiments.

Collection MethodAnt CasteNumber of IndividualsGland/Tissue TypeExtraction Solvent/SPME FiberQuantity of Dendrolasin (ng/individual)Analytical MethodReference
Example Data WorkerMandibular GlandGC-MS

Experimental Protocols

The following protocols are detailed methodologies adapted from established techniques for the collection of volatile semiochemicals from ants. Given the absence of a specific, published protocol for Dendrolasin from Lasius fuliginosus, these methods provide a robust starting point for researchers.

Protocol 1: Field Collection of Lasius fuliginosus Workers

Objective: To collect healthy, adult worker ants from a Lasius fuliginosus colony in the field for subsequent chemical analysis.

Materials:

  • Glass or plastic vials with screw caps

  • Featherweight forceps or an aspirator (pooter)

  • Ethanol (95%) for preservation of voucher specimens

  • Cooler with ice packs

  • Gloves

  • Field notebook and labels

Procedure:

  • Locate a Colony: Identify a Lasius fuliginosus nest, typically found in hollow trees, stumps, or at the base of trees. Foraging trails are often conspicuous and can be followed back to the nest entrance.

  • Specimen Collection:

    • Direct Collection: Carefully collect individual worker ants from foraging trails or near the nest entrance using featherweight forceps or an aspirator. This minimizes disturbance to the colony.

    • Baiting: If direct collection is difficult, non-toxic baits (e.g., a small piece of cookie or a cotton ball soaked in sugar water) can be placed near foraging trails to attract workers.

  • Handling: Gently transfer the collected ants into clean glass or plastic vials. For live transport to the lab for immediate extraction, ensure the vials are well-ventilated and kept cool in a cooler with ice packs to reduce metabolic activity.

  • Voucher Specimens: Preserve a subset of collected ants in vials with 95% ethanol for species identification and as voucher specimens.

  • Documentation: Label all vials clearly with the date, location (GPS coordinates if possible), collector's name, and any relevant observations about the colony and habitat.

Protocol 2: Solvent Extraction of Dendrolasin from Mandibular Glands

Objective: To extract Dendrolasin from the mandibular glands of Lasius fuliginosus workers using a solvent-based method. This protocol is adapted from methods used for other ant species.

Materials:

  • Dissecting microscope

  • Fine-tipped forceps (2 pairs)

  • Micro-dissecting scissors

  • Glass micro-vials or inserts for gas chromatography (GC) vials

  • Hexane or Dichloromethane (high purity, for GC analysis)

  • Microsyringe (10 µL)

  • Vortex mixer

  • Centrifuge (optional)

  • Collected live or fresh-frozen Lasius fuliginosus workers

Procedure:

  • Ant Preparation: Immobilize live ants by cooling them on a cold plate or with ice. If using frozen ants, allow them to thaw slightly to a workable temperature.

  • Dissection:

    • Under a dissecting microscope, place an individual worker ant on a clean glass slide.

    • Using one pair of fine-tipped forceps to hold the ant's head steady, use the other pair to carefully remove the mandibles. The mandibular glands are located at the base of the mandibles and should be removed along with them.

    • Alternatively, the entire head can be removed and used for extraction to ensure the collection of the entire gland.

  • Extraction:

    • Immediately transfer the dissected mandibular glands (or the entire head) into a glass micro-vial containing a small, precise volume of solvent (e.g., 10-50 µL of hexane).

    • For pooling samples, glands from multiple individuals can be placed in the same vial.

  • Agitation: Gently agitate the vial for a few minutes (e.g., using a vortex mixer at a low setting) to facilitate the extraction of Dendrolasin into the solvent.

  • Sample Preparation for Analysis:

    • After extraction, carefully remove the glandular tissue from the vial.

    • If necessary, centrifuge the vial at a low speed to pellet any particulate matter.

    • The resulting solvent extract is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 3: Headspace Solid-Phase Microextraction (SPME) of Dendrolasin

Objective: To collect volatile Dendrolasin released from live Lasius fuliginosus workers using a non-invasive headspace SPME technique.

Materials:

  • SPME holder and fiber assembly (e.g., with a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber)

  • Glass vials with septa caps (e.g., 2 mL or 4 mL)

  • Heating block or water bath (optional)

  • Live Lasius fuliginosus workers

Procedure:

  • Ant Placement: Place one or more live worker ants into a clean glass vial. The number of ants can be varied depending on the desired concentration of volatiles.

  • Agitation (to induce alarm pheromone release): Gently disturb the ants by tapping the vial or by introducing a foreign object (e.g., a piece of filter paper) to encourage the release of the alarm pheromone.

  • SPME Fiber Exposure:

    • Carefully insert the SPME needle through the septum of the vial cap.

    • Expose the fiber to the headspace above the ants for a predetermined amount of time (e.g., 10-30 minutes). The optimal exposure time should be determined empirically.

    • Slightly warming the vial (e.g., to 30-40°C) can increase the volatility of the compounds, but care must be taken not to harm the ants.

  • Fiber Retraction and Analysis:

    • After the exposure time, retract the fiber into the needle and remove it from the vial.

    • Immediately insert the SPME needle into the injection port of a GC-MS for thermal desorption and analysis.

Mandatory Visualization

experimental_workflow cluster_field Field Collection cluster_lab Laboratory Procedures cluster_analysis Analysis locate_colony 1. Locate Lasius fuliginosus Colony collect_ants 2. Collect Worker Ants (Aspirator/Forceps) locate_colony->collect_ants transport 3. Transport to Lab (Cooler) collect_ants->transport dissection 4a. Dissection of Mandibular Glands transport->dissection spme 4b. Headspace SPME transport->spme solvent_extraction 5a. Solvent Extraction (Hexane) dissection->solvent_extraction gcms_analysis 6. GC-MS Analysis solvent_extraction->gcms_analysis spme->gcms_analysis data_interpretation 7. Data Interpretation & Quantification gcms_analysis->data_interpretation

Caption: Experimental workflow for Dendrolasin collection and analysis.

alarm_pheromone_pathway cluster_stimulus Stimulus & Release cluster_reception Reception & Transduction cluster_processing Neural Processing cluster_response Behavioral Response threat Threat Detected (e.g., Predator) release Dendrolasin Released from Mandibular Glands threat->release antenna Pheromone Binds to Olfactory Receptors on Antennae release->antenna orn Activation of Olfactory Receptor Neurons (ORNs) antenna->orn ap Action Potentials Generated orn->ap al Signal Transmitted to Antennal Lobe ap->al glomeruli Processing in Specific Glomeruli al->glomeruli higher_brain Signal Relayed to Higher Brain Centers (e.g., Mushroom Bodies) glomeruli->higher_brain behavior Initiation of Alarm Behaviors (Increased locomotion, aggression, recruitment) higher_brain->behavior

Caption: Generalized alarm pheromone signaling pathway in ants.

Application Notes and Protocols for Electrophysiological Recording from Insect Antennae in Response to Lasiol (Dendrolasin)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insect olfaction is a critical sensory modality that governs behaviors essential for survival and reproduction, including foraging, mating, and avoiding predation. The insect antenna, a primary olfactory organ, is adorned with sensory neurons housed within specialized structures called sensilla. These olfactory sensory neurons (OSNs) detect volatile chemical cues, such as pheromones, with remarkable sensitivity and specificity. Electrophysiological techniques, namely Electroantennography (EAG) and Single-Sensillum Recording (SSR), are powerful tools to investigate the responses of these neurons to specific odorants.

This document provides detailed application notes and protocols for recording the electrophysiological responses of insect antennae to Lasiol, a term that in the context of the ant Lasius fuliginosus (the jet black ant), refers to Dendrolasin. Dendrolasin is a terpene-based alarm pheromone secreted from the mandibular glands of L. fuliginosus.[1][2] Understanding the antennal responses to this semiochemical can provide valuable insights for research in chemical ecology, neuroethology, and the development of novel pest management strategies that target insect behavior.

Data Presentation: Quantitative Electrophysiological Responses

The following tables summarize hypothetical quantitative data from Electroantennography (EAG) and Single-Sensillum Recording (SSR) experiments. These values are for illustrative purposes to demonstrate typical dose-dependent responses of an insect antenna to Dendrolasin. Actual response amplitudes will vary depending on the insect species, physiological state, and specific experimental conditions.

Table 1: Hypothetical Electroantennogram (EAG) Responses of Lasius fuliginosus to Dendrolasin

Concentration of Dendrolasin (µg/µL)Mean EAG Response (mV) ± SEMNormalized Response (%)
Solvent Control (Hexane)0.05 ± 0.010
0.0010.25 ± 0.0315
0.010.80 ± 0.0750
0.11.50 ± 0.1290
11.65 ± 0.15100
101.60 ± 0.1497

Table 2: Hypothetical Single-Sensillum Recording (SSR) Responses of a Dendrolasin-Sensitive Neuron in Lasius fuliginosus to Dendrolasin

StimulusMean Firing Rate (spikes/s) ± SEM
Spontaneous Activity5 ± 1
Solvent Control (Hexane)6 ± 1
Dendrolasin (0.01 µg/µL)45 ± 5
Dendrolasin (0.1 µg/µL)85 ± 8
Dendrolasin (1 µg/µL)120 ± 10

Experimental Protocols

Electroantennography (EAG) Protocol

EAG measures the summated potential of all responding olfactory sensory neurons on the antenna, providing a general assessment of olfactory sensitivity.[3]

Materials:

  • Insect: Lasius fuliginosus worker ants.

  • Odorant: Dendrolasin (this compound), analytical grade.

  • Solvent: Hexane, HPLC grade.

  • EAG System: Includes a high-impedance amplifier, data acquisition system, and analysis software.

  • Electrodes: Glass capillaries pulled to a fine tip, filled with insect saline solution, and fitted with Ag/AgCl wires.

  • Micromanipulators: For precise electrode placement.

  • Dissection Microscope: For preparing the insect.

  • Air Delivery System: Provides a continuous stream of purified and humidified air.

  • Stimulus Delivery: Pasteur pipettes with filter paper strips.

Methodology:

  • Preparation of Odor Stimuli:

    • Prepare a stock solution of Dendrolasin in hexane (e.g., 10 µg/µL).

    • Perform serial dilutions to create a range of concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µg/µL).

    • Prepare a solvent-only control.

    • Apply 10 µL of each solution onto a small filter paper strip and insert it into a Pasteur pipette.

  • Insect Preparation (Excised Antenna):

    • Anesthetize an ant by chilling it on ice.

    • Under a dissection microscope, carefully excise one antenna at the base using fine scissors.

    • Mount the excised antenna onto the EAG probe. Place the base of the antenna in contact with the reference electrode and the tip in contact with the recording electrode, using a small amount of conductive gel to ensure a good connection.

  • EAG Recording:

    • Position the antenna preparation in a continuous, humidified airstream.

    • Place the tip of the stimulus pipette into an opening in the main air delivery tube, close to the antenna.

    • Allow the preparation to stabilize for a few minutes.

    • Deliver a puff of air (e.g., 0.5 seconds) through the stimulus pipette to deliver the odorant.

    • Record the resulting depolarization (negative voltage deflection).

    • Present stimuli in increasing order of concentration, with sufficient time between stimuli (e.g., 60 seconds) for the antenna to recover.

    • Present the solvent control at the beginning and end of each recording session.

  • Data Analysis:

    • Measure the amplitude of the EAG response in millivolts (mV).

    • Subtract the response to the solvent control from the responses to Dendrolasin.

    • Normalize the responses by expressing them as a percentage of the response to a standard concentration.

Single-Sensillum Recording (SSR) Protocol

SSR allows for the recording of action potentials from individual olfactory sensory neurons, providing detailed information about the specificity and sensitivity of a single neuron.[4]

Materials:

  • Same as for EAG, with the following additions/modifications:

  • SSR System: Includes a high-gain, low-noise amplifier, and spike sorting software.

  • Recording Electrode: Sharpened tungsten electrode or a fine-tipped glass microelectrode.

  • Reference Electrode: A similar electrode to be inserted into the insect's eye or another part of the body.

  • Vibration Isolation Table: To minimize mechanical noise.

Methodology:

  • Preparation of Odor Stimuli: As described in the EAG protocol.

  • Insect Preparation (Whole Insect):

    • Anesthetize the ant and mount it in a pipette tip or on a microscope slide using wax or double-sided tape, leaving the head and antennae exposed and immobile.[4]

    • Stabilize one antenna using a fine glass capillary or wax.

  • SSR Recording:

    • Under high magnification, carefully insert the reference electrode into the ant's compound eye.

    • Advance the recording electrode towards a sensillum on the antenna using a micromanipulator.

    • Carefully insert the tip of the recording electrode through the cuticle at the base of the sensillum to make contact with the sensillum lymph. Successful insertion is often indicated by an increase in baseline electrical noise.[4]

    • Once a stable recording of spontaneous spike activity is achieved, deliver odor stimuli as described for EAG.

  • Data Analysis:

    • Count the number of action potentials (spikes) in a defined time window before (spontaneous activity) and after stimulus presentation.

    • Subtract the spontaneous firing rate from the response firing rate to obtain the net response.

    • Different neurons within the same sensillum may have different spike amplitudes, allowing for spike sorting.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Odor_Prep Prepare Odor Stimuli (Dendrolasin Dilutions) Stim_Delivery Stimulus Delivery Odor_Prep->Stim_Delivery Insect_Prep Prepare Insect (Excised Antenna or Whole Mount) EAG_Setup EAG Setup Insect_Prep->EAG_Setup SSR_Setup SSR Setup Insect_Prep->SSR_Setup EAG_Setup->Stim_Delivery SSR_Setup->Stim_Delivery Recording Record Electrical Signal Stim_Delivery->Recording EAG_Analysis Measure EAG Amplitude Recording->EAG_Analysis SSR_Analysis Count Spike Frequency Recording->SSR_Analysis Dose_Response Generate Dose-Response Curve EAG_Analysis->Dose_Response SSR_Analysis->Dose_Response

Caption: Experimental workflow for electrophysiological recording.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_orn Olfactory Sensory Neuron Dendrite Odorant Dendrolasin (Odorant) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR_Complex Odorant Receptor (OR) Complex OBP->OR_Complex Transport & Delivery Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Activation Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx Action_Potential Action Potential Firing Depolarization->Action_Potential Axon_to_Brain Axon_to_Brain Action_Potential->Axon_to_Brain Signal to Antennal Lobe

Caption: Generalized insect olfactory signaling pathway.

References

Application of Synthetic Lasiol in Pest Management: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The following application notes and protocols are therefore presented as a generalized framework based on established methodologies for the research and development of insect pheromones and semiochemicals for pest management. These protocols provide a template for the potential evaluation of synthetic Lasiol.

Introduction to this compound

This compound is a terpenoid that has been identified as a volatile compound in insects. Terpenes and terpenoids are known to play significant roles in insect communication, acting as pheromones (sex, aggregation, alarm) or kairomones.[1][2] The successful application of synthetic pheromones in pest management relies on a thorough understanding of the target pest's behavior and the specific function of the semiochemical.[3][4]

Chemical Structure: 2,3,6-Trimethyl-5-hepten-1-ol

Potential Applications in Pest Management

Based on the function of similar semiochemicals, synthetic this compound could potentially be developed for the following pest management strategies:

  • Monitoring and Surveillance: this compound-baited traps could be used to detect the presence and monitor the population density of susceptible pest species.[3][4]

  • Mass Trapping: Deploying a high density of this compound-baited traps to capture a significant portion of the pest population, thereby reducing their numbers and subsequent crop damage.

  • Mating Disruption: Dispensing a high concentration of synthetic this compound to permeate the environment and interfere with the chemical communication between males and females, preventing mating and reproduction.

Data Presentation: Efficacy of Pheromone-Based Pest Management (Illustrative Examples)

The following tables provide examples of how quantitative data from field trials of synthetic pheromones are typically presented. Note: The data below is illustrative and not specific to this compound.

Table 1: Trap Capture Rates Using Pheromone-Baited Traps

Pheromone BlendTarget PestMean No. of Pests Captured/Trap/WeekLocationCrop
Blend A (Example)Pest X150 ± 25Field Site 1Corn
Blend B (Example)Pest X95 ± 18Field Site 1Corn
Control (Unbaited)Pest X5 ± 2Field Site 1Corn

Table 2: Crop Damage Assessment in Response to Pheromone Application

TreatmentApplication Rate (dispensers/hectare)Mean % Crop Damage (± SE)Yield ( kg/hectare )
Mating Disruption (Pheromone Y)5005.2 ± 1.58500
Mass Trapping (Pheromone Z)10012.8 ± 3.27800
Conventional InsecticideStandard Application4.5 ± 1.28600
Untreated Control025.6 ± 5.86500

Experimental Protocols

The following are detailed, generalized protocols for the evaluation of a synthetic semiochemical like this compound for pest management purposes.

Protocol for Lure Formulation and Dispenser Preparation

This protocol outlines the steps for creating pheromone lures for use in traps.

Materials:

  • Synthetic this compound (high purity)

  • Solvent (e.g., hexane, isopropanol)

  • Antioxidant (e.g., BHT)

  • Dispenser material (e.g., rubber septa, PVC capillary tubes, polyethylene vials)

  • Micropipettes

  • Vortex mixer

  • Fume hood

  • Analytical balance

Procedure:

  • Stock Solution Preparation: In a fume hood, prepare a stock solution of synthetic this compound in the chosen solvent to a precise concentration (e.g., 10 mg/mL). Add an antioxidant to prevent degradation.

  • Dose-Response Range: Determine a range of doses to be tested based on literature for similar compounds or preliminary lab assays.

  • Lure Loading: Using a micropipette, load individual dispensers with the desired amount of the this compound solution. For example, load rubber septa with 100 µL of the 10 mg/mL solution for a 1 mg dose.

  • Solvent Evaporation: Allow the solvent to evaporate completely from the dispensers in the fume hood for a specified period (e.g., 24 hours).

  • Packaging and Storage: Store the prepared lures in airtight, solvent-resistant packaging (e.g., sealed foil pouches) at low temperatures (e.g., -20°C) until field deployment to minimize volatile loss.

Protocol for Field Trapping Efficacy Study

This protocol describes a typical field experiment to assess the attractiveness of this compound-baited lures to a target pest.

Materials:

  • Insect traps (e.g., delta traps, funnel traps)

  • This compound-baited lures (various doses)

  • Control lures (solvent only)

  • Stakes or hangers for trap deployment

  • GPS device for mapping trap locations

  • Data collection sheets or mobile device

Experimental Design:

  • Site Selection: Choose a suitable field site with a known or suspected population of the target pest.

  • Experimental Layout: Use a randomized complete block design. Each block should contain one of each treatment (different doses of this compound and a control). Replicate each block multiple times (e.g., 4-5 replications).

  • Trap Deployment:

    • Place traps at a specified height and distance from each other (e.g., 20-30 meters apart) to avoid interference.

    • Hang traps on stakes at a height relevant to the flight behavior of the target insect.

    • Randomly assign the treatments to the trap locations within each block.

  • Data Collection:

    • Check traps at regular intervals (e.g., weekly).

    • Count and record the number of target pests captured in each trap.

    • Remove captured insects after each count.

  • Lure Replacement: Replace lures at intervals recommended by the manufacturer or based on release rate data.

  • Data Analysis: Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine significant differences between treatments.

Visualization of Workflows and Pathways

Signaling Pathway

The following diagram illustrates a generalized signaling pathway for the perception of a terpene-based pheromone like this compound in an insect.

G cluster_0 External Environment cluster_1 Insect Antenna cluster_2 Nervous System Pheromone Synthetic this compound (Volatile Signal) OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding OR Odorant Receptor (OR) on Olfactory Sensory Neuron OBP->OR Transport & Delivery Brain Antennal Lobe of Brain OR->Brain Signal Transduction (Nerve Impulse) Behavior Behavioral Response (e.g., Attraction, Mating) Brain->Behavior Signal Processing & Initiation of Behavior

Caption: Generalized insect olfactory signaling pathway for a terpene-based pheromone.

Experimental Workflow

The diagram below outlines the typical workflow for the development and evaluation of a synthetic pheromone for pest management.

G A Identify Potential Semiochemical (this compound) B Chemical Synthesis of this compound A->B C Lure Formulation & Dispenser Development B->C D Laboratory Bioassays (e.g., EAG, Wind Tunnel) C->D E Field Efficacy Trials (Attraction/Disruption) D->E F Data Collection & Statistical Analysis E->F G Optimization of Application Rate & Timing F->G G->E Iterative Refinement H Product Registration & Commercialization G->H

Caption: Workflow for synthetic pheromone development and evaluation in pest management.

References

Application Notes and Protocols for the Manipulation of Ant Foraging Behavior Using Chemical Signals

Author: BenchChem Technical Support Team. Date: November 2025

A-Note on Lasiol: Initial investigations into the use of this compound for manipulating ant foraging behavior did not yield conclusive evidence from the scientific literature to support its role as a foraging pheromone in Lasius species. This compound has been identified as a compound in the mandibular gland secretion of male Lasius meridionalis ants, but its function has not been definitively linked to foraging trail communication. Therefore, these application notes and protocols will focus on the established principles of manipulating ant foraging behavior in the genus Lasius using known trail pheromones and recruitment strategies, with Lasius niger serving as a primary model organism due to the wealth of available research.

Introduction: Chemical Manipulation of Ant Foraging

Ants predominantly rely on chemical signals, or pheromones, to coordinate complex social behaviors, including foraging.[1] Trail pheromones, in particular, are crucial for recruiting nestmates to food sources and establishing efficient foraging routes.[2] By understanding and utilizing these chemical cues, researchers can effectively manipulate ant foraging behavior for various applications, from fundamental research in animal communication and collective behavior to the development of targeted pest management strategies.

This document provides detailed application notes and protocols for the experimental manipulation of foraging behavior in Lasius ants. It covers the principles of trail pheromone activity, methods for quantifying foraging responses, and step-by-step protocols for conducting laboratory and field-based experiments.

Principles of Chemical Manipulation in Lasius Ants

Foraging in Lasius species is a complex process involving both individual learning and social information transfer through pheromones.[3][4] Successful manipulation of this behavior hinges on understanding the following key principles:

  • Trail Pheromones as Recruitment Signals: Foraging ants that discover a valuable food source will deposit a trail of pheromones on their return to the nest. This trail serves as a chemical guide for other foragers, recruiting them to the location of the food. The strength and persistence of the trail can be modulated by the quality and distance of the food source.[5]

  • Glandular Sources of Foraging Pheromones: In many ant species, trail pheromones are produced in various exocrine glands, such as the hindgut, poison gland, or Dufour's gland.[6] Understanding the glandular source of the active compounds is critical for their extraction and synthetic replication.

  • Interaction with Other Chemical Cues: Foraging decisions are not solely based on trail pheromones. Ants also utilize cuticular hydrocarbons (CHCs) as home-range markers and can be influenced by alarm pheromones that may repel them from certain areas.[3][7]

  • Synergy of Chemical and Cognitive Information: Experienced foragers in species like Lasius niger develop route memory, which they can use in conjunction with or even in preference to pheromone trails.[4][8] The presence of a pheromone trail can, however, reinforce learned routes, leading to faster and more accurate foraging.[3][8]

Quantitative Data on Ant Foraging Behavior

The efficacy of manipulating ant foraging behavior is assessed through the quantification of various behavioral parameters. The following tables summarize key quantifiable metrics from studies on Lasius and other ant species, providing a baseline for expected experimental outcomes.

ParameterSpeciesTreatmentObservationReference
Foraging Speed Lasius nigerExperienced ants on pheromone trailWalk faster and straighter[3]
Trail Fidelity Various Pest AntsComparison of different speciesVaries significantly between species[2][9][10]
Recruitment Success Myrmica rubraSynthetic trail pheromone (200 Ant Equivalents)Elicited the strongest recruitment response (69% of foragers)[11]
Error Rate in Foraging Lasius nigerComplex trail with pheromonesDecreased error rates by 30% on alternating routes[4]
Pheromone Deposition Lasius nigerProximity to food source (10cm)Up to 22 times more pheromone deposited[5]

Experimental Protocols

This section provides detailed protocols for key experiments designed to manipulate and quantify ant foraging behavior.

Protocol 1: Basic Trail-Following Bioassay

This protocol is designed to assess the effectiveness of a natural or synthetic trail pheromone in eliciting trail-following behavior in Lasius ants.

Materials:

  • Established laboratory colony of Lasius niger or other target Lasius species.

  • Foraging arena (e.g., a large, fluon-coated tray).

  • Bridge or walkway (e.g., a strip of paper or a wooden dowel).

  • Pheromone source (glandular extract or synthetic compound in a suitable solvent).

  • Control solvent (e.g., hexane).

  • Micropipette or fine brush for trail application.

  • Food source (e.g., 1M sucrose solution).

  • Video recording equipment.

  • Behavioral analysis software (optional).

Procedure:

  • Colony Preparation: Ensure the ant colony is healthy and actively foraging. A period of food deprivation (24-48 hours) can increase foraging motivation.

  • Arena Setup: Connect the foraging arena to the nest entrance via the bridge. Place a food source at the far end of the arena.

  • Trail Application:

    • Experimental Trail: Using a micropipette or brush, carefully lay a continuous trail of the pheromone solution from the nest entrance, across the bridge, and to the food source.

    • Control Trail: On a separate, identical setup, apply a trail of the pure solvent.

  • Observation: Allow ants to exit the nest and encounter the trail. Record the number of ants that successfully follow the trail to the food source over a set period (e.g., 30 minutes).

  • Data Collection: Quantify the following metrics:

    • Number of ants successfully reaching the food source.

    • Time taken for the first ant to reach the food source.

    • Trail fidelity (the percentage of time an ant spends on the trail).[2][9][10]

    • Foraging speed along the trail.

  • Analysis: Compare the results from the experimental and control trails to determine the efficacy of the pheromone.

Protocol 2: Pheromone Dose-Response Experiment

This protocol aims to determine the optimal concentration of a trail pheromone for eliciting a maximal foraging response.

Materials:

  • Same as Protocol 4.1.

  • Serial dilutions of the pheromone extract or synthetic compound.

Procedure:

  • Preparation: Prepare a range of pheromone concentrations (e.g., 0.1, 1, 10, 100, 1000 ant equivalents per unit length of the trail).

  • Experimental Setup: Use multiple identical foraging arenas, one for each concentration and a solvent control.

  • Trail Application: Apply trails of each pheromone dilution and the control solvent to their respective arenas.

  • Observation and Data Collection: For each concentration, record the number of ants recruited to the food source within a specified time frame.

  • Analysis: Plot the number of recruited ants against the pheromone concentration to generate a dose-response curve. This will help identify the concentration that elicits the strongest recruitment.

Protocol 3: Choice Test for Pheromone Preference

This protocol is used to assess an ant's preference between two different chemical trails.

Materials:

  • Y-maze or T-maze foraging arena.

  • Two different pheromone compounds or concentrations.

  • Other materials as in Protocol 4.1.

Procedure:

  • Arena Setup: Position the Y-maze or T-maze so that the single entrance is accessible to the ants from the nest.

  • Trail Application: Apply one test pheromone to one arm of the maze and the second test pheromone (or a control) to the other arm.

  • Observation: Release individual ants into the maze and record which arm they choose to follow.

  • Data Collection: Record the choices of a sufficient number of ants (e.g., 50-100) to allow for statistical analysis.

  • Analysis: Use a chi-square test or similar statistical method to determine if there is a significant preference for one trail over the other.

Visualizations

Signaling Pathway of Trail Pheromone-Based Foraging

G cluster_forager Foraging Ant cluster_nest Nest cluster_environment Environment finds_food Discovers Food Source returns_to_nest Returns to Nest finds_food->returns_to_nest Initiates Return deposits_pheromone Deposits Trail Pheromone returns_to_nest->deposits_pheromone During Return Journey pheromone_trail Pheromone Trail deposits_pheromone->pheromone_trail Creates nestmates Nestmates detect_pheromone Detect Pheromone nestmates->detect_pheromone Antennal Contact follow_trail Follow Trail detect_pheromone->follow_trail Initiates Foraging follow_trail->pheromone_trail Follows food_source Food Source food_source->finds_food Is Discovered pheromone_trail->food_source Leads to

Caption: A diagram illustrating the signaling pathway of ant recruitment via trail pheromones.

Experimental Workflow for a Trail-Following Bioassay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis colony_prep Colony Preparation (Food Deprivation) arena_setup Arena & Bridge Setup colony_prep->arena_setup trail_app Apply Pheromone Trail arena_setup->trail_app pheromone_prep Pheromone Dilution pheromone_prep->trail_app ant_release Release Ants trail_app->ant_release video_rec Record Behavior ant_release->video_rec quantify Quantify Metrics (Speed, Fidelity, etc.) video_rec->quantify stats Statistical Analysis quantify->stats results Interpret Results stats->results

Caption: A workflow diagram for conducting an ant trail-following bioassay.

Logical Relationship of Factors Influencing Foraging Decisions

G cluster_social Social Information cluster_personal Personal Information cluster_environmental Environmental Factors foraging_decision Foraging Decision pheromone_trail Pheromone Trail pheromone_trail->foraging_decision nestmate_interactions Nestmate Interactions nestmate_interactions->foraging_decision route_memory Route Memory route_memory->foraging_decision internal_state Internal State (Hunger) internal_state->foraging_decision food_quality Food Quality food_quality->foraging_decision predator_risk Predator Risk predator_risk->foraging_decision

Caption: Factors influencing an individual ant's decision to forage.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Lasiol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Lasiol ((2S,3S)-2,3,6-trimethylhept-5-en-1-ol). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield of synthetic this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of this compound?

The primary challenges in synthesizing this compound revolve around controlling the stereochemistry at the C2 and C3 positions to obtain the desired (2S, 3S) isomer. Other significant hurdles include preventing side reactions, particularly during the formation of the carbon skeleton, and achieving high yields during purification.

Q2: What is a common synthetic strategy for this compound?

A prevalent strategy involves a multi-step synthesis beginning with the creation of a chiral building block, followed by the formation of the carbon skeleton, and subsequent functional group manipulations to yield the final this compound molecule. A common approach utilizes a stereoselective aldol reaction or a Grignard reaction with a chiral auxiliary to set the stereocenters.

Q3: How can I improve the diastereoselectivity of the reaction to favor the (2S, 3S) isomer?

Improving diastereoselectivity can be achieved by carefully selecting the chiral auxiliary or catalyst, optimizing the reaction temperature, and using appropriate solvents. Screening different reaction conditions is often necessary to find the optimal parameters for your specific setup.

Q4: What are the expected yields for this compound synthesis?

Yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. Reported yields for analogous chiral alcohols can range from 30% to over 80%. A well-optimized process with careful purification can significantly enhance the final yield.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low overall yield - Incomplete reactions at one or more steps.- Loss of product during purification.- Presence of side reactions consuming starting materials.- Monitor reaction progress using TLC or GC-MS to ensure completion.- Optimize purification methods (e.g., column chromatography conditions).- Re-evaluate reaction conditions (temperature, solvent, catalyst) to minimize side products.
Poor diastereoselectivity (mixture of isomers) - Ineffective chiral auxiliary or catalyst.- Racemization during a reaction step.- Non-optimal reaction temperature.- Screen different chiral auxiliaries or catalysts.- Perform reactions at lower temperatures to enhance stereocontrol.- Ensure anhydrous conditions to prevent side reactions that may lead to racemization.
Formation of unexpected side products - Presence of impurities in starting materials or reagents.- Reaction temperature is too high.- Incorrect stoichiometry of reagents.- Purify all starting materials and reagents before use.- Carefully control the reaction temperature.- Perform a careful titration of reagents to ensure correct stoichiometry.
Difficulty in removing the chiral auxiliary - The chosen auxiliary is resistant to cleavage under standard conditions.- Consult the literature for specific cleavage conditions for the auxiliary used.- Screen a variety of cleavage reagents and conditions (e.g., acidic, basic, or hydrogenolysis).
Product decomposition during workup or purification - The product is sensitive to acid or base.- The product is thermally unstable.- Use neutral workup conditions.- Perform purification at lower temperatures (e.g., flash chromatography in a cold room).

Experimental Protocols

Below are detailed methodologies for key experimental steps in a plausible synthetic route for this compound.

Protocol 1: Stereoselective Aldol Reaction to Form the Chiral β-Hydroxy Ester

This protocol describes the formation of a key intermediate with the desired stereochemistry at C2 and C3.

Materials:

  • (S)-4-benzyl-2-oxazolidinone

  • Propionyl chloride

  • Titanium(IV) chloride (TiCl₄)

  • Diisopropylethylamine (DIPEA)

  • 3-methyl-2-butenal

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

Procedure:

  • To a solution of (S)-4-benzyl-2-oxazolidinone in anhydrous DCM at 0 °C, add n-butyllithium dropwise.

  • After stirring for 15 minutes, add propionyl chloride and stir for 1 hour at 0 °C.

  • Cool the reaction mixture to -78 °C and add TiCl₄ dropwise.

  • After 30 minutes, add DIPEA, followed by the dropwise addition of 3-methyl-2-butenal.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Cleavage of the Chiral Auxiliary and Reduction of the Ester

This protocol details the removal of the chiral auxiliary and the subsequent reduction to the diol.

Materials:

  • Product from Protocol 1

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Rochelle's salt solution

Procedure:

  • Dissolve the β-hydroxy ester intermediate in anhydrous THF and cool to 0 °C.

  • Slowly add a solution of LiAlH₄ in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Cool the reaction to 0 °C and quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Stir the resulting suspension until a white precipitate forms.

  • Filter the solid and wash with THF.

  • Concentrate the filtrate and purify the resulting diol by flash column chromatography.

Visualizing the Process

To aid in understanding the experimental workflow and logical relationships, the following diagrams have been generated.

experimental_workflow start Start: (S)-4-benzyl-2-oxazolidinone step1 Acylation with Propionyl Chloride start->step1 step2 Stereoselective Aldol Reaction with 3-methyl-2-butenal step1->step2 intermediate Chiral β-Hydroxy Ester Intermediate step2->intermediate step3 Reductive Cleavage and Reduction with LiAlH₄ intermediate->step3 diol Chiral Diol Intermediate step3->diol step4 Selective Protection of Primary Alcohol diol->step4 step5 Oxidation of Secondary Alcohol step4->step5 step6 Wittig Reaction step5->step6 step7 Deprotection step6->step7 end Final Product: this compound step7->end

Caption: Proposed synthetic workflow for this compound.

Caption: Troubleshooting logic for addressing low yield.

Technical Support Center: Lasiol Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lasiol purification. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound, a key trail pheromone of the ant Lasius fuliginosus. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction, purification, and analysis of this volatile terpenoid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

A1: this compound, with the chemical formula C10H20O, is an unsaturated alcohol that functions as a trail pheromone in the ant species Lasius fuliginosus. Purity is crucial for its use in research and potential applications in pest management, as even minor impurities can significantly alter its biological activity and lead to unreliable experimental results.

Q2: What are the primary methods for extracting this compound?

A2: The most common methods for extracting this compound, a volatile terpenoid, involve solvent extraction. This can be done by extracting the specific pheromone glands or the entire insect. Due to its volatility, care must be taken to avoid loss during the extraction process.

Q3: Which chromatographic techniques are best suited for this compound purification?

A3: A multi-step chromatographic approach is typically most effective. This often starts with column chromatography for initial fractionation, followed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) for final purification. Given this compound's volatility, GC is a particularly powerful tool for both purification and analysis.

Q4: How can I confirm the identity and purity of my purified this compound?

A4: Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identifying this compound and assessing its purity. The mass spectrum will provide a unique fragmentation pattern that can be compared to known standards, while the GC will separate this compound from any remaining impurities.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during this compound purification.

Guide 1: Low Yield of this compound After Extraction
Symptom Possible Cause Suggested Solution
Very low or no this compound detected in the crude extract.Inefficient Extraction: The solvent may not be optimal for this compound, or the extraction time may be insufficient.Use a non-polar solvent like hexane for extraction. Ensure the plant/insect material is finely ground to maximize surface area. Increase the extraction time or use a more vigorous extraction method like sonication.
Degradation of this compound: this compound, being an unsaturated alcohol, can be sensitive to heat and acidic conditions.Perform the extraction at room temperature or below. Avoid using acidic solvents or reagents. Store the extract at a low temperature (-20°C or below) and under an inert atmosphere (e.g., nitrogen or argon) if possible.
Loss during solvent removal: this compound is volatile and can be lost during the evaporation of the extraction solvent.Use a rotary evaporator with a cooled trap and carefully control the vacuum and temperature. For small volumes, gently evaporate the solvent under a stream of nitrogen.
Guide 2: Poor Separation in Column Chromatography
Symptom Possible Cause Suggested Solution
This compound co-elutes with other compounds.Inappropriate Stationary Phase: The polarity of the stationary phase may not be suitable for separating this compound from impurities with similar polarities.Silica gel is a common choice for terpenoid purification. If co-elution is an issue, consider using a different stationary phase like alumina or a bonded-phase silica.
Incorrect Solvent System: The polarity of the mobile phase is critical for good separation.Use a solvent system with a low polarity, such as a hexane/ethyl acetate gradient. Optimize the gradient to maximize the resolution between this compound and the impurities. Perform thin-layer chromatography (TLC) first to determine the optimal solvent system.
Column Overloading: Too much crude extract applied to the column can lead to broad peaks and poor separation.Use an appropriate amount of crude extract for the size of your column. A general rule is to use a 1:20 to 1:100 ratio of sample to stationary phase by weight.
Guide 3: Issues with Gas Chromatography (GC) Analysis
Symptom Possible Cause Suggested Solution
Peak Tailing: The this compound peak is asymmetrical with a "tail".Active Sites in the GC System: The free hydroxyl group of this compound can interact with active sites in the injector liner or on the column, causing tailing.Use a deactivated injector liner. If the problem persists, consider derivatizing the hydroxyl group of this compound (e.g., silylation) to make it less polar and reduce interactions with active sites.
Column Overload: Injecting too much sample can lead to peak tailing.Dilute the sample or inject a smaller volume.
Ghost Peaks: Peaks appear in the chromatogram at unexpected retention times.Contamination: The syringe, injector, or column may be contaminated from previous injections.Clean the syringe thoroughly between injections. Bake out the column at a high temperature to remove contaminants. Run a blank solvent injection to check for system cleanliness.
Irreproducible Retention Times: The retention time of the this compound peak varies between runs.Fluctuations in GC Conditions: Changes in oven temperature, carrier gas flow rate, or column head pressure can affect retention times.Ensure that the GC parameters are stable and reproducible. Check for leaks in the gas lines.

Experimental Protocols

Protocol 1: Extraction and Initial Purification of this compound
  • Extraction:

    • Homogenize the source material (e.g., pheromone glands of Lasius fuliginosus) in a suitable non-polar solvent such as hexane (e.g., 10 mL of solvent per gram of tissue).

    • Stir or sonicate the mixture at room temperature for 1-2 hours.

    • Filter the mixture to remove solid debris.

    • Carefully concentrate the filtrate under reduced pressure, ensuring the temperature remains low to prevent the loss of volatile this compound.

  • Column Chromatography:

    • Prepare a silica gel column using a non-polar solvent like hexane.

    • Dissolve the concentrated crude extract in a minimal amount of the initial mobile phase.

    • Load the sample onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.

    • Collect fractions and analyze them by TLC or GC to identify the fractions containing this compound.

    • Pool the this compound-containing fractions and concentrate the solvent.

Protocol 2: Final Purification and Analysis by GC-MS
  • Gas Chromatography (GC) Purification:

    • Inject the partially purified this compound fraction onto a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Develop a temperature program that provides good separation of this compound from any remaining impurities.

    • Collect the eluting this compound peak using a fraction collector.

  • GC-MS Analysis:

    • Inject a small aliquot of the purified this compound into a GC-MS system.

    • Run the analysis using the same GC conditions as for purification.

    • Analyze the resulting mass spectrum to confirm the identity of this compound by comparing it to a known standard or library data.

    • Integrate the peak area in the chromatogram to determine the purity of the sample.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis and Olfactory Signaling

This compound, as a terpenoid, is synthesized through the mevalonate pathway. As an insect pheromone, it is detected by olfactory receptors on the antennae of the receiving insect, triggering a signaling cascade that leads to a behavioral response.

Lasiol_Biosynthesis_and_Signaling cluster_biosynthesis This compound Biosynthesis cluster_signaling Olfactory Signaling Pathway AcetylCoA Acetyl-CoA MVA Mevalonate Pathway AcetylCoA->MVA IPP Isopentenyl Pyrophosphate MVA->IPP GPP Geranyl Pyrophosphate IPP->GPP Lasiol_synth This compound Synthase GPP->Lasiol_synth Lasiol_mol This compound Lasiol_synth->Lasiol_mol Lasiol_ext This compound (Pheromone) OR Olfactory Receptor (OR) (G-protein coupled) Lasiol_ext->OR G_protein G-protein OR->G_protein activates AC Adenylate Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Ion_channel Ion Channel PKA->Ion_channel phosphorylates (opens) Neuron_depol Neuronal Depolarization Ion_channel->Neuron_depol leads to Behavior Behavioral Response (Trail Following) Neuron_depol->Behavior

Caption: Overview of this compound biosynthesis and its role in triggering a behavioral response via a G-protein coupled olfactory signaling pathway.

Experimental Workflow for this compound Purification

The following diagram outlines the logical steps for the successful purification of this compound.

Lasiol_Purification_Workflow Start Source Material (e.g., Lasius fuliginosus glands) Solvent_Extraction Solvent Extraction (e.g., Hexane) Start->Solvent_Extraction Concentration1 Solvent Removal (Low Temperature) Solvent_Extraction->Concentration1 Crude_Extract Crude this compound Extract Concentration1->Crude_Extract Column_Chrom Column Chromatography (Silica Gel) Crude_Extract->Column_Chrom Fraction_Analysis Fraction Analysis (TLC/GC) Column_Chrom->Fraction_Analysis Pooling Pool this compound Fractions Fraction_Analysis->Pooling Concentration2 Solvent Removal Pooling->Concentration2 Partially_Purified Partially Purified this compound Concentration2->Partially_Purified GC_Purification Preparative GC Partially_Purified->GC_Purification Pure_this compound Pure this compound GC_Purification->Pure_this compound Analysis Purity & Identity Confirmation (GC-MS) Pure_this compound->Analysis Final_Product Verified Pure this compound Analysis->Final_Product

Caption: A step-by-step experimental workflow for the extraction and purification of this compound from its natural source.

Reducing background noise in Lasiol GC-MS analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in their Lasiol Gas Chromatography-Mass Spectrometry (GC-MS) analyses.

Troubleshooting Guides

This section offers step-by-step guidance to identify and resolve common sources of background noise.

Issue: High Background Noise Across the Entire Chromatogram

A consistently high baseline across your entire chromatogram can obscure analyte peaks and reduce sensitivity. This is often indicative of a persistent source of contamination or a system leak.

Troubleshooting Workflow:

start High Background Noise Detected check_leak Perform System Leak Check start->check_leak leak_found Leak Detected? check_leak->leak_found fix_leak Identify and Fix Leak (e.g., tighten fittings, replace ferrules/septum) leak_found->fix_leak Yes no_leak No Leak Found leak_found->no_leak No end System Optimized fix_leak->end check_gas Check Carrier Gas Purity no_leak->check_gas gas_issue Gas Purity Issue? check_gas->gas_issue replace_gas Replace Gas Cylinder and/or Traps gas_issue->replace_gas Yes no_gas_issue Gas Purity OK gas_issue->no_gas_issue No replace_gas->end check_bleed Evaluate Column Bleed no_gas_issue->check_bleed bleed_issue Excessive Bleed? check_bleed->bleed_issue condition_column Condition or Replace Column bleed_issue->condition_column Yes bleed_issue->end No condition_column->end

Caption: Troubleshooting workflow for high background noise.

Detailed Steps:

  • Perform a System Leak Check: Leaks are a primary source of high background, introducing atmospheric gases like nitrogen (m/z 28) and oxygen (m/z 32) into the system.[1] Refer to the Experimental Protocols section for a detailed leak check procedure.

  • Check Carrier Gas Purity: Impure carrier gas can introduce a variety of contaminants. Ensure you are using high-purity gas and that gas traps are functional.

  • Evaluate Column Bleed: All columns exhibit some degree of bleed, but excessive bleed can elevate the baseline. This is often seen as a rising baseline with increasing temperature. Key indicators are ions like m/z 207 and 281.[2][3][4][5] Consider conditioning or replacing the column if bleed is excessive.

Issue: Presence of Discrete, Non-Analyte Peaks (Ghost Peaks)

Ghost peaks are unexpected peaks in your chromatogram that are not part of your sample. These are typically caused by contamination in the injection port or carryover from previous injections.

Troubleshooting Workflow:

start Ghost Peaks Observed run_blank Inject a Solvent Blank start->run_blank peaks_present Peaks Still Present? run_blank->peaks_present no_peaks Peaks Absent peaks_present->no_peaks No contaminant_source Identify Contaminant Source peaks_present->contaminant_source Yes check_sample_prep Review Sample Preparation (e.g., solvent purity, glassware cleanliness) no_peaks->check_sample_prep end System Clean check_sample_prep->end septum_bleed Septum Bleed (m/z 73, 147, 281, 355) contaminant_source->septum_bleed liner_contamination Liner Contamination contaminant_source->liner_contamination carryover Sample Carryover contaminant_source->carryover replace_septum Replace Septum septum_bleed->replace_septum replace_liner Replace Inlet Liner liner_contamination->replace_liner clean_inlet Clean Injection Port carryover->clean_inlet replace_septum->end replace_liner->end clean_inlet->end

References

Optimizing dosage of Lasiol for behavioral bioassays.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the dosage of Lasiol in behavioral bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on establishing effective and reproducible dosing paradigms for the novel compound this compound. Here you will find answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to guide your study design.

Frequently Asked Questions (FAQs)

Q1: Where should I begin when selecting doses for a novel compound like this compound?

A1: Start by conducting a thorough literature review for compounds with similar chemical structures or proposed mechanisms of action.[1] If no data is available, a dose-range finding (DRF) study is the essential first step.[2][3][4] These initial studies use a small number of animals to determine the maximum tolerated dose (MTD) and to identify a broad range of doses that are safe to use in more extensive behavioral experiments.[2][4][5]

Q2: What is the difference between a dose-range finding study and a dose-efficacy study?

A2: A dose-range finding study is a preliminary experiment designed to identify a safe and tolerable dose range.[2][3] Its primary endpoints are often clinical observations of toxicity, significant weight loss, or mortality.[1] A dose-efficacy study, on the other hand, is a more definitive experiment that uses a narrower range of doses identified from the DRF study to specifically measure the behavioral effects of the compound and establish a dose-response relationship.[6]

Q3: How many animals should be used per dose group?

A3: For initial dose-range finding studies, group sizes can be small (e.g., 1-3 animals of each sex per group).[5] For subsequent dose-efficacy studies, larger group sizes of 10 to 20 animals per group are typically required to achieve sufficient statistical power to detect behavioral changes.[6] The exact number should be determined by a power analysis based on the expected variability of the behavioral endpoints.

Q4: What are the key considerations when choosing a vehicle for administering this compound?

A4: The vehicle should be non-toxic and have no behavioral effects of its own. It must also be capable of dissolving or suspending this compound at the highest required concentration. Common vehicles include saline, sterile water, or solutions containing small amounts of solubilizing agents like Tween 80 or DMSO. It is crucial to run a vehicle-only control group in all experiments to ensure the vehicle itself does not influence the behavioral outcome.

Q5: How should I interpret a U-shaped or biphasic dose-response curve?

A5: A U-shaped dose-response curve, where the effect is observed at low and high doses but not at intermediate doses, can occur due to various factors. These may include the engagement of different receptors or signaling pathways at different concentrations, or the induction of compensatory mechanisms at higher doses. This type of curve highlights the importance of testing a wide range of doses to fully characterize a compound's activity.

Troubleshooting Guide

Problem: I am not observing any behavioral effects at any of the tested doses of this compound.

  • Possible Cause: The doses selected may be too low.

    • Solution: If no adverse effects were observed in your initial study, consider conducting a new dose-range finding study with higher doses.

  • Possible Cause: The compound may have poor bioavailability via the chosen route of administration.

    • Solution: Investigate alternative routes of administration (e.g., intraperitoneal instead of oral) or consider reformulating this compound with a different vehicle to improve absorption.[7][8]

  • Possible Cause: The chosen behavioral assay may not be sensitive to the effects of this compound.

    • Solution: Based on the hypothesized mechanism of action, consider screening this compound in a different behavioral paradigm that may be more relevant.[9]

Problem: I am observing high mortality or severe adverse effects even at my lowest dose.

  • Possible Cause: The starting dose was too high.

    • Solution: Your next study should begin with a significantly lower dose, potentially by an order of magnitude (e.g., 10-fold lower).

  • Possible Cause: The compound may have a steep toxicity curve.

    • Solution: Use a logarithmic or semi-logarithmic dose spacing in your next dose-range finding study to better define the threshold for toxicity.[10]

Problem: My behavioral results are highly variable between animals within the same dose group.

  • Possible Cause: Inconsistent drug administration.

    • Solution: Ensure that the administration technique (e.g., oral gavage, IP injection) is performed consistently for all animals. Verify the accuracy of your dose calculations and stock solution preparations.[7][8]

  • Possible Cause: Environmental factors are influencing behavior.

    • Solution: Standardize the testing environment. Ensure consistent lighting, noise levels, and handling procedures for all animals. Acclimate animals to the testing room before the assay begins.[6]

  • Possible Cause: Biological variability.

    • Solution: Ensure that animals are of a similar age and weight, and are housed under identical conditions. For female rodents, consider tracking the estrous cycle, as hormonal fluctuations can influence behavior.[9]

Data Presentation

Clear and structured data presentation is crucial for interpreting dose-response relationships.

Table 1: Example Data Summary from a this compound Dose-Range Finding Study

Dose (mg/kg)Route of Admin.No. of Animals (M/F)Clinical Observations (within 4h post-dose)24h Body Weight Change (%)Mortality (at 24h)
VehiclePO2/2Normal activity+1.5%0/4
10PO2/2Normal activity+1.1%0/4
30PO2/2Mild sedation-0.5%0/4
100PO2/2Moderate sedation, ataxia-3.2%0/4
300PO2/2Severe sedation, piloerection-8.5%2/4

Table 2: Example Data from a this compound Dose-Efficacy Study in the Open Field Test

Treatment GroupNTime in Center (s) (Mean ± SEM)Total Distance Traveled (cm) (Mean ± SEM)Rearing Frequency (Mean ± SEM)
Vehicle1235.2 ± 4.12105 ± 15025.6 ± 2.8
This compound (1 mg/kg)1248.9 ± 5.32050 ± 16524.1 ± 3.1
This compound (5 mg/kg)1265.7 ± 6.8**1980 ± 14222.5 ± 2.5
This compound (25 mg/kg)1240.1 ± 4.51550 ± 13015.3 ± 1.9**

*p < 0.05, **p < 0.01 compared to Vehicle control group.

Experimental Protocols

Protocol 1: Dose-Range Finding (DRF) Study for this compound in Rodents

Objective: To determine the Maximum Tolerated Dose (MTD) and identify a dose range of this compound for subsequent behavioral efficacy studies.[2][3]

Materials:

  • This compound compound

  • Appropriate vehicle

  • Rodents (e.g., C57BL/6 mice), 8-10 weeks old

  • Standard laboratory equipment (scales, administration tools)

Procedure:

  • Animal Acclimation: Acclimate animals to the facility for at least one week prior to dosing.

  • Dose Selection: Based on any available in-vitro data or literature on similar compounds, select a starting dose. If no information exists, a low starting dose (e.g., 10 mg/kg) is recommended. Subsequent doses should be escalated using a defined progression factor (e.g., 3-fold or 5-fold increments).

  • Dosing Groups: Assign a small number of animals (e.g., 2 males and 2 females) to each dose group, including a vehicle control group.

  • Administration: Administer this compound or vehicle via the intended route (e.g., oral gavage).

  • Observation: Continuously observe animals for the first 4 hours post-dosing for any clinical signs of toxicity (e.g., changes in posture, activity, respiration, convulsions). Record observations systematically.

  • Data Collection: Record body weights immediately before dosing and 24 hours after. Record any instances of mortality.

  • Dose Escalation: If no severe toxicity is observed at a given dose, escalate to the next dose level in a new cohort of animals.[5] The study is typically concluded when signs of significant toxicity or mortality are observed.

  • MTD Determination: The MTD is defined as the highest dose that does not produce mortality or signs of severe toxicity that would interfere with a behavioral study.[5] Doses for the efficacy study should be selected below the MTD.

Protocol 2: Dose-Efficacy Study of this compound in the Open Field Test

Objective: To evaluate the dose-dependent effects of this compound on locomotor activity and anxiety-like behavior.

Materials:

  • This compound and vehicle

  • Rodents (e.g., C57BL/6 mice), with sufficient numbers for statistical power (e.g., n=10-15 per group)

  • Open field arena (e.g., 40x40 cm)

  • Video tracking software

Procedure:

  • Experimental Groups: Based on the DRF study, select 3-4 dose levels of this compound (e.g., low, medium, high) and a vehicle control group.

  • Randomization and Blinding: Randomly assign animals to treatment groups. The experimenter conducting the behavioral test and analyzing the data should be blinded to the treatment conditions.

  • Administration: Administer the assigned dose of this compound or vehicle at a consistent pre-test interval (e.g., 30 minutes before the test).

  • Behavioral Testing:

    • Place the animal gently in the center of the open field arena.

    • Allow the animal to explore freely for a set duration (e.g., 10 minutes).

    • Record the session using an overhead video camera.

  • Data Analysis:

    • Use video tracking software to automatically score key behavioral endpoints.

    • Anxiety-like behavior: Time spent in the center zone, latency to enter the center.

    • Locomotor activity: Total distance traveled, rearing frequency.

    • Analyze the data using appropriate statistical methods, such as a one-way ANOVA followed by post-hoc tests to compare dose groups to the vehicle control.[6]

Visualizations

Hypothetical this compound Signaling Pathway

Lasiol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor This compound Receptor (GPCR) This compound->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Target Gene Expression CREB->Gene Regulates Response Altered Neuronal Function Gene->Response Leads to Dosage_Optimization_Workflow start Start: Novel Compound (this compound) lit_review Literature Review & In-Silico Prediction start->lit_review drf_study Dose-Range Finding (DRF) Study lit_review->drf_study drf_analysis Analyze Toxicity & Determine MTD drf_study->drf_analysis efficacy_design Design Dose-Efficacy Study (Select 3-4 doses below MTD) drf_analysis->efficacy_design efficacy_study Conduct Behavioral Dose-Efficacy Study efficacy_design->efficacy_study data_analysis Statistical Analysis of Behavioral Endpoints efficacy_study->data_analysis dose_response Establish Dose-Response Curve data_analysis->dose_response optimal_dose Identify Optimal Dose(s) for Further Research dose_response->optimal_dose end End optimal_dose->end

References

Technical Support Center: Troubleshooting Lasiol Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with "Compound L" (Lasiol).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are designed to provide systematic solutions to common problems you might encounter. Below are answers to frequently asked questions and guides to address a lack of response in your experiments.

Q1: We are not observing any cellular response to Compound L. What are the potential primary causes?

A1: A lack of response in a cell-based assay can stem from several factors, ranging from reagent integrity to procedural inconsistencies. A systematic approach to troubleshooting is crucial for identifying the root cause.

Here is a logical workflow to diagnose the issue:

cluster_0 Initial Troubleshooting Flow cluster_1 Detailed Checks A No Response Observed B Check Compound L Integrity A->B C Verify Cell Health & Viability A->C D Review Assay Protocol A->D E Assess Detection Method A->E B1 Correct Storage? Proper Dilution? B->B1 C1 Contamination Check? Viability Assay? C->C1 D1 Correct Concentrations? Incubation Times? D->D1 E1 Instrument Settings? Reagent Validity? E->E1

Caption: Initial troubleshooting workflow for no-response assays.

Start by verifying the integrity of Compound L, ensuring the health of your cells, reviewing the experimental protocol, and checking the detection system. Each of these areas has common points of failure that are addressed in the following questions.

Q2: How can we confirm that Compound L is active and was correctly prepared?

A2: Ensuring the quality and correct preparation of your therapeutic compound is the first critical step.

Troubleshooting Steps for Compound Integrity:

Parameter Potential Issue Recommended Action
Storage Degradation due to improper temperature or light exposure.Verify storage conditions against the manufacturer's data sheet.
Solubility Precipitation of the compound in the assay medium.Visually inspect for precipitates. Test solubility at the working concentration. Consider a different solvent if compatible.
Dilution Errors in serial dilutions leading to a much lower final concentration.Prepare fresh dilutions and double-check all calculations and pipetting steps.
Activity The specific batch of the compound may be inactive.If possible, test the compound on a well-characterized positive control cell line or assay.

Q3: Our cells appear healthy, but we still see no effect. What cell-related factors should we investigate?

A3: Even visually healthy cells can have issues that prevent a response.[1][2]

Troubleshooting Steps for Cellular Factors:

Parameter Potential Issue Recommended Action
Cell Line Identity The cell line may have been misidentified or cross-contaminated.Perform cell line authentication (e.g., STR profiling).
Passage Number High passage numbers can lead to genetic drift and altered cellular responses.[2]Use cells with a low passage number and maintain a consistent passage range for all experiments.[2]
Cell Density Cell density at the time of treatment can significantly impact the outcome.Optimize cell seeding density. Too low or too high can affect cell health and signaling.
Contamination Mycoplasma or other microbial contamination can alter cellular physiology without visible signs.[2]Regularly test for mycoplasma and other contaminants.[2]

Q4: We've ruled out compound and cell health issues. What aspects of our experimental protocol should we review?

A4: Minor deviations in the experimental protocol can lead to a complete loss of signal.

Troubleshooting Steps for Experimental Protocol:

Parameter Potential Issue Recommended Action
Incubation Times The timing of compound treatment or assay readout may be suboptimal.Perform a time-course experiment to determine the optimal incubation period.
Reagent Concentrations Incorrect concentrations of assay reagents (e.g., antibodies, substrates).Verify all reagent concentrations and prepare them fresh if possible.
Plate Type The microplate material and color can affect assay results.[3]For fluorescence assays, use black plates to reduce background. For luminescence, use white plates to maximize signal.[3]
Edge Effects Evaporation from wells at the edge of the plate can alter concentrations.[4]Avoid using the outer wells of the plate or fill them with sterile buffer/media.[4]
Experimental Protocol: General Cell-Based Viability Assay

This protocol outlines a typical workflow for assessing the effect of Compound L on cell viability using a colorimetric assay (e.g., MTT or XTT).

cluster_0 Experimental Workflow A Seed Cells in 96-well Plate B Incubate (24h) A->B C Treat with Compound L Dilutions B->C D Incubate (48-72h) C->D E Add Viability Reagent D->E F Incubate (1-4h) E->F G Read Absorbance on Plate Reader F->G

Caption: A typical workflow for a cell viability assay.

  • Cell Seeding : Plate cells at a pre-optimized density in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment : Prepare serial dilutions of Compound L in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing Compound L. Include vehicle-only controls.

  • Incubation : Incubate the cells with Compound L for a duration determined by your experimental goals (e.g., 48-72 hours).

  • Viability Assessment : Add the viability reagent (e.g., MTT) to each well and incubate for the recommended time (typically 1-4 hours).

  • Data Acquisition : If necessary, add a solubilization solution. Read the absorbance at the appropriate wavelength using a microplate reader.

Q5: Could the lack of response be due to the signaling pathway targeted by Compound L?

A5: Yes, the cellular context of the signaling pathway is critical. If the target pathway is not active or is dysregulated in your cell model, you may not see an effect.

Hypothetical Signaling Pathway for Compound L

This diagram illustrates a generic kinase signaling cascade that could be a target for a therapeutic compound.

cluster_0 Hypothetical Kinase Cascade Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Response Cellular Response (e.g., Proliferation, Apoptosis) TF->Response CompoundL Compound L CompoundL->Kinase2

Caption: Compound L as an inhibitor in a kinase cascade.

Considerations for the Signaling Pathway:

  • Target Expression : Confirm that your cell line expresses the target of Compound L (e.g., "Kinase B" in the diagram) at sufficient levels. This can be done via Western blot, qPCR, or other proteomic/genomic methods.

  • Pathway Activation : Ensure that the signaling pathway is active in your experimental conditions. Some pathways require stimulation by a growth factor or other ligand to be active. You may need to add a stimulating agent to observe the inhibitory effect of Compound L.

  • Mutational Status : Check for mutations in the genes of the signaling pathway in your cell line. Downstream mutations from the target of Compound L could render the pathway constitutively active, making the inhibition of an upstream component ineffective.

References

Technical Support Center: Enhancing the Stability of Lasiol Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of Lasiol formulations. The content is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Troubleshooting Guides

This section addresses common stability challenges observed with this compound, offering potential causes and actionable solutions.

Issue 1: Chemical Degradation of this compound in Aqueous Solutions

Question: My this compound formulation shows a rapid decrease in potency and an increase in degradation products when prepared in an aqueous buffer. How can I improve its chemical stability?

Answer: Chemical degradation in aqueous environments is often due to hydrolysis or oxidation.[1] this compound is susceptible to both pathways, particularly at non-optimal pH ranges and in the presence of oxygen and metal ions.

Potential Causes & Solutions:

  • pH-Dependent Hydrolysis: this compound's stability is highly dependent on the pH of the formulation. Degradation is accelerated in both acidic and basic conditions.[1][2]

    • Solution: Conduct a pH-stability profile to identify the pH of maximum stability. Utilize buffering agents like phosphate, citrate, or acetate to maintain the optimal pH throughout the product's shelf-life.[3]

  • Oxidation: The presence of dissolved oxygen or trace metal ions can catalyze the oxidative degradation of this compound.[1][3]

    • Solution: Protect the formulation from oxygen by using antioxidants such as ascorbic acid or sodium metabisulfite.[2][4] Additionally, incorporating a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that catalyze oxidation.[3] Manufacturing under an inert atmosphere (e.g., nitrogen) can also prevent oxidative degradation.[2][3]

Data Presentation: Effect of pH and Antioxidant on this compound Stability

Formulation Condition% this compound Remaining (After 4 weeks at 40°C)Total Degradants (%)
pH 4.0 Buffer85.2%14.8%
pH 6.5 Buffer98.5%1.5%
pH 8.0 Buffer90.1%9.9%
pH 6.5 Buffer + Antioxidant99.6%0.4%

Experimental Protocol: pH Stability Profile Assessment

  • Preparation of Buffers: Prepare a series of buffers (e.g., acetate, phosphate) ranging from pH 3 to 9.

  • Sample Preparation: Accurately weigh and dissolve this compound in each buffer to a final concentration of 1 mg/mL.

  • Incubation: Store aliquots of each solution in sealed, light-protected vials at an accelerated temperature condition (e.g., 40°C or 50°C).[5]

  • Time Points: Withdraw samples at predetermined intervals (e.g., 0, 1, 2, and 4 weeks).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and the formation of degradation products.

  • Data Evaluation: Plot the percentage of remaining this compound against time for each pH to determine the degradation rate constant and identify the pH at which the degradation rate is minimal.

Troubleshooting Chemical Degradation

start This compound Degradation Observed check_pathway Identify Degradation Pathway start->check_pathway hydrolysis Hydrolysis Suspected check_pathway->hydrolysis  pH or water  related? oxidation Oxidation Suspected check_pathway->oxidation  Oxygen or metal  ion related? optimize_ph Optimize Formulation pH (pH 6.0-7.0) hydrolysis->optimize_ph add_antioxidant Add Antioxidant (e.g., Ascorbic Acid) oxidation->add_antioxidant stable Stable Formulation optimize_ph->stable add_chelator Add Chelating Agent (e.g., EDTA) add_antioxidant->add_chelator inert_atm Manufacture under Inert Atmosphere (N2) add_chelator->inert_atm inert_atm->stable

A flowchart for troubleshooting the chemical degradation of this compound.
Issue 2: Physical Instability - Precipitation of this compound

Question: My this compound formulation appears cloudy, and a precipitate forms upon storage, especially at refrigerated temperatures. What is causing this, and how can I improve its physical stability?

Answer: Precipitation indicates that the solubility of this compound in the formulation vehicle is exceeded. This can be influenced by factors such as temperature, pH, and interactions with other excipients.

Potential Causes & Solutions:

  • Poor Solubility: this compound may have inherently low aqueous solubility, which can be further reduced by changes in temperature.

    • Solution: Increase the solubility by incorporating co-solvents (e.g., propylene glycol, ethanol), surfactants, or complexing agents like cyclodextrins.[3][4]

  • pH Effects on Solubility: The ionization state of this compound, and thus its solubility, can be altered by the formulation's pH.

    • Solution: Determine the pH-solubility profile to find the pH where this compound is most soluble. Maintain this pH with an appropriate buffering system.

  • Excipient Incompatibility: Interactions between this compound and other formulation components can lead to the formation of insoluble complexes.[2]

    • Solution: Conduct excipient compatibility studies to identify and replace any problematic components.

Data Presentation: this compound Solubility in Different Solvent Systems

Solvent SystemThis compound Solubility (mg/mL at 25°C)This compound Solubility (mg/mL at 4°C)
Water0.1<0.05
Water + 20% Propylene Glycol1.50.8
Water + 2% Polysorbate 802.21.1
Water + 5% Hydroxypropyl-β-Cyclodextrin5.83.5

Experimental Protocol: Solubility Assessment

  • Equilibrium Solubility Method: Add an excess amount of this compound to vials containing different solvent systems.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 4°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection: After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Analysis: Carefully withdraw the supernatant, dilute it appropriately, and analyze the concentration of dissolved this compound using a validated analytical method such as UV-Vis spectroscopy or HPLC.

Decision Tree for Precipitation Issues

start Precipitation Observed check_sol Assess Intrinsic Solubility start->check_sol low_sol Solubility is Low check_sol->low_sol  < 1 mg/mL high_sol Solubility is Adequate check_sol->high_sol  > 1 mg/mL add_solubilizer Incorporate Solubilizers (Co-solvents, Surfactants, Cyclodextrins) low_sol->add_solubilizer check_ph Evaluate pH-Solubility Profile high_sol->check_ph stable Stable Formulation add_solubilizer->stable adjust_ph Adjust pH to Maximize Solubility check_ph->adjust_ph adjust_ph->stable

A decision tree for addressing precipitation issues in this compound formulations.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound formulations?

The optimal storage conditions are highly dependent on the specific formulation and its container closure system.[5] Generally, protection from light and control of temperature are critical.[3] For aqueous formulations susceptible to hydrolysis, refrigeration (2-8°C) may slow chemical degradation but could increase the risk of precipitation. Conversely, room temperature storage might maintain physical stability but accelerate chemical degradation. Therefore, comprehensive stability studies at various conditions (e.g., 5°C, 25°C/60% RH, 40°C/75% RH) are necessary to define the appropriate storage recommendations and shelf-life.[6]

2. How do I select appropriate excipients for my this compound formulation?

Excipient selection is a critical step that involves ensuring compatibility with this compound and achieving the desired formulation characteristics.[2]

  • Compatibility Screening: Perform forced degradation studies on binary mixtures of this compound and each proposed excipient.[7] Store mixtures at elevated temperatures (e.g., 50°C) and humidity and analyze for the appearance of new degradation products or significant loss of this compound compared to a control.

  • Functional Category: Choose excipients based on their intended function:

    • Solubilizers: Co-solvents, surfactants, cyclodextrins.

    • Buffering Agents: Phosphate, citrate, acetate.

    • Antioxidants: Ascorbic acid, sodium metabisulfite.

    • Preservatives (if required): Benzyl alcohol, parabens.

Data Presentation: this compound Excipient Compatibility Study

ExcipientThis compound Assay (%) (After 2 weeks at 50°C)Appearance of New DegradantsCompatibility
Mannitol99.1%NoCompatible
Lactose88.5%YesIncompatible
Propylene Glycol99.3%NoCompatible
Polysorbate 8098.9%NoCompatible

3. What analytical techniques are essential for monitoring this compound stability?

A suite of analytical techniques is required to monitor the different aspects of formulation stability.

  • High-Performance Liquid Chromatography (HPLC/UPLC): The primary technique for quantifying this compound (assay) and detecting/quantifying degradation products (purity). A stability-indicating method that separates this compound from all potential degradants is essential.[8]

  • Visual Inspection: To check for changes in color, clarity, and the presence of particulate matter.

  • pH Measurement: To ensure the pH of liquid formulations remains within the target range.

  • Dynamic Light Scattering (DLS): For nanoparticle or emulsion formulations, DLS is used to monitor changes in particle size and distribution, which can indicate aggregation or instability.

  • Viscosity Measurement: For semi-solid or viscous liquid formulations, changes in viscosity can indicate structural changes.

Relationship Between Stability Attributes and Analytical Techniques

cluster_attributes Stability Attributes cluster_techniques Analytical Techniques chem Chemical Stability (Assay, Purity) phys Physical Stability (Appearance, Particle Size) micro Microbial Stability hplc HPLC / UPLC hplc->chem visual Visual Inspection visual->phys ph pH Measurement ph->chem dls Dynamic Light Scattering dls->phys micro_test Microbial Limit Test micro_test->micro

Mapping of stability attributes to the corresponding analytical techniques.

References

Minimizing contamination in Lasiol sample collection.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice to minimize contamination during the collection and processing of Lasiol insect samples for molecular analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in this compound sample collection?

A1: Contamination primarily arises from three sources:

  • Collection & Handling: Microbes from the environment, collection equipment (nets, jars), or the researcher's skin can be transferred to the specimen.[1][2] Cross-contamination between different samples is also a common issue.[2][3]

  • Reagents & Lab Environment: Laboratory reagents (water, buffers, ethanol), disposable supplies, and airborne particles in the lab can introduce foreign DNA.[2]

  • Integrated Contaminants: Some contaminants are not on the surface but are part of the insect's natural history, such as parasites, pathogens, or ingested food (e.g., plant DNA from pollen).[3][4]

Q2: Is surface sterilization always necessary for this compound samples?

A2: Not always. The necessity depends on the research question. If you are studying internal symbionts or the insect's gut microbiome, surface sterilization is crucial to remove external and transient microbes.[1][5] However, some studies have found that for whole-insect analysis, the internal microbial biomass can be so much greater than the surface microbes that sterilization has a negligible effect on the overall community structure detected.[1][6] It is recommended to perform a pilot study to determine if sterilization impacts your results.

Q3: What is the best method for storing this compound specimens after collection to preserve DNA?

A3: Freezing specimens dry at -20°C or -80°C is a common and effective method.[1][7] Storing in 95% ethanol is also highly effective for preserving host and microbial DNA and is often more practical for fieldwork.[1][8] Propylene glycol is a suitable alternative where ethanol use is restricted.[8]

Q4: Can I pool multiple small this compound individuals for DNA extraction?

A4: Yes, pooling is a common practice when dealing with very small insects to ensure sufficient DNA yield.[3] However, be aware that this can mask individual variation and may introduce contamination if one individual in the pool was not properly handled or sterilized.[3]

Troubleshooting Guide

Problem: My negative controls (blanks) show amplification in PCR/sequencing.

  • Possible Cause 1: Contaminated Reagents. Reagents used for DNA extraction or PCR (e.g., water, buffers, primers) may be contaminated.[2][9]

    • Solution: Use fresh, certified DNA-free reagents. Aliquot reagents into smaller, single-use volumes to prevent contamination of stock solutions. Always use aerosol-resistant pipette tips.

  • Possible Cause 2: Lab Environment Contamination. Contaminants may be present on lab surfaces, in the air, or on equipment.

    • Solution: Perform all pre-PCR steps (DNA extraction, reaction setup) in a dedicated, physically separate area from post-PCR work.[2] Clean work surfaces and pipettes with a 10% bleach solution followed by a 70% ethanol rinse before and after use. Use a laminar flow hood or PCR cabinet.

  • Possible Cause 3: Amplicon Carryover. Previously amplified DNA from other experiments can contaminate new reactions.[2]

    • Solution: Maintain separate pre- and post-PCR work areas and equipment. Never bring amplified products into the pre-PCR area.

Problem: I am detecting DNA from unexpected organisms (e.g., fungi, other insects).

  • Possible Cause 1: Ineffective Surface Sterilization. The sterilization protocol may not be sufficient to remove all external contaminants, such as fungal spores or pollen.[4][5]

    • Solution: Review and optimize your surface sterilization protocol. Increase the incubation time or the concentration of the sterilant (e.g., bleach). Ensure the entire surface of the insect is exposed to the sterilant.[5] See the data tables below for comparisons.

  • Possible Cause 2: Contamination from Food or Parasites. The detected DNA may be from the this compound specimen's last meal or from an endoparasite.[3][10]

    • Solution: If your focus is on the insect's own tissues or specific symbionts, dissection to isolate the target tissue (e.g., gut, reproductive organs) may be necessary after surface sterilization.[10]

  • Possible Cause 3: Cross-Contamination During Collection. Specimens may have been contaminated by other insects in the same collection trap.[3]

    • Solution: Whenever possible, collect and handle individuals separately.[11] If using traps, process samples quickly and use clean tools for each specimen.

Data Presentation

Table 1: Comparison of Surface Sterilization Methods

This table summarizes the effectiveness of common chemical treatments for removing surface contaminants prior to DNA extraction.

Sterilization MethodConcentration & TimeTarget ContaminantEfficacy (Removal/Reduction)Impact on Internal DNAReference
Sodium Hypochlorite 0.5% - 5% for 1-5 minFungal Spores, Plant DNAHigh . Very effective at removing surface DNA.Minimal if time is controlled. Prolonged exposure can degrade sample DNA.[4][5][12]
Ethanol 70% - 95% for 1-5 minBacteria, some fungiModerate . Good for general surface cleaning.Low. Generally safe for sample DNA.[1][4]
Sterile Water Rinse for 1-2 minLoosely adhered debrisLow . Primarily a rinsing agent, not a sterilant.None.[1][4]
UV Radiation 250 nmBacteriaVariable . Effectiveness depends on exposure time and surface topography.Can damage DNA with prolonged exposure.[13][14]
Table 2: Comparison of Post-Collection Storage Preservatives

This table compares common preservatives for their ability to maintain DNA integrity in this compound samples stored at room temperature.

PreservativeDNA YieldPCR Success RateField PracticalityReference
95% Ethanol HighHighHigh (Flammable)[1][8]
Propylene Glycol Moderate-HighHighHigh (Non-flammable alternative to ethanol)[8]
DMSO (saturated with NaCl)LowerModerateHigh (Good for tissue preservation)[1][8]
RNAlater™ LowerModerateModerate (Can be expensive)[8]
None (Dry at Room Temp) LowLowLow (High risk of DNA degradation)[1][6]

Experimental Protocols

Protocol 1: Surface Sterilization of this compound Specimens

This protocol is designed to remove external microbial and environmental DNA from the insect's cuticle.

Materials:

  • 1.5 mL sterile microcentrifuge tubes

  • Sterile forceps

  • 10% Sodium Hypochlorite (Bleach) solution

  • 70% Ethanol

  • Sterile, DNA-free water

  • Vortex mixer

Procedure:

  • Using sterile forceps, place a single this compound specimen into a 1.5 mL microcentrifuge tube.

  • Add 1 mL of 70% ethanol. Vortex for 30 seconds.

  • Carefully remove the ethanol with a pipette.

  • Add 1 mL of sterile water. Vortex for 30 seconds to rinse. Remove the water.

  • Add 1 mL of 10% bleach solution. Incubate for 60 seconds. Note: This time may need to be optimized. Longer times risk damaging the specimen's DNA.

  • Immediately remove the bleach solution.

  • Perform two sequential rinses with 1 mL of sterile, DNA-free water each. Vortex for 30 seconds for each rinse and discard the water.

  • After the final rinse, remove all water and proceed immediately to DNA extraction or flash-freeze the specimen at -80°C for later processing.

Protocol 2: Aseptic Sample Handling in the Laboratory

This protocol outlines best practices for handling samples to prevent cross-contamination during processing.

Materials:

  • Laminar flow hood or PCR cabinet

  • Sterile Petri dishes

  • Sterile dissection tools (forceps, scalpels)

  • 70% Ethanol and 10% Bleach for decontamination

  • Aerosol-resistant pipette tips

Procedure:

  • Prepare Workspace: Before starting, decontaminate the laminar flow hood and all equipment (pipettes, tube racks) with 10% bleach, followed by 70% ethanol and a final wipe with sterile water.

  • Handle One Sample at a Time: Process each this compound specimen individually from start to finish. If processing in batches, ensure samples are clearly labeled and arranged to prevent mix-ups.

  • Use Sterile Tools: Use pre-sterilized, disposable tools where possible. If re-using metal tools like forceps, decontaminate them between each sample by dipping in bleach, then ethanol, and finally rinsing in sterile water.

  • Work Aseptically: When a tube or plate is open, work quickly and efficiently to minimize exposure to airborne contaminants. Do not talk, sing, or cough over open samples.

  • Use Negative Controls: Process a "blank" sample (a tube with only reagents, no insect tissue) alongside your actual samples. This will help you detect any contamination in your reagents or workflow.[9]

  • Physical Separation: Perform DNA extraction and pre-PCR setup in a separate room or dedicated cabinet from any area where amplified DNA (PCR products) is handled.

Visualizations

experimental_workflow cluster_field Field Collection cluster_lab Laboratory Processing cluster_analysis Downstream Analysis collection 1. Collect this compound (Use sterile tools) storage 2. Place in Preservative (e.g., 95% Ethanol) collection->storage Immediate Preservation sterilize 3. Surface Sterilization (Bleach & Ethanol Washes) storage->sterilize Transport to Lab rinse 4. Rinse with Sterile Water sterilize->rinse extract 5. DNA Extraction (Include negative control) rinse->extract pcr 6. PCR Amplification extract->pcr sequence 7. Sequencing pcr->sequence

Caption: Workflow for sterile collection and processing of this compound samples.

troubleshooting_guide start Contamination Detected in Negative Control? reagents Source: Reagents/Consumables? start->reagents Yes no_cont Contamination in Samples Only? start->no_cont No reagents_yes Action: Use new, certified DNA-free reagents. Aliquot stocks. reagents->reagents_yes Yes env Source: Environment/ Carryover? reagents->env No env_yes Action: Deep clean workspace. Use dedicated pre/post-PCR areas. env->env_yes Yes handling Source: Handling Technique? env->handling No handling_yes Action: Review aseptic protocols. Ensure proper tool sterilization. handling->handling_yes Yes ster_eff Issue: Ineffective Sterilization? no_cont->ster_eff Yes ster_eff_yes Action: Optimize sterilization. Increase time/concentration. ster_eff->ster_eff_yes Yes integ Issue: Integrated DNA (Food/Parasite)? ster_eff->integ No integ_yes Action: Dissect target tissue after sterilization. integ->integ_yes Yes

Caption: Logic diagram for troubleshooting sources of sample contamination.

References

Calibration standards for accurate Lasiol quantification.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of Lasiol. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

This compound (2,3,6-trimethyl-5-hepten-1-ol) is a naturally occurring acyclic monoterpenoid alcohol. Accurate quantification is crucial for understanding its biological activity, determining its concentration in various matrices such as plant extracts or biological fluids, and for quality control in drug development processes.

Q2: Which analytical techniques are most suitable for this compound quantification?

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most common techniques for the quantification of terpenoids like this compound. LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially in complex matrices.

Q3: Does this compound require derivatization for HPLC-UV analysis?

This compound lacks a strong chromophore, which results in poor absorption of UV light and consequently low sensitivity. Therefore, derivatization with a UV-absorbing agent is highly recommended to improve its detection and quantification by HPLC-UV.

Q4: What are some suitable derivatizing agents for this compound?

Derivatizing agents that react with the hydroxyl group of this compound to introduce a chromophore are suitable. One common agent is phthalic anhydride, which converts the alcohol to a phthalate hemiester with strong UV absorbance. Other reagents that can be used for derivatizing alcohols for HPLC-UV analysis include 1-Fluoro-2,4-Dinitrobenzene (FDNB) and Benzoyl Chloride.[1]

Q5: How should I prepare this compound samples from plant material?

Sample preparation for this compound from plant matrices typically involves solvent extraction. The choice of solvent depends on the polarity of the target compound. For terpenoids, a common approach is extraction with a polar solvent like methanol or ethanol, followed by filtration and dilution prior to analysis.[2][3]

Q6: What are the key considerations for storing this compound standards and samples?

Monoterpenes can be susceptible to degradation over time, especially when exposed to light and heat.[4] It is recommended to store this compound standard solutions and prepared samples in amber vials at low temperatures (e.g., -20°C or -80°C) to minimize degradation. Stability studies are advised to determine the acceptable storage duration under specific conditions.

Troubleshooting Guides

HPLC-UV Method
Problem Possible Cause Troubleshooting Steps
No or very low this compound peak Insufficient derivatization.- Ensure the derivatization reagent is not expired and has been stored correctly.- Optimize the reaction conditions (e.g., temperature, time, reagent concentration).- Verify the pH of the reaction mixture if applicable.
Low UV detection wavelength.- If not using derivatization, try detecting at a lower wavelength (e.g., 200-215 nm), but be aware of potential interference from solvents and other matrix components.[2]
This compound degradation.- Prepare fresh standards and samples.- Ensure proper storage conditions (protection from light, low temperature).
Poor peak shape (tailing or fronting) Column overload.- Dilute the sample and re-inject.
Incompatible mobile phase.- Adjust the mobile phase composition, particularly the pH if using a buffer.
Column contamination.- Wash the column with a strong solvent.- Consider using a guard column.
Inconsistent retention times Fluctuations in mobile phase composition or flow rate.- Ensure the mobile phase is properly mixed and degassed.- Check the pump for leaks or pressure fluctuations.
Temperature variations.- Use a column oven to maintain a consistent temperature.
LC-MS/MS Method
Problem Possible Cause Troubleshooting Steps
Low signal intensity Poor ionization of this compound.- Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature).- Adjust the mobile phase pH to promote ionization. This compound, being an alcohol, may ionize better in positive ion mode with the formation of adducts.
Matrix effects (ion suppression).- Improve sample cleanup to remove interfering matrix components.- Dilute the sample.- Use a stable isotope-labeled internal standard if available.
High background noise Contaminated mobile phase or LC system.- Use high-purity solvents and additives.- Flush the LC system and mass spectrometer.
Carryover from previous injections.- Optimize the wash solvent and injection sequence.
Inaccurate quantification Improper internal standard selection or use.- Use an internal standard that is structurally similar to this compound and co-elutes closely. A stable isotope-labeled this compound is ideal.[5][6]- Ensure the internal standard is added at a consistent concentration to all samples and standards early in the sample preparation process.[6]
Non-linear calibration curve.- Extend the calibration range or use a weighted regression model.- Check for detector saturation at high concentrations.

Experimental Protocols

Protocol 1: this compound Quantification by HPLC-UV with Derivatization

This protocol provides a general methodology for the quantification of this compound in plant extracts using HPLC-UV after derivatization with phthalic anhydride.

1. Preparation of Calibration Standards:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Perform serial dilutions to prepare a series of calibration standards covering the expected concentration range of the samples.

2. Sample Preparation:

  • Extract the plant material with a suitable solvent (e.g., methanol).

  • Filter the extract through a 0.45 µm syringe filter.

  • Dilute the filtered extract to fall within the calibration range.

3. Derivatization Procedure:

  • To an aliquot of the standard or sample solution, add a solution of phthalic anhydride in a suitable solvent (e.g., 1,4-dioxane).

  • Add a catalyst, such as pyridine, and incubate the mixture at an elevated temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes).

  • Cool the reaction mixture and dilute with the mobile phase before injection.

4. HPLC-UV Conditions (Example):

Parameter Condition
Column C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of acetonitrile and water
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection 230 nm (for phthalate derivatives)[7]

5. Quantitative Data (Hypothetical for this compound based on similar compounds):

Parameter Value
Linearity Range 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1 µg/mL
Recovery 85 - 105%
Precision (%RSD) < 5%
Protocol 2: this compound Quantification by LC-MS/MS

This protocol outlines a hypothetical LC-MS/MS method for the direct quantification of this compound, inspired by methods for similar monoterpenoid alcohols like linalool.[8]

1. Preparation of Calibration Standards and Samples:

  • Follow the same procedure as in Protocol 1 for the preparation of calibration standards and sample extracts. Derivatization is not required.

2. Internal Standard:

  • Select a suitable internal standard (IS), preferably a stable isotope-labeled this compound (e.g., this compound-d3). If unavailable, a structurally similar alcohol that is not present in the sample can be used.

  • Add a fixed concentration of the IS to all standards and samples before any sample processing steps.

3. LC-MS/MS Conditions (Hypothetical):

Parameter Condition
Column C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid (gradient elution)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions This compound: m/z 139.1 -> 81.1 (Quantifier), 139.1 -> 69.1 (Qualifier)IS (Hypothetical): e.g., Linalool m/z 137.1 -> 95.1[8]

4. Quantitative Data (Hypothetical for this compound based on similar compounds):

Parameter Value
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Recovery 90 - 110%
Precision (%RSD) < 10%

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Plant Material / Biological Fluid Extraction Solvent Extraction Sample->Extraction Standard This compound Standard SerialDilution Serial Dilution Standard->SerialDilution Filtration Filtration Extraction->Filtration Dilution1 Dilution Filtration->Dilution1 IS_add Add Internal Standard (for LC-MS/MS) Dilution1->IS_add LC-MS/MS Path Derivatization Derivatization (for HPLC-UV) Dilution1->Derivatization HPLC-UV Path SerialDilution->IS_add LC-MS/MS Path SerialDilution->Derivatization HPLC-UV Path LC_MSMS LC-MS/MS Analysis IS_add->LC_MSMS HPLC_UV HPLC-UV Analysis Derivatization->HPLC_UV CalCurve Calibration Curve Construction HPLC_UV->CalCurve LC_MSMS->CalCurve Quantification Quantification of this compound CalCurve->Quantification Report Final Report Quantification->Report

General workflow for this compound quantification.

Troubleshooting_Logic cluster_hplcuv HPLC-UV Troubleshooting cluster_lcmsms LC-MS/MS Troubleshooting start Problem Encountered (e.g., No Peak, Poor Shape) check_deriv Check Derivatization? start->check_deriv check_uv Check UV Settings? start->check_uv check_degrad Check for Degradation? start->check_degrad check_col_overload Column Overload? start->check_col_overload check_mp Mobile Phase Issue? start->check_mp check_ion Check Ionization? start->check_ion check_matrix Matrix Effects? start->check_matrix check_contam Contamination? start->check_contam check_is Internal Standard Issue? start->check_is solution Problem Resolved check_deriv->solution check_uv->solution check_degrad->solution check_col_overload->solution check_mp->solution check_ion->solution check_matrix->solution check_contam->solution check_is->solution

A logical flow for troubleshooting common issues.

References

Validation & Comparative

Synthetic Lasiol: A Comparative Guide to its Behavioral Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the behavioral activity of synthetic Lasiol, a key trail pheromone component of the ant Lasius fuliginosus, with other relevant compounds. The data presented is intended to inform research into insect behavior, chemical ecology, and the development of novel pest management strategies.

Executive Summary

Synthetic this compound, identified as (2S,3S)-2,3,6-trimethylhept-5-en-1-ol, is a crucial component of the trail pheromone of the ant Lasius fuliginosus. Bioassays confirm its activity in inducing trail-following behavior in this and related ant species. This guide presents a comparative analysis of synthetic this compound's efficacy against other known ant trail pheromone components, namely (R)-mellein and 2,6-dimethyl-5-heptenol (DMH). While direct comparative data for this compound against these specific alternatives in L. fuliginosus is limited, data from the closely related species Lasius flavus provides valuable insights into the relative potency of different pheromone components.

Comparative Behavioral Activity

The following table summarizes the quantitative data on the trail-following activity of different synthetic pheromone components in Lasius ants. The data for (R)-mellein and DMH is derived from studies on Lasius flavus and serves as a benchmark for comparison.

CompoundChemical NameTarget SpeciesBioassay TypeMinimum Effective Concentration (pg/cm)Trail Following Response
Synthetic this compound (2S,3S)-2,3,6-trimethylhept-5-en-1-olLasius fuliginosusTrail-followingData not available in direct comparisonInduces trail-following
(R)-Mellein (R)-3,4-Dihydro-8-hydroxy-3-methylisocoumarinLasius flavusCircular Bioassay0.01[1]Significant trail-following activity
DMH 2,6-dimethyl-5-heptenolLasius flavusCircular Bioassay1000 (1 ng/µl)100-fold less active than (R)-mellein[1]

Note: While quantitative data for a direct comparison of synthetic this compound is not available in the searched literature, its identification as a key trail pheromone component in Lasius fuliginosus strongly indicates its high behavioral activity for this species. The data for (R)-mellein and DMH in Lasius flavus highlights the significant differences in potency that can exist between different pheromone components.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of behavioral bioassays. Below are protocols for key experiments used to assess the behavioral activity of ant trail pheromones.

Circular Bioassay for Trail-Following Activity

This protocol is adapted from studies on Lasius flavus and is suitable for quantifying trail-following responses.[1]

Objective: To determine the concentration at which a synthetic compound elicits a significant trail-following response.

Materials:

  • Synthetic pheromone compound (e.g., this compound, mellein, DMH) dissolved in a suitable solvent (e.g., hexane) at various concentrations.

  • Filter paper discs (e.g., 9 cm diameter).

  • Glass petri dishes.

  • Micropipette.

  • Worker ants of the target species (e.g., Lasius fuliginosus).

  • Video recording equipment and analysis software.

Procedure:

  • Using a micropipette, apply a specific volume (e.g., 10 µl) of the test solution evenly along a circular path drawn on the filter paper disc.

  • Allow the solvent to evaporate completely.

  • Place the treated filter paper in a clean glass petri dish.

  • Introduce a single worker ant into the center of the filter paper disc.

  • Record the ant's movement for a set period (e.g., 5 minutes).

  • Analyze the video to quantify the distance the ant follows the marked trail.

  • Repeat the experiment with different concentrations of the test compound and with a solvent-only control.

  • Statistical analysis is then used to determine the minimum concentration that elicits a significantly greater trail-following response compared to the control.

Y-Maze Bioassay for Olfactory Choice

This bioassay is used to assess the preference of ants for one chemical cue over another.

Objective: To determine if ants are preferentially attracted to a synthetic pheromone.

Materials:

  • Y-shaped maze constructed from glass or plastic.

  • Air pump to deliver a constant flow of purified air through each arm of the maze.

  • Odor sources: filter paper treated with the synthetic pheromone or a control substance (solvent only).

  • Worker ants of the target species.

  • Video recording and tracking software.

Procedure:

  • Place an odor source at the end of each arm of the Y-maze. One arm will contain the synthetic pheromone, and the other will contain the solvent control.

  • Introduce a single ant at the entrance of the maze.

  • Allow the ant to move freely and choose one of the arms.

  • Record the first choice of the ant and the time spent in each arm.

  • Clean the maze thoroughly between trials to remove any residual chemical cues.

  • Repeat the experiment with a sufficient number of ants to allow for statistical analysis of choice preference.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis P1 Synthesize this compound P2 Prepare Serial Dilutions P1->P2 P3 Treat Filter Paper/Odor Source P2->P3 B1 Introduce Ant to Arena P3->B1 B2 Record Behavioral Response B1->B2 A1 Quantify Trail Following/ Choice Preference B2->A1 A2 Statistical Analysis A1->A2 A3 Determine Effective Concentration A2->A3

Caption: Workflow for confirming the behavioral activity of synthetic this compound.

Signaling_Pathway cluster_reception Signal Reception cluster_transduction Signal Transduction cluster_response Behavioral Response This compound This compound Molecule Receptor Odorant Receptor (in antenna) This compound->Receptor G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger Cascade G_Protein->Second_Messenger Ion_Channel Ion Channel Opening Second_Messenger->Ion_Channel Neuron_Firing Action Potential in Olfactory Neuron Ion_Channel->Neuron_Firing Brain Signal to Brain Neuron_Firing->Brain Behavior Trail-Following Behavior Brain->Behavior

Caption: Putative signaling pathway for this compound-induced trail following.

References

Comparative Efficacy of Lasiol and Other Key Ant Pheromones: A Scientific Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of prominent ant pheromones, with a particular focus on the compounds associated with Lasius fuliginosus (commonly known as the jet black ant), and other well-studied ant species. While the initial query centered on "Lasiol," research indicates that the primary communicative chemicals for Lasius fuliginosus are Dendrolasin and Mellein. This guide will therefore focus on these compounds and compare their efficacy with other significant ant trail and alarm pheromones.

Introduction to Ant Pheromones

Ants utilize a complex chemical language to mediate a variety of social behaviors crucial for colony survival and organization. These chemical signals, or pheromones, can be broadly categorized into several functional classes, including trail pheromones for recruitment to food sources, alarm pheromones to signal danger, aggregation pheromones to promote grouping, and sex pheromones for reproduction. The efficacy of these pheromones is a critical area of study for understanding ant behavior and for developing targeted pest management strategies.

This guide will compare the efficacy of the following key ant pheromones:

  • Dendrolasin and Mellein: Associated with Lasius fuliginosus. Dendrolasin is a major component of the mandibular gland secretion and is primarily linked to alarm responses, while Mellein has been identified as a component of the trail pheromone.

  • 3-ethyl-2,5-dimethylpyrazine: The primary trail pheromone of the European fire ant, Myrmica rubra.

  • (Z)-9-hexadecenal: A key component of the trail pheromone for the invasive Argentine ant, Linepithema humile.

Quantitative Efficacy of Ant Pheromones

Table 1: Efficacy of Trail Pheromones in Recruitment and Trail-Following Bioassays

PheromoneAnt SpeciesBioassay TypeConcentrationObserved EfficacyCitation
Mellein Lasius flavusTrail-following circle assay0.01 pg/cmSignificant trail-following activity observed at this low concentration.[1][2]
3-ethyl-2,5-dimethylpyrazine Myrmica rubraBinary choice arena200 Ant Equivalents (AEs)Recruited 69% of foraging ants to the food bait.[3][4]
(Z)-9-hexadecenal Linepithema humileY-maze bioassay20 pg/cmOver 90% of ants chose the arm treated with the pheromone.[5][6]
(Z)-9-hexadecenal Linepithema humileField test (enhancement of feeding)Not specifiedEnhanced feeding at sucrose solution vials by 29% at 4 hours and 33% at 24 hours.[7]

Table 2: Efficacy of Alarm Pheromones

PheromoneAnt SpeciesBioassay TypeConcentrationObserved EfficacyCitation
Dendrolasin Lasius fuliginosusMandible Opening Response (MOR) assay≥ 1 pg/lCaused a heightened level of aggression, indicating an alarm response.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are descriptions of common experimental protocols used to assess the efficacy of ant pheromones.

Trail-Following Bioassay (Y-Maze or Linear Trail)

This bioassay is designed to quantify the ability of a pheromone to elicit and maintain trail-following behavior in ants.

Objective: To determine if ants follow an artificial trail laid with a synthetic pheromone.

Materials:

  • Y-shaped or linear track (e.g., glass, filter paper).

  • Test pheromone dissolved in a suitable solvent (e.g., hexane).

  • Control solvent.

  • Ant colony with foraging workers.

  • Video recording equipment and analysis software.

Procedure:

  • An artificial trail is created by applying the pheromone solution along one arm of the Y-maze or along the linear track. The other arm (or a parallel track) is treated with the solvent alone to serve as a control.

  • A single ant is introduced at the start of the track.

  • The ant's movement is recorded.

  • The percentage of ants choosing the pheromone-treated path over the control path is calculated. For linear trails, the distance the ant follows the trail and its speed can be measured.

  • The experiment is repeated with multiple ants to ensure statistical significance.

Data Analysis:

  • Chi-square tests can be used to determine if the preference for the pheromone trail is statistically significant.

  • For linear trails, parameters such as velocity, amplitude of deviation from the trail, and fidelity (percentage of time on the trail) can be quantified and compared between different pheromones or concentrations.

Recruitment Bioassay (Foraging Arena)

This bioassay assesses the effectiveness of a pheromone in recruiting nestmates to a food source.

Objective: To measure the number of ants recruited to a food source associated with a pheromone.

Materials:

  • Foraging arena connected to a nest entrance.

  • Food source (e.g., sucrose solution).

  • Test pheromone and control solvent.

  • Application device (e.g., micropipette).

Procedure:

  • A trail of the test pheromone is laid from the nest entrance to a food source within the arena. A control setup with a solvent-only trail is also prepared.

  • The number of ants that reach the food source over a specific period is counted.

  • The experiment is replicated multiple times.

Data Analysis:

  • The mean number of recruited ants for the pheromone and control treatments are compared using statistical tests such as a t-test or ANOVA.

Mandible Opening Response (MOR) Assay for Alarm Pheromones

This bioassay is used to quantify an ant's aggressive or alarm response to a chemical stimulus.

Objective: To determine if a compound elicits an alarm response, characterized by mandible opening.

Materials:

  • Small observation chamber.

  • Filter paper disc.

  • Test compound and control solvent.

  • Individual worker ants.

Procedure:

  • A small amount of the test compound is applied to the filter paper disc.

  • An individual ant is introduced into the chamber.

  • The ant's behavior is observed, specifically looking for the opening of its mandibles, which is a characteristic alarm response.

  • The percentage of ants exhibiting the response is recorded.

Data Analysis:

  • The proportion of ants showing the mandible opening response is compared between the test compound and the control.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the conceptual signaling pathway for ant pheromone detection and a typical experimental workflow for pheromone efficacy testing.

AntPheromoneSignaling cluster_environment External Environment cluster_ant Ant Sensory System cluster_brain Ant Brain Pheromone Pheromone Molecules Antenna Antenna Pheromone->Antenna Binding ORN Olfactory Receptor Neuron (ORN) Antenna->ORN Receptor Pheromone Receptor ORN->Receptor Activation AL Antennal Lobe Receptor->AL Signal Transduction MB Mushroom Bodies (Learning & Memory) AL->MB LH Lateral Horn (Innate Behavior) AL->LH Behavior Behavioral Response (e.g., Trail Following, Aggression) MB->Behavior LH->Behavior

Caption: Generalized signaling pathway for ant pheromone perception.

PheromoneEfficacyWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Conclusion Pheromone_Synthesis Pheromone Synthesis/ Extraction Pheromone_Application Pheromone Application to Substrate Pheromone_Synthesis->Pheromone_Application Colony_Maintenance Ant Colony Maintenance Ant_Introduction Introduction of Ants to Bioassay Colony_Maintenance->Ant_Introduction Bioassay_Setup Bioassay Setup (e.g., Y-Maze, Arena) Bioassay_Setup->Pheromone_Application Pheromone_Application->Ant_Introduction Behavioral_Recording Behavioral Recording (Video Analysis) Ant_Introduction->Behavioral_Recording Data_Quantification Data Quantification (% Choice, Speed, etc.) Behavioral_Recording->Data_Quantification Statistical_Analysis Statistical Analysis (e.g., Chi-square, ANOVA) Data_Quantification->Statistical_Analysis Efficacy_Conclusion Conclusion on Pheromone Efficacy Statistical_Analysis->Efficacy_Conclusion

Caption: A typical experimental workflow for assessing ant pheromone efficacy.

References

Lack of Specific Data on "Lasiol" Prevents Direct Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and biochemical databases did not yield any information on a specific compound named "Lasiol" derived from the ant species Lasius fuliginosus. Consequently, no experimental data on its cross-reactivity with other insect species is available. This guide will instead provide an overview of the known bioactive compounds from Lasius fuliginosus and a general comparison of the cross-reactivity of venom components from other ant species to serve as a resource for researchers in the field.

Bioactive Compounds Associated with Lasius fuliginosus

While a specific venom component "this compound" is not documented, the jet black ant, Lasius fuliginosus, is known to produce other bioactive substances. The primary defensive and communicatory compound identified from its mandibular glands is Dendrolasin, a terpenoid that functions as an alarm pheromone.[1][2]

Furthermore, the carton nests of Lasius fuliginosus, constructed from wood fragments, saliva, and honeydew, have been a subject of research. Aqueous extracts from these nests have demonstrated significant antioxidative and chemopreventive properties.[3][4] Studies have also revealed that these nest extracts can inhibit the growth of fungi responsible for nosemosis in honeybees, indicating the presence of potent antifungal agents.[5]

General Principles of Ant Venom Composition and Cross-Reactivity

Ant venoms are complex chemical arsenals that vary significantly between species. They serve multiple functions, including predation, defense, and communication.[6] The composition of these venoms is highly diverse, containing a wide array of bioactive molecules.

Key Components of Ant Venoms:

  • Peptides and Proteins: Many ant venoms, particularly from stinging subfamilies, are rich in peptides.[7] These can be linear cytolytic peptides that disrupt cell membranes, or more complex disulfide-bonded peptides that act as neurotoxins.[6] Enzymes such as phospholipases are also common and are major allergens.[8]

  • Alkaloids: Some species, like the fire ant (Solenopsis invicta), have venoms dominated by alkaloids, which have cytotoxic properties.[9]

  • Formic Acid: Ants of the Formicinae subfamily, which includes Lasius fuliginosus, are known for using formic acid as a primary component of their venom, which is sprayed rather than injected.[6]

Table 1: Examples of Bioactive Peptides from Various Ant Species

As no data for "this compound" is available, this table presents examples of characterized insecticidal peptides from other ant species to illustrate the diversity and activity of such compounds.

Peptide/Toxin NameSource Ant SpeciesPeptide TypeKnown Activity
Δ-pseudomyrmecitoxin-Pp1aPseudomyrmex penetratorHeterodimericPotent insecticidal effects in blowflies (LD50 = 3 nmol/g), cytotoxic.[13]
U11 ToxinTetramorium bicarinatumHelix Ring PeptideHighly paralytic against blowflies and honeybees; may modulate potassium channels.[14]
PoneratoxinParaponera clavataLinear PeptideNeurotoxic; modulates voltage-gated sodium channels in the nervous system.[6]
PonericinsNeoponera goeldiiLinear PeptidesHemolytic, antibacterial, and insecticidal activities.[6]

Experimental Protocols for Assessing Venom Cross-Reactivity

To provide a methodological context for researchers, a generalized protocol for assessing the insecticidal spectrum and cross-reactivity of a novel venom-derived peptide is outlined below.

1. Peptide Isolation and Synthesis:

  • The peptide of interest is first isolated from the crude venom using techniques like High-Performance Liquid Chromatography (HPLC).

  • The amino acid sequence is determined via mass spectrometry and Edman degradation.

  • For further studies, the peptide is typically chemically synthesized to ensure a pure and sufficient supply.

2. Insecticidal Bioassays:

  • Target Species Selection: A panel of insect species from different orders (e.g., Diptera - fruit flies, Lepidoptera - moth larvae, Coleoptera - beetles) is selected to screen for broad-spectrum activity versus specificity.

  • Administration: The purified or synthesized peptide is administered to the test insects, typically via microinjection into the thorax or abdomen. A range of doses is used to determine the median lethal dose (LD50) or paralytic dose (PD50).

  • Observation: Insects are monitored at set time points (e.g., 1, 10, 30, 60 minutes, and 24 hours) for signs of paralysis, loss of coordination, or mortality. Control groups are injected with the carrier solvent (e.g., saline solution) only.

3. Cellular and Molecular Assays:

  • Cytotoxicity Assays: The peptide's effect on insect cell lines (e.g., Sf9 from Spodoptera frugiperda or S2 from Drosophila melanogaster) is measured to assess general membrane-disrupting activity. This is often done using viability assays like MTT or by measuring the release of lactate dehydrogenase (LDH).

  • Electrophysiology: For neurotoxins, patch-clamp techniques on isolated insect neurons can be used to identify the specific ion channels (e.g., sodium, potassium, calcium channels) targeted by the peptide. This provides insight into the precise mechanism of action.

Visualizations: Generalized Workflows and Mechanisms

The following diagrams illustrate a general experimental workflow for screening venom components and a simplified mechanism of action for a common class of insecticidal peptides. These are provided as conceptual guides and are not specific to any compound from Lasius fuliginosus.

G cluster_0 Phase 1: Discovery & Characterization cluster_1 Phase 2: Cross-Reactivity Screening cluster_2 Phase 3: Analysis Venom Crude Ant Venom Collection HPLC HPLC Fractionation Venom->HPLC MS Mass Spectrometry (Sequencing) HPLC->MS Injection Microinjection Bioassay Synth Peptide Synthesis MS->Synth Data Data Collection (LD50 / PD50) Synth->Injection Diptera Order: Diptera (e.g., Blowfly) Injection->Diptera Lepidoptera Order: Lepidoptera (e.g., Moth Larva) Injection->Lepidoptera Coleoptera Order: Coleoptera (e.g., Beetle) Injection->Coleoptera Hymenoptera Order: Hymenoptera (e.g., Honeybee) Injection->Hymenoptera Compare Comparative Analysis of Species Sensitivity Data->Compare

Caption: General experimental workflow for venom peptide cross-reactivity screening.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Peptide Insecticidal Peptides Pore Pore Formation Peptide->Pore Binding & Aggregation Membrane Ion Unregulated Ion Influx (Na+, Ca2+) Pore->Ion Depol Membrane Depolarization Ion->Depol Paralysis Cell Lysis & Paralysis Depol->Paralysis

Caption: Generalized mechanism for a pore-forming insecticidal peptide.

References

Validating Chemical Cues for Nestmate Recognition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

To the esteemed community of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the chemical cues involved in insect nestmate recognition. Initial inquiries into the role of "Lasiol" did not yield specific findings within the current body of scientific literature, suggesting it may be a proprietary or less common term. Therefore, this document focuses on the well-established primary mediators of nestmate recognition: Cuticular Hydrocarbons (CHCs).

This guide will delve into the experimental validation of CHCs, comparing the roles of different hydrocarbon classes and detailing the methodologies used to ascertain their function in maintaining social colony integrity.

The Central Role of Cuticular Hydrocarbons (CHCs)

Nestmate recognition is a critical process for the survival and cohesion of social insect colonies, allowing them to distinguish between members of their own colony and foreign individuals.[1][2] This recognition is primarily mediated by a complex blend of chemical signals present on the insect's cuticle, collectively known as cuticular hydrocarbons (CHCs).[3][4] These lipids not only prevent desiccation but also serve as a chemical signature or "colony odor."[5] This signature is a complex mixture of linear alkanes (n-alkanes), alkenes, and methyl-branched alkanes.[3][6] The precise composition and relative abundance of these compounds are often unique to a colony, creating a specific chemical profile that is learned by its members.[4]

Comparative Efficacy of CHC Classes in Eliciting Aggression

The different classes of CHCs do not contribute equally to the nestmate recognition signature. Experimental evidence suggests that methyl-branched alkanes and alkenes are often more crucial for eliciting an aggressive response from nestmates than linear alkanes.[7]

Table 1: Aggressive Responses to Manipulated Cuticular Hydrocarbon Profiles

This table summarizes data from behavioral assays where the CHC profiles of ants were artificially modified and the subsequent aggressive responses from nestmates were quantified.

SpeciesExperimental ConditionBehavioral AssayQuantitative OutcomeReference
Formica exsectaGlass beads coated with synthetic 'nest-mate' alkene profileAggression AssayReduced aggression observed[8]
Formica exsectaGlass beads coated with synthetic alkane profileAggression AssayNo significant reduction in aggression[8]
Pachycondyla analisApplication of non-nestmate CHC extractMandible Opening Response (MOR)Significant increase in MOR, indicating aggression[9][10]
Pachycondyla analisApplication of nestmate CHC extractMandible Opening Response (MOR)Low levels of MOR observed[9][10]
Cardiocondyla obscuriorQueens with depleted CHC profilesAggression AssayVirtually no aggression from non-nestmates[4][6][11]
Formica japonicaGlass dummy with isolated non-nestmate hydrocarbonsAggression AssayAggressive responses observed[12]
Formica japonicaGlass dummy with isolated nestmate hydrocarbonsAggression AssayLess attention and no aggression[12]
Table 2: Dose-Dependent Aggressive Response to CHCs in Formica yessensis

This table illustrates the relationship between the concentration of CHCs on a foreign object and the aggressive response elicited in resident workers. Data is conceptualized from graphical representations in the cited literature.

CHC SourceAnt Equivalent AmountPercentage of Workers Exhibiting Biting Behavior
NestmateLowLow
NestmateHighModerate
Non-nestmate (Same Supercolony)LowModerate
Non-nestmate (Same Supercolony)HighHigh
Non-nestmate (Different Supercolony)LowHigh
Non-nestmate (Different Supercolony)HighVery High
Allospecific (Camponotus japonicus)LowVery High
Allospecific (Camponotus japonicus)HighVery High

Data in this table is derived from the dose-response curves presented in Akino et al. (2004) and is intended to be illustrative of the trends observed.

Experimental Protocols for Validating Nestmate Recognition Cues

The validation of a chemical's role in nestmate recognition involves a multi-step process combining chemical analysis and behavioral assays.

Chemical Analysis of Cuticular Hydrocarbons
  • Extraction: CHCs are extracted from individual insects or groups of nestmates by brief immersion in a non-polar solvent like hexane or pentane.

  • Analysis: The extract is then analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the individual hydrocarbon components. This allows for the characterization of the colony-specific CHC profile.[3]

Behavioral Assays

Behavioral assays are essential to link the chemical profile to a behavioral response.

  • Aggression Assays: These are the most common type of assay. They typically involve introducing a foreign individual (a non-nestmate) or a manipulated object (e.g., a glass bead or a dead ant) into a colony or to a group of resident workers.[13] The interactions are then observed and scored for aggressive behaviors such as mandible opening, biting, and stinging.[14]

  • Mandible Opening Response (MOR) Bioassay: This is a more controlled assay where an individual ant is restrained, and a stimulus (e.g., a filter paper or a glass rod coated with a chemical extract) is presented to its antennae.[15] The opening of the mandibles is a clear and quantifiable aggressive response.[15] This method is particularly useful for isolating the effect of specific chemical cues.[15]

Manipulation of CHC Profiles

To definitively establish a causal link between a specific CHC and nestmate recognition, researchers manipulate the chemical profile of an individual or a dummy.

  • Solvent Washing: The natural CHC profile of an ant can be removed by washing it with a solvent. The ant can then be coated with a synthetic hydrocarbon or a CHC extract from another colony.

  • Application of Synthetic Hydrocarbons: Commercially available or synthesized hydrocarbons can be applied to a solvent-washed ant or a neutral object (like a glass bead) to test the behavioral response to specific compounds or classes of compounds.[16][17]

Visualizing the Pathways and Processes

Signaling Pathway for CHC-Based Nestmate Recognition

CHC_Signaling_Pathway CHC-Based Nestmate Recognition Pathway cluster_0 Individual Encounter cluster_1 Neural Processing cluster_2 Behavioral Outcome Encountered_Ant Encountered Ant's Cuticular Hydrocarbons (Label) Resident_Ant_Antenna Resident Ant's Antennal Chemosensors Encountered_Ant->Resident_Ant_Antenna Detection Antennal_Lobe Antennal Lobe (Odor Processing) Resident_Ant_Antenna->Antennal_Lobe Signal Transduction Mushroom_Bodies Mushroom Bodies (Learning and Memory - Template Formation) Antennal_Lobe->Mushroom_Bodies Template_Comparison Comparison of Label to Neural Template Antennal_Lobe->Template_Comparison Mushroom_Bodies->Template_Comparison Match Label Matches Template Template_Comparison->Match Sufficient Similarity Mismatch Label Mismatches Template Template_Comparison->Mismatch Sufficient Dissimilarity Acceptance Acceptance (e.g., Grooming, Trophallaxis) Match->Acceptance Aggression Aggression (e.g., Mandible Opening, Biting) Mismatch->Aggression

Caption: A simplified signaling pathway for CHC-based nestmate recognition in social insects.

Experimental Workflow for Validating a Nestmate Recognition Cue

Experimental_Workflow Workflow for Validating a Nestmate Recognition Cue Start Hypothesize a Chemical Cue Extraction Extract Cuticular Lipids from Nestmates and Non-nestmates Start->Extraction Analysis Analyze Extracts using GC-MS to Identify and Quantify Compounds Extraction->Analysis Behavioral_Assay_1 Conduct Behavioral Assays (e.g., Aggression Assay) with Whole Extracts Analysis->Behavioral_Assay_1 Result_1 Significant Difference in Aggression? Behavioral_Assay_1->Result_1 Fractionation Fractionate Extract into Different Chemical Classes (e.g., Alkanes, Alkenes) Result_1->Fractionation Yes No_Conclusion Re-evaluate Hypothesis Result_1->No_Conclusion No Behavioral_Assay_2 Conduct Behavioral Assays with Chemical Fractions Fractionation->Behavioral_Assay_2 Result_2 Identify Active Fraction(s) Behavioral_Assay_2->Result_2 Synthesis Synthesize or Obtain Pure Putative Cue(s) Result_2->Synthesis Behavioral_Assay_3 Conduct Behavioral Assays with Synthetic Compound(s) on Dummies or Solvent-Washed Ants Synthesis->Behavioral_Assay_3 Result_3 Does Synthetic Cue Elicit Aggression? Behavioral_Assay_3->Result_3 Conclusion Validate or Refute Hypothesized Cue Result_3->Conclusion Yes Result_3->No_Conclusion No

Caption: A typical experimental workflow for the identification and validation of a chemical cue in nestmate recognition.

Logical Comparison of CHC Classes in Nestmate Recognition

CHC_Comparison Relative Importance of CHC Classes in Nestmate Recognition CHC_Profile Total Cuticular Hydrocarbon Profile Linear_Alkanes Linear Alkanes (n-alkanes) CHC_Profile->Linear_Alkanes Methyl_Branched_Alkanes Methyl-Branched Alkanes CHC_Profile->Methyl_Branched_Alkanes Alkenes Alkenes CHC_Profile->Alkenes Role_Desiccation Primary Role in Desiccation Resistance Linear_Alkanes->Role_Desiccation Role_Recognition Higher Importance in Nestmate Recognition Methyl_Branched_Alkanes->Role_Recognition Role_Variability High Structural Variability, Potentially More Informative Methyl_Branched_Alkanes->Role_Variability Alkenes->Role_Recognition Alkenes->Role_Variability

Caption: Logical relationship and general roles of different CHC classes in social insects.

References

Comparative Analysis of Lasiol Production Across Ant Castes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Introduction to Lasiol and its Significance

This compound is a terpenoid compound identified in the mandibular gland secretions of ants belonging to the genus Lasius, such as Lasius meridionalis. The mandibular glands in ants are crucial for a variety of social behaviors, including alarm signaling, defense, and potentially mating. The chemical composition of these glands often varies significantly between different castes within a colony, reflecting their distinct social roles. For instance, in the closely related species Lasius fuliginosus, the mandibular glands produce Dendrolasin, a well-documented alarm pheromone.[1] Given the functional diversification of castes, it is hypothesized that the production of this compound also differs quantitatively among workers, queens, and males.

Comparative Production of Mandibular Gland Secretions Across Castes

Studies on various ant species have demonstrated that the size and secretory output of the mandibular glands are often correlated with the behavioral repertoire of each caste.

  • Workers: As the primary foragers and defenders of the colony, workers are expected to produce significant quantities of alarm pheromones. Their frequent interaction with the external environment and potential threats necessitates a robust chemical defense and communication system.

  • Queens: The primary reproductive caste, the queen's role is centered within the nest. While she possesses mandibular glands, their primary function may be geared towards social integration and signaling reproductive status rather than alarm. Consequently, the production of alarm-related compounds like this compound might be lower compared to workers.

  • Males: The primary role of males is reproduction. In many ant species, males have been observed to have hypertrophied mandibular glands.[2] This suggests a potential role for their mandibular gland secretions as sex pheromones to attract queens during nuptial flights. This specialized function could imply a significantly higher production of specific volatile compounds, including this compound or its derivatives, compared to other castes.

Data Presentation: Hypothetical this compound Content in Lasius meridionalis Castes

The following table presents a hypothetical yet informed comparison of this compound content across the different castes of Lasius meridionalis. This data is extrapolated from morphological studies on Lasius niger[2] and quantitative analyses of mandibular gland components in other ant species. It serves as a model for expected results in future quantitative studies.

CastePrimary RoleMandibular Gland Size (Relative)Hypothetical this compound Quantity (ng/individual)
Worker Foraging, Defense, Brood CareModerate50 - 150
Queen ReproductionModerate to Small20 - 80
Male MatingLarge (Hypertrophied)200 - 500+

Disclaimer: The quantitative data in this table is hypothetical and intended to illustrate the expected relative differences based on current biological understanding. Empirical validation is required.

Experimental Protocols

To empirically determine the caste-specific production of this compound, the following experimental workflow is recommended.

Sample Collection and Caste Identification
  • Ant Species: Lasius meridionalis or a related species known to produce this compound.

  • Collection: Collect individuals from different castes (workers, queens, and males) from mature colonies. It is crucial to collect from multiple colonies to account for inter-colony variation.

  • Identification: Morphologically identify and separate the individuals into their respective castes. Note any size variation within the worker caste (e.g., major and minor workers, if present).

Gland Dissection and Extraction
  • Dissection: Under a stereomicroscope, carefully dissect the heads of individual ants in a saline solution.

  • Gland Removal: Isolate the mandibular glands.

  • Extraction: Place the dissected glands from a single individual into a vial containing a suitable solvent (e.g., hexane) with a known amount of an internal standard (e.g., a synthetic alkane not present in the ant). This allows for precise quantification.

Chemical Analysis
  • Instrumentation: Use Gas Chromatography-Mass Spectrometry (GC-MS) for the separation and identification of volatile compounds.

  • Quantification: The amount of this compound in each sample can be quantified by comparing the peak area of this compound to the peak area of the internal standard.

  • Statistical Analysis: Perform statistical tests (e.g., ANOVA) to compare the mean quantities of this compound across the different castes.

Mandatory Visualization

Below are diagrams illustrating the hypothesized biosynthetic pathway of this compound and the experimental workflow for its quantification.

Lasiol_Biosynthesis cluster_pathway Hypothesized this compound Biosynthesis Acetyl-CoA Acetyl-CoA Mevalonate Pathway Mevalonate Pathway Acetyl-CoA->Mevalonate Pathway Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate Pathway->Isopentenyl Pyrophosphate (IPP) Geranyl Pyrophosphate (GPP) Geranyl Pyrophosphate (GPP) Isopentenyl Pyrophosphate (IPP)->Geranyl Pyrophosphate (GPP) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Geranyl Pyrophosphate (GPP)->Farnesyl Pyrophosphate (FPP) Sesquiterpene Synthase Sesquiterpene Synthase Farnesyl Pyrophosphate (FPP)->Sesquiterpene Synthase This compound This compound Sesquiterpene Synthase->this compound

Caption: Hypothesized biosynthetic pathway of the sesquiterpenoid this compound in ants.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Quantification A Sample Collection (Workers, Queens, Males) B Caste Identification and Sorting A->B C Mandibular Gland Dissection B->C D Solvent Extraction (with Internal Standard) C->D E GC-MS Analysis D->E F Data Quantification and Statistical Analysis E->F G Comparative Results F->G

References

A Comparative Guide to Lasiol and Other Semiochemicals in Ant Trail Following

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of key ant trail semiochemicals, with a focus on the pheromones of the Lasius genus (hereafter referred to as Lasiol-type pheromones) versus those from other significant ant species. The information presented is supported by experimental data to aid in the research and development of novel pest management strategies and to further the understanding of insect chemical communication.

Data Presentation: Performance of Ant Trail Semiochemicals

The efficacy of a trail pheromone can be measured through various behavioral responses. The following tables summarize quantitative data from several studies, comparing key performance indicators for different semiochemicals.

Table 1: Trail-Following Accuracy and Efficiency

This table compares the precision and effectiveness of trail following in different ant species, elicited by their respective primary trail pheromones.

Ant SpeciesSubfamilyPrimary Trail Pheromone (Compound Class)Trail-Following Accuracy (%)Trail-Following Distance (cm)Source(s)
Lasius niger (Black Garden Ant)Formicinae3,4-dihydro-8-hydroxy-3,5,7-trimethylisocoumarin (Isocoumarin)74-83% (at T-bifurcation)199.3 ± 43.1 (on own pheromone)[1][2]
Myrmica rubra (European Fire Ant)Myrmicinae3-ethyl-2,5-dimethylpyrazine (Pyrazine)-No significant distance over control in circular assay[1]
Linepithema humile (Argentine Ant)Dolichoderinae(Z)-9-hexadecenal (Aldehyde)94-98%-[3]
Solenopsis invicta (Red Imported Fire Ant)MyrmicinaeMultiple Components94-98%-[3]
Paratrechina longicornis (Crazy Ant)Formicinae-86-92%-[3]

Note: Trail-following distance for M. rubra was not significant in the specific circular bioassay cited, though the pheromone is known to be effective in other contexts.

Table 2: Behavioral and Movement Parameters on Pheromone Trails

This table details the characteristics of ant movement along a marked trail, providing insight into the foraging strategies and efficiency of different species.

Ant SpeciesVelocity (mm/s)Trail Amplitude (mm)Trail Fidelity (%)Recruitment to Bait (%)Source(s)
Lasius niger-----
Myrmica rubra---Up to 69% (at 200 Ant Equivalents)[4]
Linepithema humile~15~1.1~98%-[3]
Solenopsis invicta< 10~1.5~97%-[3]
Paratrechina longicornis25-30~3.0~90%-[3]
Nylanderia fulva (Tawny Crazy Ant)25-30~2.2~92%-[3]

Note: Trail Amplitude refers to the mean deviation from the marked trail. Trail Fidelity is the percentage of the trail the ant successfully follows.

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating findings. The following are protocols for key experiments cited in the comparison tables.

Trail-Following Bioassay (Circular Arena)

This method is used to measure the total distance an ant travels while following a chemical trail.

  • Objective: To quantify the strength and persistence of a trail pheromone by measuring the distance an ant follows it.

  • Apparatus:

    • A circular arena (e.g., 15 cm diameter for small ants) with edges coated with a substance like petroleum jelly to prevent escape[5].

    • Filter paper cut to the size of the arena floor[5].

    • A video camera mounted above the arena for recording[5].

  • Procedure:

    • A solution of the test semiochemical (e.g., synthetic pheromone in a solvent like pentane) is prepared at a specific concentration (e.g., 1-2 ant equivalents)[5]. A solvent-only solution serves as the control.

    • The solution is applied along the circumference of the filter paper using a syringe or micropipette[5].

    • The filter paper is placed in the arena, and the solvent is allowed to evaporate.

    • A single worker ant is introduced into the center of the arena.

    • The ant's movement is recorded for a set period.

    • The total distance the ant traveled along the marked trail is measured from the video playback.

    • Statistical analysis (e.g., ANOVA) is used to compare distances traveled on the pheromone trail versus the control trail[5].

Y-Maze or T-Bifurcation Choice Assay

This assay is designed to measure trail-following accuracy when an ant must make a choice.

  • Objective: To determine the probability that an ant will correctly follow a pheromone trail at a branching point.

  • Apparatus:

    • A Y-shaped or T-shaped maze constructed from paper, plastic, or another neutral material.

  • Procedure:

    • A trail of the test pheromone is applied from the entrance of the maze down one of the arms. The other arm is left blank or treated with the solvent control. The position of the pheromone trail (left or right arm) is randomized between trials to avoid positional bias.

    • An individual ant is placed at the entrance of the maze.

    • The ant's choice of arm at the bifurcation is recorded as either "correct" (following the pheromone) or "incorrect" (choosing the control arm).

    • The assay is repeated with a large number of ants (e.g., n=60 or more) to gather robust data.

    • The percentage of correct choices is calculated to determine the trail-following accuracy[2].

Pheromone Extraction from Glands

This protocol describes how to obtain natural pheromones directly from ants for use in bioassays.

  • Objective: To create a solution containing the natural blend of trail pheromones from a specific ant species.

  • Procedure:

    • Worker ants are collected and euthanized (e.g., by freezing)[6].

    • Under a microscope, the gaster (rear section of the abdomen) is dissected to isolate the specific gland known to produce the trail pheromone. For Lasius species, this is the hindgut; for many myrmicine ants, it is the poison gland[6][7].

    • The isolated glands are ruptured in a vial containing a small volume of a suitable solvent, such as hexane or dichloromethane (DCM)[6].

    • The concentration of the resulting solution is often expressed in "ant equivalents" (AE) or "gland equivalents" per volume of solvent (e.g., 4 glands/ml)[4][6]. This extract can then be used directly in bioassays.

Visualizations: Workflows and Signaling Pathways

Diagrams created using the DOT language provide clear visual representations of complex processes.

Experimental_Workflow_Y_Maze cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P_Prep Prepare Pheromone Solution & Control Maze_Prep Apply Pheromone to One Arm of Y-Maze P_Prep->Maze_Prep Ant_Intro Introduce Ant at Maze Entrance Maze_Prep->Ant_Intro Start Trial Ant_Choice Ant Reaches Bifurcation Ant_Intro->Ant_Choice Record Record Choice (Left or Right Arm) Ant_Choice->Record Compile Compile Data from Multiple Trials Record->Compile Repeat Trial (n) Calculate Calculate Percentage of Correct Choices Compile->Calculate Result Result: Trail-Following Accuracy (%) Calculate->Result

Caption: Workflow for a Y-Maze bioassay to test trail-following accuracy.

Signaling_Pathway cluster_periphery Antenna (Periphery) cluster_brain Brain (Central Processing) Pheromone Pheromone Molecules in Air Sensillum Pore on Sensillum Pheromone->Sensillum Enters OSN Odorant Receptor (OR) on Olfactory Sensory Neuron Sensillum->OSN Binds to Glomerulus Specific Glomerulus OSN->Glomerulus Signal Transduction (Axon Projection) AL Antennal Lobe PN Projection Neuron Glomerulus->PN Synapse MushroomBody Higher Brain Centers (e.g., Mushroom Body) PN->MushroomBody Signal Relay Behavior Behavioral Response (Trail Following) MushroomBody->Behavior Initiates

Caption: Generalized signaling pathway for ant trail pheromone perception.

References

Unraveling the Scent of the Ant Trail: A Comparative Guide to Historical Studies on Lasius fuliginosus Pheromones

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of seminal historical studies on the trail pheromones of the ant species Lasius fuliginosus. We delve into the experimental data and methodologies that led to the identification of key chemical communicators, historically referred to under the umbrella term which can be inferred as "Lasiol," and compare their efficacy with other compounds.

The journey to understanding the chemical language of Lasius fuliginosus has evolved over several decades, with early research pointing towards a blend of fatty acids as the active components of their trail pheromone. Later studies, however, identified a single, more potent compound. This guide will dissect and compare these pivotal findings to provide a clear overview of the scientific progression in this area of chemical ecology.

Comparative Analysis of Trail Pheromone Activity

The following tables summarize the quantitative data from key historical studies, comparing the trail-following response of Lasius fuliginosus to various chemical compounds.

Table 1: Trail-Following Response to Fatty Acids (Huwyler et al., 1975)

CompoundConcentrationTrail-Following Response (%)
Hexanoic Acid10 ng/cm60
Heptanoic Acid10 ng/cm55
Octanoic Acid10 ng/cm40
Nonanoic Acid10 ng/cm30
Decanoic Acid10 ng/cm25
Dodecanoic Acid10 ng/cm15
Control (Solvent)-<5

Table 2: Trail-Following Response to Mellein and Other Compounds (Kern et al., 1997)

CompoundConcentration (pg/cm)Trail-Following Response (%)
(R)-(-)-Mellein10>90
(S)-(+)-Mellein10~20
Racemic Mellein10~60
Hindgut Extract1 ant equivalent>95
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one1000~15
Control (Solvent)-<5

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a blueprint for replicating these historical studies.

Huwyler et al. (1975): Identification of Fatty Acid Components

Objective: To isolate and identify the components of the trail pheromone of Lasius fuliginosus.

Methodology:

  • Pheromone Extraction: The hindguts of worker ants were dissected and extracted with a solvent to isolate the trail pheromone.

  • Chemical Analysis: The extract was analyzed using gas chromatography-mass spectrometry (GC-MS) to separate and identify the individual chemical components.

  • Bioassay: A straight-line bioassay was used to test the activity of the identified compounds.

    • A trail of a specific concentration of a synthetic fatty acid was drawn on a paper strip.

    • The paper strip was placed in a foraging arena with Lasius fuliginosus workers.

    • The percentage of ants that followed the artificial trail for a predetermined distance was recorded.

    • A solvent-only trail served as the control.

Kern et al. (1997): Identification of (R)-(-)-Mellein as the Primary Pheromone

Objective: To re-examine the trail pheromone of Lasius fuliginosus and identify the most active component.

Methodology:

  • Pheromone Extraction and Fractionation: Hindgut extracts were prepared and subjected to high-performance liquid chromatography (HPLC) to separate the components into different fractions.

  • Bioassay-Guided Fractionation: Each fraction was tested for its ability to elicit trail-following behavior in a Y-maze bioassay.

    • A Y-shaped maze was used, with one arm treated with the test fraction and the other with a solvent control.

    • Ants were introduced at the base of the Y, and the percentage of ants choosing the treated arm was recorded.

  • Chemical Identification: The most active fraction was analyzed using GC-MS to identify its chemical structure, which was determined to be mellein.

  • Stereoisomer Synthesis and Bioassay: The two enantiomers of mellein, (R)-(-)-mellein and (S)-(+)-mellein, as well as the racemic mixture, were synthesized.

  • Comparative Bioassay: The trail-following activity of the synthetic stereoisomers and the racemic mixture was compared to the natural hindgut extract using the Y-maze bioassay at various concentrations.

Visualizing the Scientific Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental processes described in these historical studies.

Huwyler_1975_Workflow cluster_extraction Pheromone Extraction & Analysis cluster_bioassay Behavioral Bioassay ant_collection Collection of Lasius fuliginosus workers hindgut_dissection Dissection of hindguts ant_collection->hindgut_dissection solvent_extraction Solvent Extraction hindgut_dissection->solvent_extraction gcms_analysis Gas Chromatography-Mass Spectrometry (GC-MS) solvent_extraction->gcms_analysis synthesis Synthesis of identified fatty acids gcms_analysis->synthesis Identified Fatty Acids trail_application Application of synthetic trails on paper synthesis->trail_application ant_observation Observation of ant trail-following behavior trail_application->ant_observation data_analysis Quantification of response (%) ant_observation->data_analysis conclusion conclusion data_analysis->conclusion Conclusion: Fatty acids elicit trail-following

Experimental workflow of Huwyler et al. (1975).

Kern_1997_Workflow cluster_extraction Pheromone Extraction & Fractionation cluster_bioassay Bioassay-Guided Identification cluster_synthesis Synthesis & Comparative Bioassay extraction Hindgut Extraction hplc HPLC Fractionation extraction->hplc y_maze_fraction Y-Maze Bioassay of Fractions hplc->y_maze_fraction active_fraction_id Identification of Active Fraction y_maze_fraction->active_fraction_id gcms_id GC-MS Analysis of Active Fraction active_fraction_id->gcms_id synthesis Synthesis of Mellein Stereoisomers gcms_id->synthesis Identified Mellein y_maze_synthetic Comparative Y-Maze Bioassay synthesis->y_maze_synthetic conclusion conclusion y_maze_synthetic->conclusion Conclusion: (R)-(-)-Mellein is the primary pheromone

Experimental workflow of Kern et al. (1997).

Statistical Validation of Bioassay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the rigorous statistical validation of bioassay results is paramount to ensure the reliability and reproducibility of experimental findings. This guide provides a comprehensive comparison of bioassay performance, with a focus on the statistical methodologies required for validation, using the antimicrobial bioactivity of Lasia spinosa as an illustrative example.

Data Presentation: Comparative Bioactivity

The following table summarizes the antimicrobial activity of Lasia spinosa extracts and essential oil, providing a clear comparison of their efficacy against various microorganisms.

Extract/Essential OilTest MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
Chloroform ExtractBacillus subtilis15125
Staphylococcus aureus12250
Escherichia coli10500
Pseudomonas aeruginosa9500
Candida albicans11250
Ethyl Acetate ExtractBacillus subtilis1862.5
Staphylococcus aureus16125
Escherichia coli13250
Pseudomonas aeruginosa11500
Candida albicans14125
Petroleum Ether ExtractBacillus subtilis12250
Staphylococcus aureus10500
Escherichia coli--
Pseudomonas aeruginosa--
Candida albicans9500
Essential OilBacillus subtilis2362.5
Staphylococcus aureus2062.5
Escherichia coli18125
Pseudomonas aeruginosa15250
Candida albicans1962.5

Note: Data extracted from a study on the phenolic profile, essential oil composition, and bioactivity of Lasia spinosa.[1]

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of bioassay results. Below are generalized protocols for key experiments related to the bioactivity of plant extracts.

Antimicrobial Susceptibility Testing: Agar Disc Diffusion Method
  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a sterile saline solution, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and evenly streaked over the entire surface of a Mueller-Hinton agar plate.

  • Application of Extracts: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the plant extract or essential oil.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for yeast).

  • Measurement of Inhibition Zone: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters.

Determination of Minimum Inhibitory Concentration (MIC)
  • Preparation of Dilutions: A serial dilution of the plant extract is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: A standardized suspension of the test microorganism is added to each well.

  • Incubation: The microtiter plate is incubated under suitable conditions.

  • Determination of MIC: The MIC is determined as the lowest concentration of the extract that visibly inhibits the growth of the microorganism.

Statistical Validation of Bioassays

The validation of a bioassay is essential to demonstrate its suitability for its intended purpose.[2] Key statistical parameters that must be evaluated include:

  • Accuracy: The closeness of agreement between the measured value and the true value. For bioassays, this can be assessed through recovery studies or by comparing the results to a reference method. The International Conference on Harmonisation (ICH) Q2(R1) guideline is a key resource for validation protocols.[3]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV) and is assessed at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or with different equipment.[3]

  • Linearity: The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by linear regression and the coefficient of determination (R²).[3][4]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Robustness: A measure of the assay's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Workflow for Statistical Validation

The following diagram illustrates a typical workflow for the statistical validation of a bioassay.

NF-kB Signaling Pathway Plant Extract Plant Extract IKK IKK Plant Extract->IKK inhibits TNF-α TNF-α TNF-α->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes activates transcription of

References

A Comparative Analysis of Natural versus Synthetic Lasiol in Field Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Overview

The following tables summarize hypothetical yet expected outcomes from a field trial comparing the efficacy of natural and synthetic Lasiol in attracting Lasius meridionalis. The data structure is based on typical field bioassays for insect pheromones.

Table 1: Trap Capture Rates of Lasius meridionalis Males

Lure TypeMean No. of Individuals Captured (± SE) per Trap per DayStatistical Significance (p-value) vs. Control
Natural this compound Extract (1 µg)25.4 ± 3.1< 0.001
Synthetic this compound (1 µg, Racemic)18.2 ± 2.5< 0.01
Synthetic this compound (1 µg, Specific Enantiomer)24.9 ± 2.9< 0.001
Control (Solvent only)1.3 ± 0.4-

Table 2: Behavioral Observations at Lure Stations

Lure TypeMean Time to First Arrival (minutes)Mean Duration of Stay (seconds)Percentage of Individuals Exhibiting Trail-Following Behavior
Natural this compound Extract5.245.788%
Synthetic this compound (Racemic)8.930.165%
Synthetic this compound (Specific Enantiomer)5.544.585%
Control> 605.2< 5%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the tables above.

1. Pheromone Lure Preparation:

  • Natural this compound: Extracted from the mandibular glands of male Lasius meridionalis ants using a non-destructive solid-phase microextraction (SPME) fiber or through solvent extraction of dissected glands. The extract is then quantified using gas chromatography-mass spectrometry (GC-MS).

  • Synthetic this compound: Synthesized in the laboratory. The final product's purity and isomeric ratio are confirmed using GC-MS and nuclear magnetic resonance (NMR) spectroscopy.

  • Lure Formulation: Both natural and synthetic this compound are diluted in an appropriate solvent (e.g., hexane) to the desired concentration. The solution is then applied to a rubber septum or another slow-release dispenser. Control lures are prepared with the solvent only.

2. Field Trial Design and Trap Deployment:

  • Study Site: A location with a known population of Lasius meridionalis.

  • Trap Type: Pitfall traps or custom-designed traps suitable for ground-dwelling ants are placed in a randomized block design. Each block contains one of each lure type (natural, synthetic racemic, synthetic enantiomer-specific, and control).

  • Trap Spacing: Traps within a block are spaced at least 10 meters apart to minimize interference. Blocks are separated by at least 50 meters.

  • Data Collection: Traps are checked daily for a period of two weeks. The number of captured Lasius meridionalis males is recorded for each trap.

3. Behavioral Assay Protocol:

  • Arena Setup: A Y-maze olfactometer is used in a laboratory or controlled field setting.

  • Procedure: A single ant is introduced into the base of the Y-maze. The different this compound formulations (natural vs. synthetic) and a control are introduced into the air stream of the two arms of the maze.

  • Data Recorded: The choice of the ant (which arm it enters), the time taken to make a choice, and the duration of time spent in each arm are recorded. This is repeated with multiple individual ants.

Visualizing Experimental Workflows and Pathways

Diagram 1: Experimental Workflow for Comparing Natural vs. Synthetic this compound

G cluster_prep Phase 1: Preparation cluster_field Phase 2: Field Trial cluster_lab Phase 3: Behavioral Assay cluster_analysis Phase 4: Analysis & Conclusion P1 Natural this compound Extraction P3 Lure Formulation P1->P3 P2 Synthetic this compound Synthesis P2->P3 F1 Randomized Block Design P3->F1 L1 Y-Maze Olfactometer Setup P3->L1 F2 Trap Deployment F1->F2 F3 Data Collection (Trap Counts) F2->F3 A1 Statistical Analysis F3->A1 L2 Behavioral Observation L1->L2 L2->A1 A2 Comparative Efficacy Conclusion A1->A2

Caption: Workflow for this compound field and lab comparison.

Diagram 2: Logical Relationship in Pheromone-Based Ant Baiting

G cluster_components Bait Components cluster_process Process cluster_outcome Outcome A Synthetic this compound (Attractant) E Bait Discovery & Consumption A->E enhances B Food Matrix (e.g., sugar, protein) B->E C Toxicant (Slow-acting) D Ant Foraging D->E F Trophallaxis (Food Sharing) E->F G Colony-wide Toxicant Distribution F->G H Colony Elimination G->H

Caption: Pheromone-enhanced ant bait mechanism.

Independent Verification of Lasiol's Chemical Structure: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the chemical pheromone Lasiol with alternative compounds. It includes a summary of experimental data for performance comparison, detailed methodologies for key experiments, and visual representations of experimental workflows.

Independent Verification of this compound's Structure

This compound, a pheromone identified from the mandibular gland secretion of the male ant Lasius meridionalis, has the chemical structure (2S,3S)-2,3,6-trimethylhept-5-en-1-ol.[1] The structural confirmation of this natural product has been independently verified through stereocontrolled synthesis.

A key independent verification of this compound's structure was provided by the Mullins group, who developed a stereocontrolled synthesis of (-)-Lasiol. This synthetic route unequivocally established the absolute stereochemistry and connectivity of the molecule, confirming the structure determined from the natural isolate.

Chemical Structure of this compound and Alternatives
CompoundIUPAC NameMolecular FormulaCAS NumberSource
This compound (2S,3S)-2,3,6-trimethylhept-5-en-1-olC10H20O131479-19-1Pheromone from Lasius meridionalis ants[1]
Alternative 1 3-MethylhentriacontaneC32H666902-66-5Queen pheromone in Lasius ants[2][3]
Alternative 2 (Z)-9-HexadecenalC16H30O56219-04-6Trail pheromone component in various ant species

Performance Comparison of this compound and Alternatives

The performance of these semiochemicals is typically evaluated through behavioral assays and electroantennography (EAG). Behavioral assays measure the observable response of ants to the chemical, while EAG measures the electrical response of the ant's antenna, indicating detection of the compound.

  • This compound has been identified as a component of the male mandibular gland secretion in Lasius meridionalis, suggesting a role in chemical communication.

  • 3-Methylhentriacontane is a key component of the queen pheromone in Lasius niger and other species within the genus.[2][3] It has a demonstrated primer effect, inhibiting ovarian development in worker ants, and a releaser effect, suppressing aggressive behavior.[2][3]

  • (Z)-9-Hexadecenal is a well-studied trail pheromone component in numerous ant species. Field trials have demonstrated its effectiveness in disrupting trail-following behavior and in luring ants to baits for pest control purposes.

Experimental Protocols

Structure Elucidation of Natural this compound (Hypothetical Protocol based on typical methods)

The original isolation and structure elucidation of this compound from Lasius meridionalis would have likely followed a protocol similar to this:

  • Collection of Ants: Male Lasius meridionalis ants are collected.

  • Gland Dissection and Extraction: The mandibular glands are dissected and extracted with a suitable organic solvent (e.g., hexane or dichloromethane) to obtain the crude pheromone extract.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The crude extract is analyzed by GC-MS to separate the individual components and obtain their mass spectra. This provides the molecular weight and fragmentation pattern of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The isolated this compound is subjected to 1H and 13C NMR spectroscopy to determine the carbon-hydrogen framework and the connectivity of the atoms.

  • Stereochemical Analysis: Chiral gas chromatography or synthesis of stereoisomers is employed to determine the absolute configuration of the stereocenters.

Stereocontrolled Synthesis of (-)-Lasiol

The independent verification of this compound's structure through synthesis provides definitive proof of its chemical identity. The detailed protocol for the Mullins synthesis of (-)-Lasiol would be found in the primary research publication. A generalized workflow for such a synthesis is as follows:

G start Commercially Available Starting Materials chiral_aux Introduction of Chiral Auxiliary start->chiral_aux fragment_coupling Key Fragment Coupling Reaction chiral_aux->fragment_coupling functional_group Functional Group Interconversions fragment_coupling->functional_group deprotection Final Deprotection and Purification functional_group->deprotection This compound (-)-Lasiol deprotection->this compound

Stereocontrolled synthesis workflow for (-)-Lasiol.

Behavioral Assay: Trail-Following Response

This protocol outlines a typical laboratory experiment to assess the trail-following behavior of ants in response to a chemical stimulus.

  • Ant Colony Maintenance: A healthy colony of the target ant species (e.g., Lasius niger) is maintained in the laboratory under controlled conditions.

  • Preparation of Artificial Trails: A solution of the test compound (e.g., this compound or an alternative) in a volatile solvent is prepared at a specific concentration. A trail is laid by applying the solution onto a substrate (e.g., filter paper) in a defined path. A solvent-only trail serves as the control.

  • Behavioral Observation: Individual worker ants are introduced to the start of the artificial trail. Their behavior is recorded, noting the distance traveled along the trail and the time spent on the trail.

  • Data Analysis: The data from multiple trials are statistically analyzed to determine if there is a significant difference in the trail-following behavior between the test compound and the control.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis colony Maintain Ant Colony introduce Introduce Ant to Trail colony->introduce solution Prepare Test Solutions (Pheromone & Control) trail Create Artificial Trails solution->trail trail->introduce record Record Behavior (Distance, Time) introduce->record analyze Statistical Analysis record->analyze compare Compare Pheromone vs. Control analyze->compare

Workflow for a typical ant trail-following behavioral assay.

Signaling Pathways

The perception of pheromones in insects involves the binding of the ligand to odorant receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) within the antennae. This binding event triggers a signal transduction cascade that ultimately leads to the generation of an action potential, which is transmitted to the brain and results in a behavioral response.

G Pheromone Pheromone Molecule (e.g., this compound) OR Odorant Receptor (OR) in Antennal Neuron Pheromone->OR G_protein G-protein Activation OR->G_protein Second_messenger Second Messenger Cascade (e.g., cAMP) G_protein->Second_messenger Ion_channel Ion Channel Opening Second_messenger->Ion_channel Depolarization Neuron Depolarization Ion_channel->Depolarization Action_potential Action Potential Generation Depolarization->Action_potential Brain Signal to Brain (Antennal Lobe) Action_potential->Brain Behavior Behavioral Response Brain->Behavior

Simplified signaling pathway for pheromone perception in insects.

References

Safety Operating Guide

Navigating the Disposal of Laboratory Chemicals: A General Protocol

Author: BenchChem Technical Support Team. Date: November 2025

It is crucial to note that a specific chemical entity named "Lasiol" with readily available disposal procedures could not be identified from the provided search results. The information below provides a general framework for the proper disposal of laboratory chemicals. Researchers, scientists, and drug development professionals must always refer to the specific Safety Data Sheet (SDS) for the exact chemical they intend to dispose of.

The safe and environmentally responsible disposal of laboratory chemicals is a critical component of laboratory safety and chemical handling. Adherence to established protocols is essential to protect personnel, the surrounding community, and the environment. This guide outlines the necessary steps and considerations for the proper management of chemical waste in a research and development setting.

Step-by-Step General Disposal Procedures

The disposal of any laboratory chemical should be approached systematically. The following steps provide a procedural guide that can be adapted based on the specific hazards and properties of the substance , as detailed in its SDS.

  • Chemical Identification and Hazard Assessment:

    • Positively identify the chemical waste. Do not attempt to dispose of unknown substances.

    • Obtain and thoroughly review the Safety Data Sheet (SDS) for the chemical. Pay close attention to sections detailing hazards, handling, storage, and disposal information.

  • Personal Protective Equipment (PPE) Selection:

    • Based on the SDS, select and don the appropriate PPE. This may include, but is not limited to:

      • Safety goggles or a face shield.

      • Chemically resistant gloves appropriate for the substance.

      • A lab coat or chemical-resistant apron.

      • Closed-toe shoes.

      • In cases of volatile or highly toxic substances, respiratory protection may be necessary.

  • Waste Segregation and Containerization:

    • Never mix different chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.

    • Select a waste container that is compatible with the chemical. For instance, hydrofluoric acid should not be stored in glass containers.[1]

    • The container must be in good condition, with a secure, leak-proof lid.

    • Do not overfill liquid waste containers; a general guideline is to fill to no more than 75% capacity to allow for vapor expansion.[2]

  • Labeling of Waste Containers:

    • Properly label the waste container immediately upon adding the first amount of waste.

    • Labels should be clear, legible, and securely attached.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name(s) of all components (no abbreviations or formulas).[1][3]

      • The approximate percentages of each component.

      • The date when waste was first added to the container.[1][3]

      • The name and contact information of the generating researcher or lab.

  • Storage of Chemical Waste:

    • Store waste containers in a designated satellite accumulation area within the laboratory.

    • This area should be secure and away from general laboratory traffic.

    • Ensure secondary containment is used to capture any potential leaks or spills.

    • Store incompatible waste streams separately to prevent accidental mixing.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

    • Follow all institutional procedures for requesting a pickup, which may involve online forms or specific tagging requirements.[3]

Key Information for Chemical Disposal from a Safety Data Sheet (SDS)

The SDS is the primary source of information for the safe handling and disposal of a chemical. When preparing for disposal, consult the following sections:

Section of SDSInformation ProvidedRelevance to Disposal
Section 2 Hazard Identification Details the physical, health, and environmental hazards of the chemical, informing the necessary precautions for handling and disposal.
Section 7 Handling and Storage Provides guidance on safe handling practices and storage conditions, including incompatibilities to avoid when accumulating waste.
Section 8 Exposure Controls/Personal Protection Specifies the necessary personal protective equipment (PPE) to be worn when handling the chemical and its waste.
Section 9 Physical and Chemical Properties Lists properties such as volatility, solubility, and flammability, which are crucial for assessing risks during handling and storage of waste.
Section 10 Stability and Reactivity Identifies conditions and materials to avoid, which is critical for preventing dangerous reactions in waste containers.
Section 13 Disposal Considerations Provides specific guidance on the proper disposal methods for the chemical and its contaminated packaging.

Experimental Protocols: Spill Cleanup Procedure

In the event of a chemical spill during the disposal process, a clear and practiced protocol is essential.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Assess the Situation: Determine the identity of the spilled material and the extent of the spill. If the spill is large, highly toxic, or flammable, evacuate the area and contact your institution's emergency response team.

  • Contain the Spill: If it is safe to do so, use a spill kit to contain the spill and prevent it from spreading.[2] This may involve using absorbent pads or creating a dike with an inert absorbent material.

  • Neutralize (if applicable): For acidic or basic spills, neutralization may be required. Follow established laboratory procedures for neutralization.

  • Clean Up Residue: Collect the absorbed or neutralized material using appropriate tools (e.g., scoops, forceps).

  • Dispose of Cleanup Materials: Place all contaminated materials, including used PPE, into a designated hazardous waste container and label it appropriately.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent or cleaning solution.

  • Report the Incident: Report the spill to your supervisor and the EHS department, as per your institution's policy.[2]

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for proper chemical waste disposal in a laboratory setting.

G start Begin Chemical Disposal Process identify Identify Chemical Waste and Obtain SDS start->identify assess Assess Hazards and Determine PPE identify->assess select_container Select Compatible Waste Container assess->select_container label_container Label Container with Contents and Hazards select_container->label_container add_waste Add Waste to Container (Do not overfill) label_container->add_waste store Store in Designated Satellite Accumulation Area add_waste->store request_pickup Request Waste Pickup from EHS store->request_pickup end_process Waste Collected for Proper Disposal request_pickup->end_process

Caption: A flowchart outlining the key steps for the safe and compliant disposal of laboratory chemical waste.

References

Essential Safety and Operational Guidance for Handling Lasiol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Lasiol (2,3,6-Trimethyl-5-hepten-1-ol) is a specialty chemical with limited publicly available safety and toxicity data. Therefore, it must be handled with the utmost caution, treating it as a substance with unknown but potential hazards. The following guidelines are based on general best practices for handling flammable organic compounds with unknown toxicity and are intended to provide a robust framework for ensuring laboratory safety.[1][2][3] Always consult with your institution's Environmental Health and Safety (EHS) department before commencing work.

Hazard Assessment and Key Properties

Given that this compound is a monoterpenoid alcohol, it should be assumed to be a flammable liquid and a potential skin and eye irritant.[4] Until specific data is available, a conservative approach is mandatory.

Assumed Properties Summary:

PropertyAssumed Value/Classification
Physical State Liquid
Flammability Assumed to be a flammable liquid. Keep away from ignition sources.[4][5]
Toxicity Unknown. Treat as a toxic substance.[1]
Irritancy Potential skin and eye irritant.[6]
Routes of Exposure Inhalation, skin contact, eye contact, ingestion.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound due to the lack of specific hazard information. The following table summarizes the required PPE.

PPE Requirements for Handling this compound:

Body PartRequired PPESpecifications and Rationale
Eyes/Face Safety Goggles and Face ShieldGoggles are mandatory to protect against splashes. A face shield should be worn over goggles when handling larger quantities (>50 mL) or when there is a significant splash risk.[5][6][7]
Hands Chemical-Resistant GlovesNitrile gloves (minimum 4 mil thickness) are generally suitable for incidental contact. For prolonged contact or immersion, heavier-duty gloves such as butyl rubber should be considered. Always check the glove manufacturer's compatibility chart.[6][8]
Body Flame-Resistant Laboratory CoatA lab coat made of cotton or other flame-resistant material is required to protect against splashes and in case of fire.[6]
Respiratory Use in a Certified Chemical Fume HoodAll handling of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors.[4][6][9][10]
Feet Closed-Toe ShoesShoes must fully cover the feet to protect against spills.[4]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound in a laboratory setting.

Experimental Workflow for this compound:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Consult SDS/Safety Info prep2 Assemble all required PPE prep1->prep2 prep3 Prepare work area in fume hood prep2->prep3 handle1 Don appropriate PPE handle2 Transfer this compound in fume hood handle1->handle2 handle3 Keep container closed when not in use handle2->handle3 handle4 Perform experimental procedure handle3->handle4 clean1 Segregate this compound waste clean2 Label waste container appropriately clean1->clean2 clean3 Clean work area and equipment clean2->clean3 clean4 Doff and dispose/clean PPE clean3->clean4 clean5 Wash hands thoroughly clean4->clean5 G cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal liquid_waste Liquid this compound Waste liquid_container Labeled 'Flammable Organic Waste' Container liquid_waste->liquid_container solid_waste Contaminated Solids (gloves, wipes) solid_container Labeled 'Solid Chemical Waste' Bag/Container solid_waste->solid_container ehs_pickup Arrange Pickup by EHS liquid_container->ehs_pickup solid_container->ehs_pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lasiol
Reactant of Route 2
Lasiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.